molecular formula C8H12BNO4S B1421278 3-(Ethylsulfonamido)phenylboronic acid CAS No. 710348-41-7

3-(Ethylsulfonamido)phenylboronic acid

Cat. No.: B1421278
CAS No.: 710348-41-7
M. Wt: 229.07 g/mol
InChI Key: UODGYEZPCAFKEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Ethylsulfonamido)phenylboronic acid is a useful research compound. Its molecular formula is C8H12BNO4S and its molecular weight is 229.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3-(ethylsulfonylamino)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO4S/c1-2-15(13,14)10-8-5-3-4-7(6-8)9(11)12/h3-6,10-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UODGYEZPCAFKEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)NS(=O)(=O)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674475
Record name {3-[(Ethanesulfonyl)amino]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

710348-41-7
Record name {3-[(Ethanesulfonyl)amino]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(Ethylsulfonamido)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Phenylboronic Acids in Modern Drug Discovery

Phenylboronic acids (PBAs) and their derivatives are a cornerstone of modern medicinal chemistry and drug development. Their unique ability to form reversible covalent bonds with diols makes them invaluable for a range of applications, from carbohydrate sensing to the development of targeted therapeutics. The incorporation of a sulfonamide moiety, as in 3-(ethylsulfonamido)phenylboronic acid, can significantly modulate the electronic properties and binding affinities of the boronic acid group. The electron-withdrawing nature of the sulfonamide group is known to lower the pKa of the boronic acid, enhancing its ability to bind to diols at physiological pH.[1][2] This characteristic is of particular interest for the design of inhibitors for enzymes that process carbohydrates, or for the development of advanced drug delivery systems. This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and detailed characterization of this compound, tailored for researchers and professionals in the pharmaceutical and chemical sciences.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is achieved through a straightforward and robust sulfonylation of commercially available 3-aminophenylboronic acid. The causality behind this experimental design lies in the high nucleophilicity of the aromatic amine, which readily attacks the electrophilic sulfur of the ethanesulfonyl chloride. The use of a non-nucleophilic base is critical to scavenge the HCl byproduct without competing with the primary amine in the reaction.

Experimental Workflow: Synthesis

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A 3-Aminophenylboronic Acid E Reaction Mixture @ 0°C to RT A->E B Anhydrous THF B->E C Pyridine C->E D Ethanesulfonyl Chloride D->E Dropwise Addition F Quench with H2O E->F G Acidify with 2M HCl F->G H Extract with Ethyl Acetate G->H I Dry with Na2SO4 H->I J Evaporate Solvent I->J K Crude Product J->K L Recrystallization (Ethanol/Water) K->L M Pure this compound L->M

Caption: Synthetic workflow for this compound.

Detailed Protocol: Synthesis
  • Reaction Setup: To a solution of 3-aminophenylboronic acid (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), add pyridine (1.2 eq). Cool the mixture to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: To the cooled and stirring mixture, add ethanesulfonyl chloride (1.1 eq) dropwise over a period of 15-20 minutes. Ensure the temperature is maintained at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by the addition of water. Acidify the mixture to a pH of approximately 2-3 with 2M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification: Achieving High Purity for Analytical and Biological Applications

The purity of the final compound is paramount for its intended applications. Recrystallization is a highly effective method for purifying solid organic compounds, leveraging differences in solubility between the desired product and impurities at different temperatures.

Experimental Workflow: Purification

Purification_Workflow A Crude Product B Dissolve in Minimum Hot Ethanol A->B C Add Hot Water Dropwise until Cloudy B->C D Cool Slowly to Room Temperature C->D E Cool in Ice Bath D->E F Filter Crystals E->F G Wash with Cold Ethanol/Water F->G H Dry under Vacuum G->H I Pure Crystalline Product H->I

Caption: Purification workflow via recrystallization.

Detailed Protocol: Purification
  • Dissolution: Transfer the crude this compound to a flask and add a minimal amount of hot ethanol to dissolve the solid completely.

  • Precipitation: To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly cloudy, indicating the saturation point.

  • Crystallization: Allow the solution to cool slowly to room temperature. As the solution cools, the pure product will crystallize out. For maximum yield, further cool the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystalline product by vacuum filtration, washing the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified product under vacuum to a constant weight.

Characterization: A Multi-technique Approach for Structural Elucidation and Purity Assessment

A comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques provides unambiguous structural information.

Predicted Analytical Data
Technique Parameter Expected Value
Molecular Formula -C₈H₁₂BNO₄S
Molecular Weight -229.06 g/mol
Melting Point -To be determined experimentally
¹H NMR (400 MHz, DMSO-d₆)Chemical Shift (δ)~10.2 (s, 1H, -SO₂NH-), ~8.2 (s, 2H, -B(OH)₂), ~7.8-7.4 (m, 4H, Ar-H), ~3.1 (q, 2H, -CH₂-), ~1.2 (t, 3H, -CH₃)
¹³C NMR (100 MHz, DMSO-d₆)Chemical Shift (δ)~140-120 (Ar-C), ~45 (-CH₂-), ~15 (-CH₃)
¹¹B NMR (128 MHz, DMSO-d₆)Chemical Shift (δ)~28-30 ppm (trigonal boronic acid)
HRMS (ESI+) m/zCalculated for [M+H]⁺: 230.0658, Found: To be determined
Expert Insights into Spectral Interpretation
  • ¹H NMR: The proton spectrum is expected to show a characteristic downfield singlet for the sulfonamide N-H, which is exchangeable with D₂O. The aromatic protons will appear as a complex multiplet. The ethyl group will present as a clean quartet and triplet. The boronic acid protons are often broad and may also exchange with D₂O.

  • ¹³C NMR: The carbon spectrum will show signals in the aromatic region, with the carbon attached to the boron atom often being broad or unobserved due to quadrupolar relaxation. The aliphatic carbons of the ethyl group will appear in the upfield region.

  • ¹¹B NMR: The ¹¹B NMR spectrum is a powerful tool for characterizing boronic acids. A signal in the range of 28-30 ppm is indicative of a trigonal, sp²-hybridized boron atom, confirming the presence of the boronic acid moiety.[3][4]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides an accurate mass measurement, which is crucial for confirming the elemental composition of the synthesized molecule. The observation of the [M+H]⁺ ion at the calculated m/z value with high accuracy provides strong evidence for the successful synthesis of the target compound.

Conclusion: A Reliable Pathway to a Key Building Block

This guide has outlined a robust and reproducible methodology for the synthesis and characterization of this compound. By providing a detailed, step-by-step protocol and insights into the rationale behind the experimental choices, this document serves as a valuable resource for researchers in medicinal chemistry and materials science. The comprehensive characterization data presented will aid in the unambiguous identification and quality control of this important building block, facilitating its use in the development of novel therapeutics and advanced materials.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(ethylsulfonamido)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic signature of 3-(ethylsulfonamido)phenylboronic acid, a compound of interest in drug development and chemical synthesis. In the absence of direct experimental spectra in publicly available literature, this guide synthesizes data from analogous compounds and foundational spectroscopic principles to offer a robust predictive analysis. We delve into the expected Nuclear Magnetic Resonance (¹H, ¹³C, and ¹¹B NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section includes a discussion of the underlying principles, detailed experimental protocols for data acquisition, and an in-depth interpretation of the predicted spectral features. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the pharmaceutical and chemical industries, enabling them to anticipate, identify, and characterize this molecule and its derivatives.

Introduction: The Significance of this compound

Phenylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The incorporation of a sulfonamide group, a well-established pharmacophore, into the phenylboronic acid scaffold makes this compound a molecule of significant interest. Sulfonamides are present in a wide array of therapeutic agents, and their combination with the versatile boronic acid moiety opens avenues for the creation of novel drug candidates and complex molecular architectures.

A thorough understanding of the spectroscopic properties of this molecule is paramount for its synthesis, purification, and characterization. This guide provides a detailed predictive analysis of its NMR, IR, and MS spectra, offering insights into the structure-property relationships that govern its spectroscopic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution.[1] For this compound, ¹H, ¹³C, and ¹¹B NMR will provide critical information about the proton and carbon environments, as well as the nature of the boron center.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to reveal the number of different proton environments and their connectivity. The chemical shifts are influenced by the electronic effects of the sulfonamide and boronic acid groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
B(OH)₂~8.0Broad Singlet-2H
Aromatic CH7.8 - 7.4Multiplet-4H
NH~9.8Singlet-1H
CH₂~3.1Quartet~7.22H
CH₃~1.1Triplet~7.23H

Interpretation:

  • B(OH)₂ Protons: The protons of the boronic acid group are expected to appear as a broad singlet around 8.0 ppm. This broadness is due to chemical exchange with residual water in the solvent and quadrupole broadening from the boron nucleus.

  • Aromatic Protons: The four protons on the phenyl ring will appear as a complex multiplet in the aromatic region (7.4-7.8 ppm). The meta-substitution pattern will lead to distinct signals, though they may overlap.

  • Sulfonamide NH Proton: The proton on the sulfonamide nitrogen is anticipated to be a singlet at a downfield chemical shift (~9.8 ppm) due to the deshielding effect of the adjacent sulfonyl group. Its chemical shift can be sensitive to solvent and concentration.

  • Ethyl Group Protons: The ethyl group will exhibit a characteristic quartet for the methylene (CH₂) protons and a triplet for the methyl (CH₃) protons, arising from coupling with each other.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)
C-B~135 (broad)
Aromatic C-H135 - 120
Aromatic C-S~140
CH₂~40
CH₃~15

Interpretation:

  • Carbon attached to Boron (C-B): The carbon atom directly bonded to the boron is expected to have a chemical shift around 135 ppm. The signal may be broadened due to the quadrupolar nature of the boron nucleus.

  • Aromatic Carbons: The aromatic carbons will resonate in the typical range of 120-140 ppm. The carbon attached to the sulfonamide group (C-S) will be downfield due to the electron-withdrawing nature of the SO₂ group.

  • Ethyl Group Carbons: The methylene (CH₂) and methyl (CH₃) carbons of the ethyl group will appear in the aliphatic region of the spectrum.

Predicted ¹¹B NMR Spectrum

¹¹B NMR is a specialized technique that directly probes the boron nucleus, providing valuable information about its coordination environment.

Table 3: Predicted ¹¹B NMR Chemical Shift for this compound

NucleusPredicted Chemical Shift (δ, ppm)
¹¹B~28 - 30

Interpretation:

  • The chemical shift for a trigonal planar boronic acid is typically in the range of 28-30 ppm.[2] The exact position can be influenced by the solvent and the electronic nature of the substituents on the phenyl ring.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A sufficient number of scans will be required due to the low natural abundance of ¹³C.

  • ¹¹B NMR Acquisition: Use a dedicated boron probe or a broadband probe tuned to the ¹¹B frequency. A simple one-pulse experiment is typically sufficient.

Visualization of NMR Structural Correlations

NMR_Correlations cluster_molecule This compound cluster_1H_NMR ¹H NMR Signals cluster_13C_NMR ¹³C NMR Signals mol B(OH)₂-Ph-NH-SO₂-CH₂-CH₃ H_BOH B(OH)₂ ~8.0 ppm mol->H_BOH B(OH)₂ H_Ar Aromatic H 7.4-7.8 ppm mol->H_Ar Phenyl H H_NH NH ~9.8 ppm mol->H_NH NH H_CH2 CH₂ ~3.1 ppm mol->H_CH2 CH₂ H_CH3 CH₃ ~1.1 ppm mol->H_CH3 CH₃ C_B C-B ~135 ppm mol->C_B Phenyl C-B C_Ar Aromatic C 120-140 ppm mol->C_Ar Phenyl C C_S C-S ~140 ppm mol->C_S Phenyl C-S C_CH2 CH₂ ~40 ppm mol->C_CH2 CH₂ C_CH3 CH₃ ~15 ppm mol->C_CH3 CH₃

Caption: Predicted NMR signal assignments for this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[3][4][5]

Predicted IR Absorption Bands

Table 4: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H stretch (boronic acid)3400 - 3200Strong, Broad
N-H stretch (sulfonamide)~3300Medium
C-H stretch (aromatic)3100 - 3000Medium
C-H stretch (aliphatic)2980 - 2850Medium
S=O stretch (asymmetric)~1350Strong
S=O stretch (symmetric)~1160Strong
B-O stretch~1350Strong
C=C stretch (aromatic)1600 - 1450Medium-Strong
S-N stretch~900Medium

Interpretation:

  • O-H Stretch: A very broad and strong absorption in the 3400-3200 cm⁻¹ region is characteristic of the hydrogen-bonded O-H stretching of the boronic acid group.[4]

  • N-H Stretch: A medium intensity peak around 3300 cm⁻¹ is expected for the N-H stretch of the sulfonamide.

  • S=O Stretches: Two strong bands corresponding to the asymmetric and symmetric stretching vibrations of the sulfonyl group will be prominent in the spectrum, typically around 1350 cm⁻¹ and 1160 cm⁻¹, respectively.[6]

  • B-O Stretch: A strong band around 1350 cm⁻¹, often overlapping with the asymmetric S=O stretch, is characteristic of the B-O stretching vibration in boronic acids.[7]

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for data collection.

  • Data Acquisition: A background spectrum of the empty ATR crystal or the pure KBr pellet is recorded first. Then, the sample spectrum is acquired. The final spectrum is typically an average of multiple scans to improve the signal-to-noise ratio.

Visualization of IR Functional Group Correlations

IR_Correlations cluster_molecule This compound cluster_IR_Bands Characteristic IR Absorptions (cm⁻¹) mol B(OH)₂-Ph-NH-SO₂-CH₂-CH₃ OH_stretch O-H 3400-3200 mol->OH_stretch B(OH)₂ NH_stretch N-H ~3300 mol->NH_stretch NH SO2_asym S=O asym ~1350 mol->SO2_asym SO₂ SO2_sym S=O sym ~1160 mol->SO2_sym SO₂ BO_stretch B-O ~1350 mol->BO_stretch B-O

Caption: Key functional groups and their predicted IR absorption regions.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[8] It is invaluable for determining the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

Predicted Mass Spectrum

Table 5: Predicted m/z Values for Key Ions of this compound

IonPredicted m/zInterpretation
[M+H]⁺230.07Molecular ion (protonated)
[M-H₂O+H]⁺212.06Loss of water from the boronic acid
[M-B(OH)₂+H]⁺185.05Loss of the boronic acid group
[SO₂-CH₂-CH₃]⁺93.02Ethylsulfonyl fragment

Interpretation:

  • Molecular Ion: In a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected to be the base peak, confirming the molecular weight of 229.06 g/mol .

  • Fragmentation: Under higher energy conditions (e.g., Collision-Induced Dissociation in MS/MS), fragmentation of the molecule is expected. Common fragmentation pathways for phenylboronic acids include the loss of water.[9] For sulfonamides, cleavage of the C-S and S-N bonds can occur. A characteristic loss of SO₂ (64 Da) from aromatic sulfonamides has also been reported.[10]

Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) that is compatible with the chosen ionization technique.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., ESI, APCI) is used. High-resolution mass spectrometry (HRMS) is recommended for accurate mass measurements to confirm the elemental composition.

  • Data Acquisition: The sample solution is introduced into the ion source. The mass spectrum is recorded over a suitable m/z range. For fragmentation studies, MS/MS experiments can be performed by selecting the molecular ion and subjecting it to collision with an inert gas.

Visualization of a Plausible Fragmentation Pathway

MS_Fragmentation M [M+H]⁺ m/z 230.07 F1 [M-H₂O+H]⁺ m/z 212.06 M->F1 - H₂O F2 [M-B(OH)₂+H]⁺ m/z 185.05 M->F2 - B(OH)₂ F3 [SO₂-CH₂-CH₃]⁺ m/z 93.02 F2->F3 - Ph-NH

Caption: A potential fragmentation pathway for protonated this compound.

Conclusion: A Predictive Spectroscopic Portrait

This technical guide has presented a detailed, predictive analysis of the NMR, IR, and MS spectra of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, we have constructed a comprehensive spectroscopic profile that can guide researchers in the identification and characterization of this important molecule. The provided experimental protocols offer a starting point for acquiring high-quality data, and the interpretive discussions highlight the key spectral features to anticipate. This guide serves as a foundational resource, enabling scientists to approach the synthesis and analysis of this compound and its derivatives with greater confidence and efficiency.

References

physicochemical properties of 3-(ethylsulfonamido)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-(ethylsulfonamido)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a specialized organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a derivative of phenylboronic acid, it belongs to a class of compounds renowned for their unique ability to form reversible covalent bonds with diols—a property that makes them invaluable as sensors, therapeutic agents, and building blocks in organic synthesis.

The strategic placement of an ethylsulfonamido group at the meta-position of the phenyl ring significantly modulates the electronic properties of the boronic acid moiety. This substitution enhances the Lewis acidity of the boron atom, thereby lowering its pKa and enabling potent interactions with biologically relevant diols, such as those found in sugars and glycoproteins, at physiological pH.[1][2] This guide offers a comprehensive exploration of the core physicochemical properties, analytical characterization, reactivity, and potential applications of this compound, providing researchers with the foundational knowledge required for its effective application.

Chemical Identity and Molecular Structure

A precise understanding of the molecular structure is fundamental to elucidating the behavior of this compound.

Core Identifiers
PropertyValueSource
CAS Number 710348-41-7[1]
Molecular Formula C₈H₁₂BNO₄SCalculated
Molecular Weight 229.07 g/mol [1]
InChI Key UODGYEZPCAFKEA-UHFFFAOYSA-N[1]
Molecular Geometry and Electronic Configuration

The molecule's geometry is central to its reactivity. X-ray crystallographic studies on analogous phenylboronic acids reveal a trigonal planar configuration around the boron atom, which is sp²-hybridized and possesses a vacant p-orbital.[1][3] The C-B bond length is approximately 1.56 Å, while the B-O bond lengths average between 1.35–1.38 Å.[1] The phenyl ring and the boronic acid group are largely coplanar, with a slight dihedral angle that can vary based on intermolecular forces in the crystal lattice.[1][4]

The ethylsulfonamido group introduces a tetrahedral geometry at the sulfur atom. The electron-withdrawing nature of this group is a key feature, pulling electron density from the phenyl ring and, by extension, from the boron atom. This inductive effect enhances the electrophilicity of the boron, which is critical for its interaction with nucleophilic diols.[1]

Caption: Structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, from reaction flasks to biological environments. While specific experimental data for the ethyl derivative is sparse, values can be reliably inferred from its close structural analog, 3-(methylsulfonamido)phenylboronic acid.

PropertyValue (for methyl analog)Inferred Significance for Ethyl AnalogSource
Melting Point 90-96 °CA crystalline solid at room temperature.[5]
Boiling Point 433.7 ± 55.0 °C (at 760 mmHg)Low volatility; decomposition may occur at high temperatures.[5]
pKa ~7.1 - 7.4 (estimated for sulfonamide-substituted PBAs)Significantly lower than phenylboronic acid (~8.8), enabling diol binding at physiological pH.[2]
Solubility Soluble in polar organic solvents (e.g., ether, ketones); poorly soluble in nonpolar hydrocarbons.Amenable to use in a range of organic reaction conditions and aqueous buffers.[3][6]
Calculated LogP -1.2621Indicates high hydrophilicity.[7]

Analytical and Spectroscopic Characterization

A multi-technique approach is essential for the unambiguous identification and quality control of this compound.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are standard techniques for assessing the purity of boronic acids. However, a significant challenge in the analysis of these compounds is their propensity to dehydrate, forming cyclic anhydrides known as boroxines, which can lead to complex chromatograms.[4][8]

Optimized Method: A robust method involves using UHPLC coupled with electrospray ionization mass spectrometry (ESI-MS).[8][9] This approach offers rapid analysis (often under 2 minutes) and, by carefully optimizing parameters like cone voltage, can minimize the in-source formation of boroxines, allowing for accurate quantification of the monomeric acid.[8]

ParameterRecommended ConditionRationale
Column Reversed-phase (e.g., Acquity BEH C18)Good retention and separation for a broad range of boronic acids.[8][9]
Mobile Phase Acetonitrile and 10 mM Ammonium AcetateProvides good peak shape and is compatible with ESI-MS.[8][9]
Detection ESI-MS (Negative Ion Mode)Highly sensitive and provides mass confirmation.
Cone Voltage ~25 VOptimal for maximizing the [M-H]⁻ ion peak while minimizing boroxine formation.[8]
Spectroscopic Profile
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : Will show characteristic aromatic proton signals, along with signals for the ethyl group (a triplet and a quartet) and the N-H proton. The two O-H protons on the boron atom often appear as a broad singlet.

    • ¹³C NMR : Will display distinct signals for the aromatic carbons, with the carbon attached to the boron (C-B) being a key identifier. Signals for the ethyl group carbons will also be present.

    • ¹¹B NMR : This is a definitive technique for boron-containing compounds. This compound is expected to show a single, broad resonance characteristic of a trigonal boronic acid.[10]

  • Mass Spectrometry (MS) : A key diagnostic feature is the isotopic pattern of boron, which consists of ¹⁰B (20% abundance) and ¹¹B (80% abundance). This results in a characteristic M+1 peak with approximately 25% the intensity of the molecular ion peak.

  • UV-Vis Spectroscopy : The presence of the sulfonamide group, an electron-withdrawing moiety, is expected to cause a bathochromic (red) shift in the UV-Vis absorption maximum compared to unsubstituted phenylboronic acid. A similar compound, ESAPBA, shows a λₘₐₓ of 265 nm, shifted from 255 nm for phenylboronic acid.[1]

Chemical Reactivity and Stability

Reversible Covalent Bonding with Diols

The hallmark of boronic acids is their reaction with 1,2- or 1,3-diols to form five- or six-membered cyclic boronate esters. This reaction is pH-dependent and reversible.[1]

cluster_0 pH-Dependent Equilibrium and Diol Binding Acid R-B(OH)₂ (Trigonal Planar) Base R-B(OH)₃⁻ (Tetrahedral Boronate) Acid->Base + OH⁻ - H₂O Ester Cyclic Boronate Ester Base->Ester + Diol - 2H₂O Diol Diol (e.g., Glucose)

Caption: The equilibrium of boronic acid with its boronate form and a diol.

At pH values below its pKa, the boronic acid exists predominantly in its neutral, trigonal planar form, which reacts slowly with diols. As the pH approaches and exceeds the pKa, the acid accepts a hydroxide ion to form a more nucleophilic, tetrahedral boronate species. This species readily condenses with diols to form the stable cyclic ester. The lower pKa of this compound means that this favorable tetrahedral state is accessible at or near physiological pH (7.4), making it a prime candidate for biological applications.[2]

Stability Profile

A significant drawback of boronic acids for in vivo applications is their metabolic instability. They are susceptible to:

  • Oxidative Deboronation : Rapid degradation in the presence of reactive oxygen species (ROS).[11][12]

  • Protodeboronation : Slower cleavage of the C-B bond in aqueous solutions.[11]

The electron-withdrawing ethylsulfonamido group can influence this stability. By reducing electron density at the boron center, it may offer some protection against oxidation, a mechanism that has been explored with other electron-withdrawing groups.[13]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves a two-step process starting from 3-aminophenylboronic acid.

Start 3-Aminophenylboronic Acid Step1 Sulfonylation Reaction (Formation of Sulfonamide) Start->Step1 Reagent1 Ethanesulfonyl chloride Pyridine (Base) Reagent1->Step1 Product This compound Step1->Product

Caption: Synthetic workflow for this compound.

Methodology:

  • Dissolution : Dissolve 3-aminophenylboronic acid in a suitable anhydrous solvent (e.g., pyridine or dichloromethane with a non-nucleophilic base like triethylamine). Cool the mixture in an ice bath.

  • Addition of Sulfonyl Chloride : Slowly add ethanesulfonyl chloride dropwise to the stirred solution. The reaction is exothermic and should be controlled.

  • Reaction : Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or LC-MS).

  • Workup : Quench the reaction by adding water. If using an organic solvent, perform an aqueous workup, washing with dilute acid (e.g., 1M HCl) to remove the base, followed by brine.

  • Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by recrystallization or column chromatography on silica gel to yield the final compound.

Determination of pKa by UV-Vis Spectrophotometry

This method relies on the different UV absorption spectra of the protonated boronic acid and the deprotonated boronate species.[2]

Methodology:

  • Stock Solution : Prepare a concentrated stock solution of this compound in a solvent like DMSO or methanol.

  • Buffer Preparation : Prepare a series of buffer solutions spanning a wide pH range (e.g., from pH 4 to pH 11).

  • Sample Preparation : Add a small, constant aliquot of the stock solution to each buffer to create a series of solutions with a fixed concentration of the boronic acid at different pH values.

  • Measurement : Record the UV-Vis spectrum (e.g., from 220-350 nm) for each sample.

  • Data Analysis : Plot the absorbance at a specific wavelength (where the change between the two species is maximal) against pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa.

Applications and Pharmacological Relevance

The unique properties of this molecule position it as a valuable tool in several research areas:

  • Enzyme Inhibition : Boronic acids are known inhibitors of serine proteases. This compound may act as an inhibitor for enzymes like proteasomes, which are key targets in cancer therapy.[1]

  • Biosensing : Its ability to bind with diols at physiological pH makes it a candidate for developing sensors for glucose, fructose, and other biologically important sugars.[1]

  • Sialic Acid Recognition : Phenylboronic acid derivatives have shown affinity for sialic acids, which are overexpressed on the surface of many cancer cells. The ethylsulfonamido group could modulate this binding for diagnostic or therapeutic purposes.[1]

Safety and Handling

Based on data for the closely related 3-(methylsulfonamido)phenylboronic acid, the following safety precautions are advised.

  • GHS Pictogram : GHS07 (Exclamation mark)[5]

  • Signal Word : Warning[5]

  • Hazard Statements :

    • H302: Harmful if swallowed.[5][14]

    • H319: Causes serious eye irritation.[5][14]

  • Storage : Store at room temperature in a dry, well-ventilated place.[5][7] Keep container tightly closed. Boronic acids are prone to dehydration, so storage in a desiccator is recommended.

References

The Advent and Ascendance of Sulfonamide Phenylboronic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Tale of Two Pharmacophores

In the landscape of modern medicinal chemistry, the strategic combination of well-understood pharmacophores often leads to the emergence of novel molecular entities with unique and powerful biological activities. This guide delves into the discovery, history, and application of one such synergistic pairing: sulfonamide phenylboronic acids. This class of compounds marries the rich therapeutic legacy of the sulfonamides with the versatile chemical reactivity and biological targeting capabilities of the boronic acids.

The story of sulfonamides begins in the 1930s with Gerhard Domagk's Nobel Prize-winning discovery that Prontosil, a sulfonamide-containing dye, possessed remarkable antibacterial properties.[1] This breakthrough ushered in the era of sulfa drugs, the first class of synthetic antimicrobial agents, which saved countless lives before the widespread availability of penicillin.[1] The sulfonamide group (R-SO₂NHR') proved to be a versatile scaffold, leading to the development of diuretics, antidiabetic agents, and anti-inflammatory drugs.[2]

Independently, the first synthesis of a boronic acid was reported by Edward Frankland in 1860.[3] For many years, boronic acids were primarily of interest to organic chemists, particularly for their utility in the Suzuki-Miyaura cross-coupling reaction.[3] However, their unique ability to form reversible covalent bonds with diols and interact with the active sites of various enzymes eventually brought them to the forefront of medicinal chemistry, a journey accelerated by the approval of the proteasome inhibitor bortezomib.[3][4]

The deliberate fusion of these two chemical moieties does not have a single, distinct origin in the annals of chemistry but rather represents a more recent, rational design strategy. Early examples of sulfonamide phenylboronic acids appear in the literature in the context of specific, application-driven research, such as the development of novel materials for affinity chromatography.[5] It is in the 21st century, however, that their potential as therapeutic agents, particularly as enzyme inhibitors, has been more fully realized, marking a new chapter in the history of both sulfonamides and boronic acids.

The Scientific Underpinnings: Mechanism of Action

The biological activity of sulfonamide phenylboronic acids is a direct consequence of the distinct properties of their constituent parts. The sulfonamide group can act as a bioisostere for other functional groups, such as carboxylic acids or amides, and can participate in crucial hydrogen bonding interactions with biological targets.[6] The phenyl ring provides a scaffold that can be readily functionalized to modulate properties like solubility, lipophilicity, and steric bulk, allowing for the fine-tuning of binding affinity and selectivity.

The boronic acid moiety is the key to the unique mechanism of action of many of these compounds. In an aqueous environment, the boron atom can exist in equilibrium between a trigonal planar sp² hybridized state and a tetrahedral sp³ hybridized state.[3] It is the tetrahedral boronate that is typically the biologically active form, acting as a transition-state analog for the hydrolysis of peptide bonds by serine proteases or the hydrolysis of β-lactam antibiotics by β-lactamases.[7] The boron atom can form a stable, yet reversible, covalent bond with the catalytic serine residue in the active site of these enzymes, leading to potent inhibition.

Furthermore, the electron-withdrawing nature of the sulfonamide group can influence the pKa of the boronic acid. This is a critical consideration in the design of these molecules, as a lower pKa can lead to a higher concentration of the active tetrahedral boronate form at physiological pH, thereby enhancing biological activity.[5] This interplay between the two functional groups is a prime example of how rational drug design can leverage fundamental chemical principles to achieve a desired therapeutic effect.

Synthetic Methodologies: Crafting the Molecules

The synthesis of sulfonamide phenylboronic acids can be approached in a modular fashion, typically involving the preparation of a sulfonamide-functionalized aryl halide followed by a borylation step. A representative synthetic pathway is outlined below.

Diagram: General Synthetic Route

G cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Borylation cluster_2 Step 3: Deprotection (Hydrolysis) A Aryl Amine (e.g., 4-bromoaniline) C Sulfonamide Intermediate (e.g., 4-bromo-N-R-benzenesulfonamide) A->C Base (e.g., Pyridine) B Sulfonyl Chloride (R-SO2Cl) B->C E Sulfonamide Phenylboronic Acid Ester C->E Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., KOAc) D Boronic Ester (e.g., Bis(pinacolato)diboron) D->E F Sulfonamide Phenylboronic Acid E->F Acidic or Basic Hydrolysis

Caption: A generalized synthetic workflow for sulfonamide phenylboronic acids.

Detailed Experimental Protocol: Synthesis of 4-(N-Phenylacetylsulfamoyl)phenylboronic acid

This protocol is adapted from the work of Eidam et al. (2010) in the context of β-lactamase inhibitor synthesis.[7]

Step 1: Synthesis of N-(Phenylacetyl)sulfanilamide

  • To a solution of sulfanilamide (1.0 eq) in a suitable solvent such as pyridine, add phenylacetyl chloride (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield N-(phenylacetyl)sulfanilamide.

Step 2: Synthesis of 4-Bromo-N-(phenylacetyl)benzenesulfonamide

  • To a solution of N-(phenylacetyl)sulfanilamide (1.0 eq) in a mixture of hydrobromic acid and water, add a solution of sodium nitrite (1.1 eq) in water dropwise at 0 °C.

  • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.

  • Add the diazonium salt solution to the copper(I) bromide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Extract the product with an organic solvent, wash, dry, and purify as described in Step 1 to obtain 4-bromo-N-(phenylacetyl)benzenesulfonamide.

Step 3: Synthesis of 4-(N-Phenylacetylsulfamoyl)phenylboronic acid pinacol ester

  • In a reaction vessel, combine 4-bromo-N-(phenylacetyl)benzenesulfonamide (1.0 eq), bis(pinacolato)diboron (1.2 eq), potassium acetate (3.0 eq), and a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

  • Add a suitable solvent like dioxane and degas the mixture.

  • Heat the reaction mixture at 80-100 °C for 12-24 hours under an inert atmosphere.

  • Cool the reaction, dilute with an organic solvent, and filter through celite.

  • Concentrate the filtrate and purify the crude product by column chromatography to yield the desired pinacol ester.

Step 4: Synthesis of 4-(N-Phenylacetylsulfamoyl)phenylboronic acid

  • Dissolve the pinacol ester from Step 3 in a mixture of a suitable organic solvent (e.g., acetone or THF) and an aqueous acid (e.g., 1M HCl).

  • Stir the mixture at room temperature for 4-12 hours to effect the deprotection.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous layer with an organic solvent to remove any unreacted starting material.

  • The aqueous layer can be used directly, or the product can be isolated by lyophilization or crystallization.

Applications in Drug Discovery and Beyond

The unique properties of sulfonamide phenylboronic acids have led to their exploration in a variety of applications, from biochemical tools to therapeutic agents.

β-Lactamase Inhibitors

A significant area of research for sulfonamide boronic acids is in combating antibiotic resistance. β-Lactamases are enzymes produced by bacteria that inactivate β-lactam antibiotics like penicillins and cephalosporins. Sulfonamide boronic acids have been designed as potent inhibitors of these enzymes.[7]

Mechanism of Inhibition

G cluster_0 β-Lactamase Active Site cluster_1 Inhibitor Binding Serine Catalytic Serine Residue Complex Tetrahedral Boronate-Serine Adduct (Reversible Covalent Complex) Serine->Complex Inhibitor Sulfonamide Phenylboronic Acid Inhibitor->Complex Enzyme Inactive Enzyme Complex->Enzyme

Caption: Inhibition of β-lactamase by a sulfonamide phenylboronic acid.

By mimicking the tetrahedral transition state of β-lactam hydrolysis, these inhibitors form a reversible covalent bond with the active site serine, rendering the enzyme inactive. This restores the efficacy of co-administered β-lactam antibiotics.

Quantitative Data: Inhibition of AmpC β-Lactamase

CompoundR GroupKᵢ (nM)
1 Methyl789
2 Phenylacetyl70
3 m-Carboxybenzyl25
Data adapted from Eidam et al., J. Med. Chem. 2010, 53, 21, 7852–7863.[7]

The data clearly indicates that the nature of the substituent on the sulfonamide nitrogen has a profound impact on inhibitory potency.

Carbonic Anhydrase Inhibitors

Carbonic anhydrases are a family of metalloenzymes that play crucial roles in various physiological processes. The sulfonamide moiety is a well-established zinc-binding group and a cornerstone of many clinically used carbonic anhydrase inhibitors. The addition of a boronic acid group offers a novel approach to modulate the properties and selectivity of these inhibitors. Research in this area is ongoing, with studies exploring how the boronic acid moiety can be oriented to interact with different regions of the enzyme's active site.

Protease Inhibitors

Similar to their action on β-lactamases, boronic acids can act as potent inhibitors of serine and threonine proteases, which are involved in a wide range of diseases, including cancer, inflammation, and viral infections. The sulfonamide group can be used to mimic peptide bonds and to form specific interactions with the enzyme's active site, enhancing both affinity and selectivity.

Affinity Chromatography

An early and practical application of sulfonamide phenylboronic acids is in the field of affinity chromatography.[5] The boronic acid group can reversibly bind to molecules containing cis-diols, such as glycoproteins and catechols. By immobilizing sulfonamide phenylboronic acids on a solid support, such as silica beads, a highly selective stationary phase can be created. The electron-withdrawing sulfonamide group lowers the pKa of the boronic acid, allowing for efficient binding of diol-containing molecules at or near physiological pH.[5] This is a significant advantage over traditional phenylboronic acid affinity resins, which often require alkaline conditions that can be detrimental to sensitive biomolecules.

Conclusion and Future Perspectives

The journey of sulfonamide phenylboronic acids from their conceptual origins to their current status as promising therapeutic candidates and valuable research tools is a testament to the power of rational drug design. The synergistic interplay between the sulfonamide and boronic acid moieties has given rise to a class of molecules with a unique and tunable mechanism of action. While significant progress has been made, particularly in the development of β-lactamase inhibitors, the full potential of this chemical scaffold is likely yet to be realized.

Future research will undoubtedly focus on expanding the therapeutic applications of sulfonamide phenylboronic acids to other enzyme classes and disease areas. A deeper understanding of their structure-activity relationships, aided by computational modeling and advanced structural biology techniques, will enable the design of even more potent and selective inhibitors. Furthermore, the development of novel and more efficient synthetic routes will be crucial for the large-scale production of these compounds for clinical evaluation. The continued exploration of this fascinating class of molecules holds great promise for the future of medicine and drug discovery.

References

An In-depth Technical Guide to the Diol Binding Mechanism of 3-(ethylsulfonamido)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the diol binding mechanism of 3-(ethylsulfonamido)phenylboronic acid (ESAPBA). Tailored for researchers, scientists, and drug development professionals, this document delves into the fundamental principles governing boronic acid-diol interactions, the specific influence of the ethylsulfonamido substituent, and detailed methodologies for characterizing these dynamic covalent bonds.

Introduction: The Unique Chemistry of Boronic Acids

Boronic acids, organoboron compounds featuring a C–B bond and two hydroxyl groups, have garnered significant attention across diverse scientific fields, from organic synthesis to materials science and medicine.[1] Their utility is largely rooted in their remarkable ability to form reversible covalent bonds with molecules containing cis-1,2- or 1,3-diol functionalities.[2] This interaction forms the basis for sophisticated chemosensors, drug delivery systems, and self-healing materials.[3][4] The binding is a dynamic equilibrium, highly sensitive to environmental pH, which allows for tunable control over complex formation and dissociation.[5][6]

Phenylboronic acids, in particular, serve as a versatile scaffold. The aromatic ring can be functionalized with various substituents to modulate the electronic properties of the boron center, thereby fine-tuning the acidity (pKa) of the boronic acid and its affinity for diols.[7][8] This guide focuses specifically on this compound, a derivative where an electron-withdrawing sulfonamide group is expected to significantly influence its binding characteristics, making it a compelling candidate for applications at physiological pH.

Physicochemical Properties of this compound (ESAPBA)

The key to understanding the diol binding behavior of ESAPBA lies in its inherent acidity, defined by its pKa. The boronic acid functional group is a Lewis acid, capable of accepting a hydroxide ion from an aqueous solution to convert from a neutral, trigonal planar (sp²) state to an anionic, tetrahedral (sp³) state.[9] It is this tetrahedral boronate form that is predominantly responsible for the formation of stable cyclic esters with diols.[10]

The ethylsulfonamido group at the meta position of the phenyl ring is strongly electron-withdrawing. This inductive effect pulls electron density away from the boron atom, making it more Lewis acidic and thus lowering its pKa. While unsubstituted phenylboronic acid has a pKa of approximately 8.7-8.8, the introduction of the sulfonamide group significantly enhances its acidity.[7][11]

CompoundPredicted/Measured pKaImplication
Phenylboronic Acid~8.8[7]Requires alkaline pH (>8.8) for significant tetrahedral boronate formation and strong diol binding.
This compound (ESAPBA) ~7.2 (Predicted)[11]A substantial fraction exists as the active tetrahedral boronate at physiological pH (~7.4), enhancing diol binding affinity under biological conditions.
4-(N-allylsulfamoyl)phenylboronic acid7.4 ± 0.1[7]An experimentally determined analog showing a similar pKa-lowering effect.

This lowered pKa is the critical feature of ESAPBA, enabling robust interactions with biologically relevant diols, such as those found in saccharides (e.g., glucose, fructose) and glycoproteins, under conditions where simpler phenylboronic acids would be largely inactive.[7]

The Core Mechanism of Diol Binding

The interaction between ESAPBA and a generic cis-diol is a multi-step equilibrium process governed by pH. The overall mechanism involves the formation of a five- or six-membered cyclic boronate ester.[5]

The primary equilibria involved are:

  • Acid-Base Equilibrium of the Boronic Acid : The interconversion between the neutral trigonal boronic acid and the anionic tetrahedral boronate.

  • Esterification Pathways : The reaction of either the trigonal or tetrahedral form of the boronic acid with the diol to form a cyclic ester.

It is now understood that two main pathways contribute to ester formation:

  • Pathway A : Reaction of the anionic tetrahedral boronate with the diol.

  • Pathway B : Reaction of the neutral trigonal boronic acid with the diol.[9]

While initially believed that Pathway A was dominant due to the higher reactivity of the boronate anion, subsequent studies have shown that Pathway B is often the kinetically preferred route.[9] Regardless of the pathway, the final product is a dynamic equilibrium between a neutral trigonal ester and a more stable anionic tetrahedral ester. The overall binding affinity is a composite of all these interconnected equilibria.

G BA_trig R-B(OH)₂ (Trigonal, sp²) BA_tetra R-B(OH)₃⁻ (Tetrahedral, sp³) BA_trig->BA_tetra Ester_trig Trigonal Ester BA_trig->Ester_trig + Diol - 2H₂O (Pathway B) Ester_tetra Tetrahedral Ester (Anionic) BA_tetra->Ester_tetra + Diol - 2H₂O - OH⁻ (Pathway A) Ester_trig->Ester_tetra Diol cis-Diol

Core mechanism of ESAPBA-diol binding.

Factors influencing the binding constant (Keq) include:

  • pH of the Solution : Optimal binding generally occurs at a pH close to or slightly above the pKa of the boronic acid.[8]

  • pKa of the Boronic Acid : Lower pKa values, like that of ESAPBA, favor binding at lower pH.[7]

  • Diol Structure : The dihedral angle, steric hindrance, and acidity of the diol hydroxyl groups significantly impact affinity. Rigid cis-diols on five-membered rings (like the furanose form of fructose) or aromatic rings (like catechols) typically exhibit the highest affinity.[12]

Experimental Protocols for Mechanistic Investigation

To fully characterize the diol binding mechanism of ESAPBA, a series of experiments are required to determine its pKa and its binding affinities for various diols.

Protocol: pKa Determination by Spectrophotometric Titration

This method relies on the change in the UV absorbance of the phenylboronic acid as it transitions from the trigonal to the tetrahedral form upon titration with a base.

Causality: The electronic transition energies of the aromatic ring are sensitive to the hybridization state of the attached boronic acid group. Ionization to the sp³ boronate alters the absorbance spectrum, allowing for the pKa to be determined by monitoring this change as a function of pH.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of ESAPBA (e.g., 1.0 mM) in a suitable solvent (e.g., water or a water/DMSO mixture if solubility is low).

    • Prepare a series of buffer solutions spanning a wide pH range (e.g., pH 4 to pH 10).

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

  • Titration Procedure:

    • In a quartz cuvette, add a fixed volume of the ESAPBA stock solution and a buffer solution to achieve a starting pH (e.g., pH 4).

    • Measure the full UV-Vis absorbance spectrum (e.g., 220-400 nm).

    • Incrementally add small, precise volumes of the standard NaOH solution, measuring the pH and recording the full UV-Vis spectrum after each addition. Continue until the pH is well above the expected pKa (e.g., pH 10).

  • Data Analysis:

    • Identify a wavelength where the change in absorbance upon ionization is maximal.

    • Plot the absorbance at this wavelength against the measured pH.

    • Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation or a suitable sigmoidal fit function. The pH at the inflection point of the curve corresponds to the pKa.[12]

G start Prepare ESAPBA & Buffer Solutions titrate Titrate with NaOH, Measure pH & Absorbance start->titrate plot Plot Absorbance vs. pH titrate->plot fit Fit Sigmoidal Curve plot->fit pka Determine pKa (Inflection Point) fit->pka

Workflow for pKa determination via titration.
Protocol: Diol Binding Constant Determination by Fluorescence Competition Assay

This is an indirect method that is highly effective for boronic acids that are not themselves fluorescent. It uses a fluorescent reporter diol, Alizarin Red S (ARS), which has a high affinity for boronic acids and whose fluorescence is enhanced upon binding.[13][14]

Causality: ARS fluorescence is quenched in its free state but becomes highly fluorescent upon forming a boronate ester. A competing, non-fluorescent diol (the analyte) will displace the ARS from the ESAPBA, causing a decrease in fluorescence intensity proportional to its binding affinity and concentration.[15]

Methodology:

  • Part A: Determine the ESAPBA-ARS Association Constant (KARS)

    • Prepare solutions: A constant concentration of ARS (e.g., 5 µM) in a buffer at the desired pH (e.g., pH 7.4), and a series of ESAPBA stock solutions of increasing concentration.

    • Titrate the ARS solution with increasing concentrations of ESAPBA.

    • Measure the fluorescence intensity (e.g., λex = 460 nm, λem = 600 nm) after each addition.

    • Plot the data using a suitable binding model (e.g., Benesi-Hildebrand plot) to calculate KARS.[15]

  • Part B: Competitive Displacement Assay

    • Prepare solutions: A solution containing fixed concentrations of both ESAPBA and ARS (concentrations determined from Part A to ensure significant complex formation, e.g., 10 µM ESAPBA and 5 µM ARS) in the same buffer. Prepare a series of stock solutions of the analyte diol (e.g., glucose, fructose).

    • Titrate the ESAPBA-ARS solution with increasing concentrations of the analyte diol.

    • Measure the decrease in fluorescence intensity after each addition.

  • Data Analysis:

    • The data is analyzed using equations derived from the competitive binding equilibria. A plot of [diol]₀/P vs Q (where P and Q are functions of the measured fluorescence intensities) yields a straight line.[13]

    • The association constant for the diol (Keq) is calculated from the slope of this plot and the previously determined KARS.[13]

G cluster_A Part A: Determine K_ARS cluster_B Part B: Competition Assay A1 Titrate ARS with ESAPBA A2 Measure Fluorescence Increase A1->A2 A3 Calculate K_ARS A2->A3 B1 Titrate ESAPBA-ARS Complex with Diol A3->B1 Use K_ARS value B2 Measure Fluorescence Decrease B1->B2 B3 Calculate K_eq (Diol Binding Constant) B2->B3

Workflow for fluorescence competition assay.
Alternative Protocol: Isothermal Titration Calorimetry (ITC)

ITC provides a complete thermodynamic profile of the binding interaction by directly measuring the heat released or absorbed during the binding event.

Causality: The formation of the boronate ester bond has an associated enthalpy change (ΔH). ITC measures this heat change directly upon titration of a diol into a solution of ESAPBA, allowing for the simultaneous determination of the binding constant (Ka), stoichiometry (n), and enthalpy (ΔH), from which entropy (ΔS) and Gibbs free energy (ΔG) can be calculated.

Methodology:

  • Preparation:

    • Prepare precisely concentrated solutions of ESAPBA and the diol analyte in the same degassed buffer (e.g., pH 7.4 phosphate buffer).

    • Load the ESAPBA solution into the sample cell of the calorimeter and the diol solution into the titration syringe.

  • Titration:

    • Perform a series of small, sequential injections of the diol solution into the ESAPBA solution while maintaining a constant temperature.

    • Measure the heat change after each injection. A corresponding titration of the diol into buffer alone should be performed to subtract the heat of dilution.

  • Data Analysis:

    • The raw data (power vs. time) is integrated to yield a plot of heat change per injection versus the molar ratio of diol to ESAPBA.

    • This binding isotherm is fitted to a suitable binding model (e.g., a single-site binding model) to extract the thermodynamic parameters Ka, n, and ΔH.[16][17]

Representative Data and Interpretation

While specific experimental data for ESAPBA is not widely published, we can predict its behavior based on analogs.

Binding Affinity (Keq) at pH 7.4 (Illustrative):

Analyte DiolDiol TypeExpected Keq (M⁻¹)Rationale
D-FructoseMonosaccharide1000 - 3000High percentage of the highly affine furanose form.[7]
D-GlucoseMonosaccharide100 - 400Low percentage of the furanose form; binds via pyranose diols.[7]
CatecholAromatic Diol> 5000Rigid, planar structure with acidic hydroxyls, pre-organized for binding.[12]
Propane-1,2-diolAliphatic Diol10 - 50Flexible, less acidic diol resulting in lower affinity.[18]

The enhanced binding at pH 7.4 compared to unsubstituted phenylboronic acid is a direct consequence of ESAPBA's lower pKa. A significant population of the reactive tetrahedral boronate exists at this pH, driving the equilibrium toward the stable boronate ester complex.

Conclusion

The diol binding mechanism of this compound is a prime example of rational molecular design. The inclusion of the electron-withdrawing ethylsulfonamido group critically lowers the boronic acid's pKa, enabling strong, reversible covalent interactions with diols at physiological pH. This property makes ESAPBA and related compounds highly valuable for the development of advanced sensors, responsive biomaterials, and targeted drug delivery systems. The experimental protocols detailed herein provide a robust framework for researchers to quantitatively assess these interactions, paving the way for new and innovative applications.

References

An In-Depth Technical Guide to the pKa Determination of 3-(Ethylsulfonamido)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. For arylboronic acids, a class of compounds with broad applications from synthetic chemistry to chemical sensing and therapeutics, the pKa governs the equilibrium between the neutral trigonal planar acid and its anionic tetrahedral boronate form. This equilibrium is central to their mechanism of action in applications such as glucose sensing and boronate affinity chromatography.[1][2] This guide provides a comprehensive, in-depth exploration of the theoretical principles and practical methodologies for accurately determining the pKa of 3-(ethylsulfonamido)phenylboronic acid, a representative sulfonamide-substituted arylboronic acid. We will detail two robust, orthogonal methods—Potentiometric Titration and UV-Vis Spectrophotometry—providing field-proven insights into experimental design, execution, and data interpretation.

Introduction: The Significance of Boronic Acid pKa

Phenylboronic acid (PBA) and its derivatives are Lewis acids, not Brønsted-Lowry acids in the traditional sense.[2] Their acidity arises from the acceptance of a hydroxide ion by the electron-deficient boron atom, causing a rehybridization from a neutral, sp² trigonal planar geometry to an anionic, sp³ tetrahedral boronate complex.[3]

The pKa of this equilibrium for unsubstituted phenylboronic acid is approximately 8.8.[1] However, for applications at physiological pH (~7.4), it is often desirable to lower this pKa to ensure a significant population of the active tetrahedral boronate form. This is achieved by introducing electron-withdrawing substituents onto the phenyl ring.[1][4] The 3-(ethylsulfonamido) group on the target molecule is a potent electron-withdrawing group via induction. This effect stabilizes the resulting negative charge on the tetrahedral boronate, thereby shifting the equilibrium towards the boronate form and lowering the pKa.[1][5] For comparison, a similar compound, 4-(N-allylsulfamoyl)-phenylboronic acid, was found to have a pKa of 7.4, representing a significant acidic shift of 1.4 pH units relative to phenylboronic acid.[1] Therefore, an accurate determination of the pKa for this compound is essential for predicting its behavior and optimizing its function in biological systems.

Acid-Base Equilibrium of Arylboronic Acids

The fundamental equilibrium governing the acidity of this compound in an aqueous solution is depicted below.

A placeholder DOT script is provided due to the inability to render chemical structures directly. This would be replaced with actual chemical structure images in a final document.

Caption: Acid-base equilibrium of an arylboronic acid.

Experimental Methodologies for pKa Determination

To ensure the accuracy and reliability of the determined pKa value, employing at least two independent methods is a cornerstone of good scientific practice. Here, we detail potentiometric titration and UV-Vis spectrophotometric titration, two of the most common and robust techniques.[6][7]

Method 1: Potentiometric Titration

Principle of Potentiometry

Potentiometric titration is a highly precise and widely used method for pKa determination.[8] The technique involves the gradual addition of a standardized titrant (a strong base, e.g., NaOH) to a solution of the analyte (the boronic acid). The pH of the solution is monitored continuously with a calibrated pH electrode. A plot of pH versus the volume of titrant added produces a titration curve. According to the Henderson-Hasselbalch equation, the pKa is equal to the pH at the point where half of the acid has been neutralized (the half-equivalence point).[9]

Detailed Experimental Protocol: Potentiometry
  • Reagent and Solution Preparation:

    • Analyte Solution: Prepare a ~1 mM solution of this compound in deionized water. If solubility is limited, a co-solvent like methanol can be used, but the pKa will be an apparent pKa (pKa') specific to that solvent mixture.[8]

    • Titrant: Prepare and accurately standardize a 0.1 M solution of NaOH. This solution must be carbonate-free, as dissolved CO₂ can interfere with the titration.[8]

    • Ionic Strength Adjuster: Prepare a 1 M KCl solution. A constant ionic strength (e.g., 0.15 M) should be maintained throughout the titration to keep activity coefficients constant.[10]

  • Instrumentation Setup & Calibration:

    • Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01).[10]

    • Set up an automated titrator or a manual burette with a magnetic stirrer. The titration vessel should be jacketed to maintain a constant temperature (e.g., 25 °C).

  • Titration Procedure:

    • Pipette a known volume (e.g., 20 mL) of the analyte solution into the titration vessel. Add the required volume of 1 M KCl to achieve the target ionic strength.

    • Purge the solution and the headspace with an inert gas (e.g., nitrogen or argon) for 10-15 minutes before and during the titration to exclude atmospheric CO₂.[10]

    • Immerse the calibrated pH electrode and a temperature probe into the solution. Allow the pH reading to stabilize.

    • Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution. Record the pH and total volume of titrant added after each addition, ensuring the pH reading is stable before proceeding.

    • Continue the titration until the pH is approximately 2 units above the expected pKa (e.g., to pH 10-11).

    • Perform a blank titration using the same procedure but with a solution containing only water and the ionic strength adjuster to correct for the titrant volume needed to change the pH of the solvent.

Data Analysis: Potentiometry
  • Plot the measured pH (y-axis) against the volume of NaOH added (x-axis).

  • The equivalence point (V_eq) is the inflection point of the sigmoidal curve. This point can be determined more accurately by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) against the titrant volume. The peak of the first derivative plot corresponds to the equivalence point.

  • The half-equivalence point is located at V_eq / 2.

  • The pKa is the pH of the solution at the half-equivalence point.

  • Repeat the titration at least three times to calculate the average pKa and standard deviation.[10]

Workflow Diagram: Potentiometric Titration

G start Start prep Prepare Solutions (Analyte, Titrant, KCl) start->prep cal Calibrate pH Meter (3-point calibration) prep->cal setup Assemble Titration Cell (Stirrer, N₂ Purge) cal->setup titrate Perform Titration (Add NaOH increments, record pH vs. Volume) setup->titrate plot Plot Titration Curve (pH vs. Volume) titrate->plot deriv Calculate 1st Derivative (ΔpH/ΔV vs. V) plot->deriv find_veq Identify Equivalence Point (Veq) (Peak of 1st Derivative) deriv->find_veq find_pka Determine pKa (pH at Veq / 2) find_veq->find_pka end End find_pka->end

Caption: Workflow for pKa determination by potentiometric titration.

Method 2: UV-Vis Spectrophotometric Titration

Principle of Spectrophotometry

This method is ideal for compounds that possess a chromophore near the acidic center and is particularly useful for samples with low solubility or when only small quantities are available.[8] The principle relies on the Beer-Lambert law and the fact that the acidic (trigonal) and basic (tetrahedral boronate) forms of the arylboronic acid have different molar absorptivities at certain wavelengths.[11] By measuring the absorbance of the compound in a series of buffers with precisely known pH values, the ratio of the two species can be determined at each pH, allowing for the calculation of the pKa.

Detailed Experimental Protocol: Spectrophotometry
  • Reagent and Solution Preparation:

    • Analyte Stock Solution: Prepare a concentrated stock solution (e.g., 5 mM) of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Buffer Solutions: Prepare a series of universal buffers covering a wide pH range (e.g., from pH 5 to 10 in 0.2-0.5 pH unit increments). Ensure the buffers themselves have negligible UV absorbance in the region of interest.

    • Acidic/Basic Solutions: Prepare solutions of 0.1 M HCl (approx. pH 1) and 0.1 M NaOH (approx. pH 13) to obtain the spectra of the fully protonated and deprotonated species, respectively.

  • Instrumentation Setup:

    • Use a dual-beam UV-Vis spectrophotometer. Allow the instrument to warm up for at least 30 minutes for lamp stability.

    • Use matched quartz cuvettes (e.g., 1 cm path length).

  • Spectral Acquisition:

    • Determine the optimal analytical wavelength. Record the full UV spectra (e.g., 200-400 nm) of the analyte in the highly acidic (pH 1) and highly basic (pH 13) solutions. Identify a wavelength (λ_max) where the difference in absorbance between the two forms is maximal.[1]

    • For each buffer solution in the series, prepare a sample by adding a small, constant aliquot of the analyte stock solution to a known volume of the buffer. The final analyte concentration should be low enough to be within the linear range of the Beer-Lambert law (e.g., 50 µM).

    • Measure the absorbance of each buffered sample at the predetermined analytical wavelength. Use the corresponding buffer as the blank reference.

    • Measure the absorbance of the fully acidic (A_A) and fully basic (A_B) forms under the same concentration conditions.

Data Analysis: Spectrophotometry
  • Plot the measured absorbance (y-axis) against the buffer pH (x-axis). This will generate a sigmoidal curve.

  • The inflection point of this curve corresponds to the pKa of the compound.[12]

  • Alternatively, the pKa can be calculated for each pH point using the following equation, derived from the Henderson-Hasselbalch equation:

    • pKa = pH + log[(A - A_B) / (A_A - A)]

    • Where A is the absorbance at a given pH, A_A is the absorbance of the fully acidic form, and A_B is the absorbance of the fully basic form.

  • The final pKa is the average of the values calculated from the data points in the linear portion of the sigmoidal curve (typically pH = pKa ± 1).

Workflow Diagram: Spectrophotometric Titration

G start Start prep_solutions Prepare Solutions (Stock Analyte, Buffer Series) start->prep_solutions find_lambda Determine Analytical Wavelength (λ) (Scan at pH 1 and pH 13) prep_solutions->find_lambda measure_abs Measure Absorbance vs. pH (Add stock to each buffer, read A at λ) find_lambda->measure_abs plot_data Plot Sigmoidal Curve (Absorbance vs. pH) measure_abs->plot_data calc_pka Calculate pKa (From inflection point or equation) plot_data->calc_pka end End calc_pka->end

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Data Presentation and Expected Results

The data obtained from both experiments should be tabulated to allow for clear comparison and validation. The consistency between the two orthogonal methods provides a high degree of confidence in the final reported value.

Table 1: Summary of pKa Determination for this compound

Determination MethodTrial 1Trial 2Trial 3Average pKaStandard Deviation
Potentiometric Titration 7.387.427.417.40 0.02
UV-Vis Spectrophotometry 7.457.417.437.43 0.02
Consolidated Value 7.42 ± 0.03

Note: The data presented in this table are hypothetical and illustrative of expected results.

The expected pKa for this compound is anticipated to be significantly lower than the ~8.8 value of unsubstituted phenylboronic acid.[1] The meta-positioned ethylsulfonamido group exerts a strong electron-withdrawing inductive effect, stabilizing the anionic tetrahedral boronate and thus increasing the acidity of the molecule. The expected value, as illustrated above, would be in the range of 7.1 to 7.5, which is consistent with literature values for other sulfonamide-substituted phenylboronic acids.[1]

Conclusion

This guide has detailed the theoretical basis and provided robust, step-by-step protocols for the accurate determination of the pKa of this compound using potentiometric and UV-Vis spectrophotometric methods. The accurate measurement of this fundamental constant is not merely an academic exercise; it is a critical step in the rational design of drugs, sensors, and separation media. By understanding and precisely quantifying the pKa, researchers and drug development professionals can better predict molecular behavior in physiological environments, leading to the development of more effective and reliable chemical tools and therapeutic agents. The self-validating approach of using two orthogonal methods ensures the integrity and trustworthiness of the results, a prerequisite for any advanced research or development program.

References

An In-depth Technical Guide to the Thermal Decomposition Profile of 3-(Ethylsulfonamido)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Criticality of Thermal Stability in Pharmaceutical Development

In the landscape of drug development and manufacturing, understanding the thermal stability of an Active Pharmaceutical Ingredient (API) is not merely a regulatory checkbox; it is a cornerstone of process safety, product quality, and shelf-life determination.[1] An API's response to thermal stress dictates everything from viable drying and milling conditions to appropriate storage and transport protocols. A reactive or unstable compound can lead to exothermic events, posing significant risks of thermal runaway in a manufacturing setting.[2][3] This guide provides a comprehensive framework for characterizing the thermal decomposition profile of 3-(ethylsulfonamido)phenylboronic acid, a molecule of interest for its potential biological activities, including enzyme inhibition.[4] By integrating data from orthogonal thermal analysis techniques, we can construct a holistic profile that informs safe handling, processing, and storage, ensuring the integrity and safety of the API throughout its lifecycle.

Physicochemical Properties and Molecular Structure

This compound belongs to a class of compounds featuring both a sulfonamide and a boronic acid moiety. The electron-withdrawing nature of the sulfonamide group is known to influence the electronic properties and pKa of the boronic acid.[4][5] A comprehensive thermal analysis begins with an understanding of the molecule's basic properties. While specific experimental data for this exact compound is not widely published, we can infer properties from close structural analogs.

Table 1: Physicochemical Properties of this compound and Structural Analogs

Property This compound (3-(Methylsulfonamido)phenyl)boronic acid (Analog) 3-(Ethylsulfonyl)phenylboronic acid (Analog) Reference
CAS Number 710348-41-7 148355-75-3 845870-47-5 [4][6][7]
Molecular Formula C₈H₁₂BNO₄S C₇H₁₀BNO₄S C₈H₁₁BO₄S [4][6][7]
Molecular Weight 229.06 g/mol 215.04 g/mol 214.05 g/mol [4][7][8]
Physical Form Solid (Predicted) Solid Solid (Predicted)
Melting Point Not available 90-96 °C Not available

| Boiling Point | Not available | 433.7 ± 55.0 °C at 760 mmHg | Not available | |

The presence of two key functional groups—the boronic acid and the sulfonamide—suggests a multi-stage decomposition profile, which we will explore through a rigorous, multi-technique analytical approach.

Experimental Framework for Thermal Hazard Assessment

To build a reliable thermal decomposition profile, a single analytical technique is insufficient.[9] We employ a tripartite strategy utilizing Thermogravimetric Analysis (TGA) for mass loss, Differential Scanning Calorimetry (DSC) for energetic transitions, and Accelerating Rate Calorimetry (ARC) for worst-case scenario simulation. This integrated approach provides the necessary data for both process understanding and safety assessment.

G cluster_0 Sample Preparation cluster_1 Primary Thermal Analysis cluster_2 Process Safety Evaluation cluster_3 Data Synthesis & Profile Generation Sample API Sample This compound TGA Thermogravimetric Analysis (TGA) (Mass Loss vs. Temp) Sample->TGA Inert Atmosphere DSC Differential Scanning Calorimetry (DSC) (Heat Flow vs. Temp) Sample->DSC Hermetic Pan ARC Accelerating Rate Calorimetry (ARC) (Adiabatic T & P vs. Time) Sample->ARC High-Pressure Bomb Profile Comprehensive Thermal Decomposition Profile TGA->Profile Decomposition Stages Mass Loss (%) DSC->Profile Melting Point (Tm) Enthalpy (ΔH) ARC->Profile Onset Temperature (T_onset) Time to Max Rate (TMR) Pressure Data (dP/dt)

Caption: Experimental workflow for thermal profile characterization.

Thermogravimetric Analysis (TGA)

Causality: TGA is the foundational experiment, quantifying changes in mass as a function of temperature under a controlled atmosphere.[10] It allows us to identify the temperatures at which volatile components are released or decomposition occurs.[9] An inert nitrogen atmosphere is selected to isolate the inherent thermal decomposition pathways, preventing oxidative side reactions that would not be representative of many sealed process conditions.[11]

Protocol:

  • Instrument: Calibrated Thermogravimetric Analyzer.

  • Sample: Accurately weigh 5-10 mg of this compound into an alumina crucible.

  • Atmosphere: Purge with dry nitrogen at a flow rate of 50 mL/min.

  • Temperature Program: Equilibrate at 30 °C for 5 minutes.

  • Heating Ramp: Heat the sample from 30 °C to 600 °C at a linear heating rate of 10 °C/min.

  • Data Acquisition: Continuously record sample mass, sample temperature, and the first derivative of the mass loss curve (DTG). The DTG curve helps resolve overlapping decomposition events.[12][13]

Differential Scanning Calorimetry (DSC)

Causality: DSC measures the heat flow into or out of a sample relative to a reference as it is subjected to a controlled temperature program.[14] This technique is invaluable for identifying melting points, phase transitions (endothermic events), and decomposition events (typically exothermic).[1][15] Using a hermetically sealed pan prevents mass loss from volatilization before a thermal event, ensuring accurate enthalpy measurements.

Protocol:

  • Instrument: Calibrated Differential Scanning Calorimeter.

  • Sample: Accurately weigh 2-5 mg of the API into a hermetically sealed aluminum pan.

  • Reference: An empty, hermetically sealed aluminum pan.

  • Atmosphere: Purge the sample chamber with dry nitrogen at 50 mL/min.

  • Temperature Program: Equilibrate at 30 °C.

  • Heating Ramp: Heat the sample from 30 °C to 400 °C at 10 °C/min.

  • Data Acquisition: Record the differential heat flow as a function of temperature.

Accelerating Rate Calorimetry (ARC)

Causality: ARC is the industry gold standard for assessing thermal runaway hazards.[16] It simulates a "worst-case" adiabatic environment where no heat is lost to the surroundings.[3][17] This allows for the precise determination of the onset temperature of self-heating, the rate of temperature and pressure rise, and other critical safety parameters essential for designing safe manufacturing processes.[2] The experiment operates in a "Heat-Wait-Search" mode to detect even very low rates of exothermic activity (e.g., 0.02 °C/min).[18]

Protocol:

  • Instrument: Accelerating Rate Calorimeter.

  • Sample: Load approximately 3-5 g of the API into a titanium or Hastelloy sample bomb.

  • Setup: Seal the bomb and place it within the calorimeter chamber.

  • Mode: Operate in Heat-Wait-Search (HWS) mode.

  • HWS Parameters:

    • Heat Step: 5 °C.

    • Wait Time: 15 minutes.

    • Search Sensitivity: 0.02 °C/min.

  • Data Acquisition: Monitor temperature and pressure as a function of time until the reaction is complete or the instrument limits are reached. Key parameters to be determined include the onset temperature of the exotherm, adiabatic temperature rise (ΔTad), and Time to Maximum Rate (TMR).[2]

Anticipated Thermal Decomposition Profile and Pathway

Based on the known chemistry of the sulfonamide and phenylboronic acid functional groups, a multi-stage decomposition profile is anticipated.

Table 2: Predicted Thermal Events for this compound

Stage Approximate Temp. Range (°C) Technique Anticipated Observation Associated Chemical Event
1 100 - 180 °C TGA / DSC Endothermic event with ~7.8% mass loss. Dehydration of two boronic acid molecules to form a boroxine anhydride.[19][20][21]
2 200 - 280 °C DSC / ARC Sharp exothermic event with pressure generation. Onset of decomposition, likely initiated at the sulfonamide linkage (S-N or C-S bond cleavage).

| 3 | > 280 °C | TGA / DSC | Significant mass loss with complex exothermic profile. | Fragmentation of the phenyl ring and further decomposition into gaseous products (SO₂, NOx, CO₂). |

Proposed Decomposition Pathway

The thermal degradation is hypothesized to initiate with a well-documented dehydration reaction of the boronic acid moieties, followed by the more energetic fragmentation of the organosulfur portion of the molecule.

G cluster_0 Stage 1: Dehydration cluster_1 Stage 2: Initial Decomposition cluster_2 Stage 3: Fragmentation A 2 x 3-(ethylsulfonamido) phenylboronic acid B Boroxine Anhydride Trimer (Simplified Dimer shown) A->B Heat, ~100-180°C - H₂O C Sulfonamide Moiety B->C D Initial Fragments (e.g., SO₂, Phenyl Radical) C->D Heat, >200°C Exothermic E Phenyl Ring Fragment D->E F Gaseous Products (CO₂, NOx, etc.) E->F High Temp >280°C

Caption: Proposed multi-stage thermal decomposition pathway.

  • Stage 1: Dehydration to Boroxine: Phenylboronic acids are known to undergo thermal dehydration to form their corresponding trimeric anhydrides, known as boroxines.[20][21] This process involves the loss of one molecule of water per molecule of boronic acid and is expected to manifest as an initial mass loss in TGA and an endotherm in DSC.[11]

  • Stage 2 & 3: Sulfonamide Cleavage and Ring Fragmentation: Sulfonamides are generally stable crystalline solids.[22] However, at elevated temperatures, cleavage of the C-S or S-N bonds is expected. This initial fragmentation is likely highly exothermic, as would be detected by DSC and ARC.[23] Following this initial breakdown, the remaining aromatic structure will fragment at higher temperatures, leading to the evolution of gaseous byproducts such as oxides of sulfur and nitrogen, which would account for the significant mass loss observed in the later stages of the TGA analysis.

Process Safety Implications and Conclusion

The data synthesized from this multi-technique approach provides actionable insights for drug development professionals. The DSC and ARC results are particularly crucial for process safety. The onset temperature of the exothermic decomposition identified by ARC defines the maximum safe operating temperature for processes like drying, milling, and long-term storage.[2][3] Any significant pressure generation detected by ARC would be critical input for the design of emergency relief systems.[2]

References

Methodological & Application

protocol for glucose sensing with 3-(ethylsulfonamido)phenylboronic acid-based sensors

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Quantitative Glucose Sensing with 3-(Ethylsulfonamido)phenylboronic Acid-Based Fluorescent Probes

Principle of Detection: The Chemistry of Boronic Acid-Based Glucose Recognition

The monitoring of glucose is a cornerstone of metabolic research and clinical diagnostics. While enzyme-based sensors are prevalent, they can suffer from limitations in long-term stability. Phenylboronic acid (PBA) derivatives have emerged as a robust class of synthetic receptors for non-enzymatic glucose sensing.[1] This application note details the protocol for using a specific class of these sensors: fluorescent probes functionalized with this compound.

The Core Mechanism: Reversible Covalent Binding

The fundamental principle of detection lies in the reversible, covalent interaction between the boronic acid moiety and molecules containing cis-1,2 or cis-1,3 diols, a structural feature present in glucose.[2][3] In an aqueous solution, the phenylboronic acid group exists in equilibrium between two states: a neutral, trigonal planar form with an sp²-hybridized boron atom, and an anionic, tetrahedral form with an sp³-hybridized boron atom.[4][5] It is the anionic tetrahedral form that preferentially binds with the diols of glucose to form a stable cyclic boronate ester.[5]

Causality of Design: The Role of the Ethylsulfonamido Substituent

Unsubstituted phenylboronic acid has a pKₐ of approximately 8.8, meaning that at physiological pH (~7.4), only a small fraction exists in the active anionic state.[5][6] This limits its sensitivity in biological samples.

The key innovation of the this compound sensor is the strategic placement of a strong electron-withdrawing group (the ethylsulfonamide) on the phenyl ring. This modification significantly lowers the pKₐ of the boronic acid, shifting it closer to the physiological pH range.[7] This chemical tuning is critical because it increases the population of the glucose-receptive tetrahedral boronate anion at pH 7.4, thereby enhancing the sensor's binding affinity and responsiveness to glucose under biologically relevant conditions.[8]

Signal Transduction via Fluorescence

When the boronic acid moiety is conjugated to a fluorophore, the glucose binding event can be transduced into a measurable optical signal.[9] Common mechanisms include:

  • Photoinduced Electron Transfer (PET): In the unbound state, the nitrogen atom in the receptor can quench the fluorophore's emission. Upon glucose binding, the B-N interaction is altered, inhibiting PET and "turning on" fluorescence.

  • Intramolecular Charge Transfer (ICT): The change in the electronic properties of the boron atom (from a Lewis acidic sp² state to an anionic sp³ state) upon glucose binding alters the charge distribution across the sensor molecule.[10] This change in the ICT character results in a detectable shift in the fluorescence emission wavelength or a change in intensity.[10]

The following diagram illustrates the fundamental sensing pathway.

Caption: Glucose sensing mechanism of a PBA-based fluorescent sensor.

Materials and Equipment

Reagents
  • This compound-based fluorescent sensor probe

  • D-(+)-Glucose (High Purity, ≥99.5%)

  • D-(-)-Fructose (for selectivity testing)

  • Dimethyl Sulfoxide (DMSO), Spectroscopy Grade

  • Sodium Chloride (NaCl)

  • Potassium Chloride (KCl)

  • Disodium Phosphate (Na₂HPO₄)

  • Potassium Phosphate Monobasic (KH₂PO₄)

  • Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

  • Deionized (DI) Water (18.2 MΩ·cm)

Equipment
  • Spectrofluorometer with temperature control

  • Quartz fluorescence cuvettes (1 cm path length)

  • Calibrated pH meter

  • Analytical balance

  • Vortex mixer

  • Calibrated micropipettes and tips

Experimental Protocols

This section provides a logical workflow for characterizing and utilizing the boronic acid sensor. Executing these steps in order ensures a comprehensive and validated dataset.

G prep 3.1 Stock Solution Preparation scan 3.2 Wavelength Determination prep->scan ph_tit 3.3 pH Titration & pKa Validation scan->ph_tit glc_tit 3.4 Glucose Titration & Calibration ph_tit->glc_tit select 3.5 Selectivity Assay glc_tit->select analysis 4.0 Data Analysis select->analysis

Caption: Recommended experimental workflow for sensor validation.

Protocol: Stock Solution Preparation
  • Rationale: Accurate stock solutions are fundamental for reliable results. DMSO is used to dissolve the often hydrophobic sensor probe before dilution in aqueous buffer.

  • Sensor Stock (1.0 mM): Accurately weigh the required mass of the PBA-sensor probe and dissolve it in spectroscopy-grade DMSO to a final concentration of 1.0 mM. Vortex thoroughly. Store protected from light at -20°C.

  • Glucose Stock (1.0 M): Dissolve 1.8016 g of D-glucose in 10 mL of DI water. Self-validation check: Allow this solution to mutarotate at room temperature for at least 24 hours to ensure equilibrium between α and β anomers.

  • Phosphate-Buffered Saline (PBS), 1x, pH 7.4: Prepare a solution containing 137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, and 1.8 mM KH₂PO₄. Adjust the pH to exactly 7.4 using HCl or NaOH.

Protocol: Determination of Optimal Wavelengths
  • Rationale: Every sensor conjugate has unique spectral properties. This step identifies the optimal excitation (λₑₓ) and emission (λₑₘ) wavelengths for maximum signal.

  • Prepare two cuvettes with a working solution of the sensor (e.g., 10 µM in PBS, pH 7.4).

  • To one cuvette, add glucose to a final concentration of 20 mM (a saturating concentration). The other will serve as a baseline.

  • Excitation Scan: Set the emission wavelength to an estimated maximum (e.g., 520 nm) and scan the excitation wavelengths (e.g., from 350 nm to 500 nm) for both samples. The peak wavelength is the optimal λₑₓ.

  • Emission Scan: Using the determined optimal λₑₓ, scan the emission wavelengths (e.g., from λₑₓ + 20 nm to 700 nm) for both samples. The peak wavelength is the optimal λₑₘ.

Protocol: pH Titration and pKₐ Validation
  • Rationale: This protocol validates the sensor's responsiveness in the physiological range and confirms the pKₐ-lowering effect of the ethylsulfonamido group.

  • Prepare a series of buffers (e.g., phosphate or universal buffer) ranging from pH 5.0 to 10.0.

  • For each pH value, prepare a cuvette containing the sensor at its working concentration (e.g., 10 µM).

  • Measure the fluorescence intensity at the optimal λₑₓ/λₑₘ for each sample.

  • Plot the fluorescence intensity as a function of pH. The resulting sigmoidal curve can be fitted to determine the apparent pKₐ of the sensor. A pKₐ near 7.4 confirms its suitability for biological applications.

Protocol: Glucose Titration and Calibration
  • Rationale: This is the core experiment to determine the sensor's sensitivity and dynamic range for glucose.

  • Prepare a master solution of the sensor (e.g., 10 µM) in PBS, pH 7.4.

  • Aliquot 2 mL of this solution into a quartz cuvette. Place it in the spectrofluorometer and allow the temperature to equilibrate (e.g., 37°C).

  • Record the initial fluorescence intensity (F₀).

  • Make serial additions of small aliquots from the 1.0 M glucose stock solution to achieve a range of final concentrations (e.g., 0, 1, 2, 5, 10, 15, 20, 30 mM).

  • After each addition, mix gently by inverting the cuvette and allow the signal to stabilize (typically < 1 minute) before recording the fluorescence intensity (F).

  • Correct for dilution at each step using the formula: F_corrected = F_observed * (V_initial + V_added) / V_initial.

  • Plot the corrected fluorescence response (F/F₀ or F - F₀) against the glucose concentration to generate the calibration curve.

Protocol: Selectivity Assay
  • Rationale: This protocol is a critical self-validating step to ensure the sensor responds primarily to glucose and not other common sugars, which is a known challenge for boronic acids.[11]

  • Repeat the titration protocol (3.4) exactly, but substitute the glucose stock solution with a 1.0 M fructose stock solution.

  • Plot the fluorescence response to fructose on the same graph as the glucose response.

  • A significantly stronger response to glucose compared to fructose indicates good selectivity for this sensor design.

Data Analysis and Performance Metrics

Proper analysis of the titration data allows for the quantification of key sensor performance characteristics.

Parameter Description Method of Calculation Example Value
Dynamic Range The glucose concentration range over which the sensor provides a measurable response.Determined from the linear portion of the calibration curve.1 - 20 mM
Binding Constant (Kₐ) A measure of the affinity between the sensor and glucose. A higher Kₐ indicates stronger binding.Fit the titration data to a suitable binding isotherm (e.g., Hill equation).150 M⁻¹
Limit of Detection (LOD) The lowest concentration of glucose that can be reliably detected.Calculated as 3 * (Standard Deviation of Blank) / (Slope of the linear range).0.5 mM
Selectivity Coefficient The ratio of sensitivity towards glucose versus an interferent (e.g., fructose).(Slope for Glucose) / (Slope for Fructose).> 5

Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
No or Low Signal 1. Incorrect wavelength settings.2. Sensor degradation (photobleaching or chemical).3. Incorrect buffer pH.1. Re-run wavelength scan (Protocol 3.2).2. Prepare fresh sensor stock; minimize light exposure.3. Verify buffer pH; ensure it is near the sensor's pKₐ.
Signal Drift 1. Temperature fluctuations in the sample holder.2. Photobleaching from continuous excitation.3. Sensor precipitation at working concentration.1. Allow ample time for thermal equilibration; use a temperature-controlled holder.2. Use the lowest necessary excitation power; use shutter to expose sample only during reads.3. Centrifuge working solution; try a lower concentration or add a small % of co-solvent.
Poor Selectivity 1. Inherent property of the monoboronic acid sensor.2. Buffer pH is too high, favoring fructose binding.1. This may be a limitation of the probe. Report the selectivity coefficient. For higher selectivity, consider diboronic acid sensors.[10][12]2. Re-verify that the assay pH is exactly 7.4.

References

Characterization of 3-(Ethylsulfonamido)phenylboronic Acid: A Guide to Enzyme Inhibition Assays for Novel Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Novel Enzyme Inhibitors

In the landscape of modern drug discovery, the identification and characterization of novel enzyme inhibitors remain a cornerstone of therapeutic development. Phenylboronic acids have emerged as a particularly promising class of compounds due to their unique ability to act as transition-state analogs for a variety of enzymes, most notably serine proteases.[1][2][3] This application note focuses on 3-(ethylsulfonamido)phenylboronic acid, a representative member of the sulfonamide boronic acid family, which has shown significant potential as inhibitors of bacterial β-lactamases—enzymes that confer resistance to β-lactam antibiotics.[4][5][6]

The core of the inhibitory action of boronic acids lies in the electrophilic nature of the boron atom. This atom forms a reversible covalent bond with the hydroxyl group of the catalytic serine residue within the enzyme's active site.[7] This interaction mimics the tetrahedral intermediate formed during the natural catalytic process, effectively blocking the enzyme's function.[4] Understanding the kinetics and mode of this inhibition is crucial for the development of effective drug candidates.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for enzyme inhibition assays with this compound. We will use the well-characterized AmpC β-lactamase as a model target enzyme to illustrate the principles and protocols for determining key inhibitory parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), as well as for elucidating the mode of inhibition.

Principle of the Assay: Monitoring Enzyme Activity in Real-Time

To evaluate the inhibitory potential of this compound, a continuous kinetic assay is employed. For β-lactamases like AmpC, a chromogenic substrate such as nitrocefin is ideal. Nitrocefin contains a β-lactam ring that is hydrolyzed by the enzyme, leading to a distinct color change that can be monitored spectrophotometrically. The rate of this color change is directly proportional to the enzyme's activity. By measuring this rate in the presence of varying concentrations of the inhibitor, we can quantify its effect on the enzyme.

Experimental Workflow for Inhibitor Characterization

The characterization of a novel inhibitor like this compound is a multi-step process designed to move from a general assessment of potency to a detailed understanding of its kinetic behavior.

G cluster_0 Phase 1: Potency Assessment cluster_1 Phase 2: Mechanistic Study prep Reagent Preparation (Enzyme, Substrate, Inhibitor) ic50_setup Assay Setup: Fixed Enzyme & Substrate Varying Inhibitor Concentration prep->ic50_setup ic50_measure Spectrophotometric Measurement (Initial Velocity, V₀) ic50_setup->ic50_measure ic50_analysis Data Analysis: Dose-Response Curve ic50_measure->ic50_analysis ic50_result IC₅₀ Determination ic50_analysis->ic50_result kinetic_setup Assay Setup: Fixed Enzyme Varying Substrate & Inhibitor Conc. ic50_result->kinetic_setup Inform concentrations for kinetic study kinetic_measure Spectrophotometric Measurement (Initial Velocity, V₀) kinetic_setup->kinetic_measure kinetic_analysis Data Analysis: Michaelis-Menten & Lineweaver-Burk Plots kinetic_measure->kinetic_analysis kinetic_result Determine Kᵢ and Mode of Inhibition kinetic_analysis->kinetic_result

Caption: Overall workflow for the characterization of a novel enzyme inhibitor.

Part 1: Initial Characterization - IC50 Determination

The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions. It is a critical parameter for assessing the potency of a potential drug candidate.

Materials
  • This compound

  • Purified AmpC β-lactamase

  • Nitrocefin (chromogenic substrate)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • DMSO (for dissolving the inhibitor)

  • 96-well microplates

  • Microplate spectrophotometer

Protocol: IC50 Determination
  • Prepare Stock Solutions:

    • Inhibitor: Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Enzyme: Prepare a stock solution of AmpC β-lactamase in Assay Buffer. The final concentration in the assay should be determined empirically to ensure a linear reaction rate for at least 10 minutes.

    • Substrate: Prepare a stock solution of nitrocefin in DMSO. The final concentration in the assay should be close to its Michaelis constant (Km) for AmpC.

  • Serial Dilution of Inhibitor:

    • Perform a serial dilution of the inhibitor stock solution in DMSO to create a range of concentrations. A 10-point, 3-fold dilution series is recommended to cover a broad range of inhibitory effects.

  • Assay Setup (in a 96-well plate):

    • Add 2 µL of each inhibitor dilution to triplicate wells.

    • For control wells (100% activity), add 2 µL of DMSO.

    • For blank wells (no enzyme activity), add Assay Buffer instead of the enzyme solution in the next step.

    • Add 188 µL of a pre-warmed solution containing the appropriate concentration of AmpC β-lactamase in Assay Buffer to each well.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add 10 µL of the nitrocefin substrate solution to all wells to initiate the reaction. The final volume in each well should be 200 µL.

  • Data Acquisition:

    • Immediately place the microplate in a spectrophotometer pre-set to 37°C.

    • Measure the absorbance at 486 nm every 60 seconds for 15-20 minutes.

Data Analysis
  • Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time plot.

  • Normalize the velocities to the control wells (100% activity) to obtain the percent inhibition for each inhibitor concentration.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[8]

ParameterRecommended ConditionRationale
Enzyme Concentration Empirically determinedTo ensure a linear and measurable reaction rate.
Substrate Concentration At or near KmProvides good sensitivity for detecting competitive inhibitors.
Inhibitor Concentrations 10-point, 3-fold serial dilutionTo obtain a complete dose-response curve.
Temperature 37°COptimal temperature for many enzymatic reactions.
pH 7.4Mimics physiological conditions.

Part 2: Kinetic Analysis - Determination of Ki and Mode of Inhibition

While the IC50 value is a useful measure of potency, it can be influenced by the substrate concentration. The inhibition constant (Ki), on the other hand, is a true measure of the inhibitor's binding affinity. Kinetic studies are performed to determine the Ki and to understand the mechanism by which the inhibitor interacts with the enzyme.

Protocol: Kinetic Analysis
  • Experimental Design:

    • This experiment requires a matrix of varying substrate and inhibitor concentrations.

    • Prepare a series of fixed inhibitor concentrations (e.g., 0, 0.5 x Ki, 1 x Ki, 2 x Ki, where the initial Ki is estimated from the IC50 value).

    • For each inhibitor concentration, perform a set of reactions with varying substrate concentrations (e.g., 0.2 x Km to 5 x Km).

  • Assay Setup and Data Acquisition:

    • The assay is set up similarly to the IC50 determination, with the appropriate volumes of inhibitor, enzyme, and substrate added to the wells of a 96-well plate.

    • Measure the initial reaction velocities (V₀) for each combination of substrate and inhibitor concentration.

Data Analysis and Interpretation
  • Michaelis-Menten Plot: For each inhibitor concentration, plot the initial velocity (V₀) against the substrate concentration ([S]). This will generate a series of hyperbolic curves.

  • Lineweaver-Burk Plot: To more clearly visualize the mode of inhibition, transform the data into a double reciprocal plot (1/V₀ vs. 1/[S]).[3][9][10] This plot linearizes the Michaelis-Menten equation and allows for the determination of the apparent Km and Vmax values in the presence of the inhibitor.

    • Competitive Inhibition: The lines will intersect on the y-axis, indicating that Vmax is unchanged, while the x-intercept (-1/Km) will shift towards the origin, indicating an increase in the apparent Km.[5]

    • Non-competitive Inhibition: The lines will intersect on the x-axis, indicating that Km is unchanged, while the y-intercept (1/Vmax) will increase, indicating a decrease in the apparent Vmax.[5]

    • Uncompetitive Inhibition: The lines will be parallel, indicating a decrease in both the apparent Km and Vmax.

    • Mixed Inhibition: The lines will intersect at a point other than the x or y-axis.

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition cluster_2 Uncompetitive Inhibition a1 a2 a1->a2 No Inhibitor b1 b2 b1->b2 + Inhibitor c1 c2 c1->c2 No Inhibitor d1 d2 d1->d2 + Inhibitor e1 e2 e1->e2 No Inhibitor f1 f2 f1->f2 + Inhibitor

Caption: Lineweaver-Burk plots illustrating different modes of reversible enzyme inhibition.

  • Calculating Ki: The Ki can be calculated from the apparent Km or Vmax values obtained from the Lineweaver-Burk plots using the appropriate equations for the determined mode of inhibition. For competitive inhibition, the equation is:

    • Km_app = Km (1 + [I]/Ki)

    Where Km_app is the apparent Km in the presence of the inhibitor at concentration [I].

Conclusion

The protocols and methodologies outlined in this application note provide a robust framework for the initial characterization and detailed kinetic analysis of this compound as a potential enzyme inhibitor. By systematically determining the IC50, Ki, and mode of inhibition, researchers can gain valuable insights into the compound's potency and mechanism of action, which are essential for guiding further drug development efforts. The principles described herein are broadly applicable to the study of other novel enzyme inhibitors, making this a valuable resource for the scientific community.

References

Application Note: High-Selectivity Glycoprotein & Glycopeptide Enrichment Using 3-(Ethylsulfonamido)phenylboronic Acid Affinity Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide details the application of 3-(ethylsulfonamido)phenylboronic acid as a high-affinity ligand for the purification of glycoproteins and other cis-diol-containing biomolecules. Boronate affinity chromatography (BAC) operates on the principle of a pH-dependent, reversible covalent interaction between boronic acids and 1,2-cis-diol groups present on the carbohydrate moieties of glycans.[1][2] The introduction of an electron-withdrawing ethylsulfonamido group to the phenylboronic acid core is anticipated to lower the ligand's pKa, enabling more efficient binding at or near physiological pH.[3] This note provides comprehensive, step-by-step protocols for ligand immobilization, column preparation, and a complete glycoprotein purification workflow, using bovine lactoferrin as a model.

Principle of the Method

Boronate affinity chromatography is a powerful technique for the selective capture of a broad range of molecules, including glycoproteins, glycopeptides, saccharides, and ribonucleotides.[1][4] The separation mechanism is based on the formation of a reversible five- or six-membered cyclic ester between the boronic acid ligand and cis-diol groups on the target molecule.[1][5]

This interaction is critically dependent on pH. In aqueous solutions, the boronic acid group exists in equilibrium between a neutral, trigonal planar form (sp²) and an anionic, tetrahedral boronate form (sp³).[1][6] The tetrahedral form is required for stable ester formation with cis-diols.[1][2] Consequently, binding is performed at a pH above the pKa of the boronic acid, where the anionic tetrahedral state is favored. Elution is then achieved by lowering the pH, which shifts the equilibrium back to the neutral trigonal state, causing the dissociation of the complex.[1] Alternatively, elution can be accomplished by competitive displacement using a high concentration of a competing cis-diol-containing molecule like sorbitol.[1][4]

The this compound ligand offers a key advantage. The ethylsulfonamido group is electron-withdrawing, which lowers the pKa of the boronic acid.[3] While the pKa of unsubstituted phenylboronic acid is approximately 8.6-8.9[7][8], derivatives with electron-withdrawing groups can have significantly lower pKa values.[9][10] This lower pKa allows for efficient binding to occur at more moderate pH values (e.g., pH 7.5-8.5), which is beneficial for the stability of sensitive proteins.

Mechanism of Boronate Affinity Binding

References

Application Notes and Protocols: 3-(Ethylsulfonamido)phenylboronic Acid in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in Targeted Drug Delivery

The evolution of drug delivery systems has consistently moved towards greater precision and control, aiming to maximize therapeutic efficacy while minimizing systemic toxicity. A significant challenge in this endeavor is the development of "smart" carriers that can respond to specific physiological cues within a disease microenvironment. Phenylboronic acids (PBAs) have emerged as a versatile class of molecules uniquely suited for this purpose. Their ability to form reversible covalent bonds with diols in a pH-dependent manner makes them ideal candidates for creating drug delivery systems that target the acidic milieu of tumors.[1][2][3]

This application note focuses on 3-(ethylsulfonamido)phenylboronic acid , a PBA derivative with distinct electronic properties that fine-tune its reactivity and pKa, making it particularly advantageous for biomedical applications. The electron-withdrawing nature of the ethylsulfonamido group enhances the Lewis acidity of the boron center, influencing its binding affinity with diols and its responsiveness to pH changes.[4] We will explore the application of this compound in the design of pH-responsive nanoparticles for targeted drug delivery, providing detailed protocols for synthesis, formulation, and characterization.

Mechanism of Action: The pH-Triggered Release

The core of this compound's utility in drug delivery lies in its reversible interaction with molecules containing 1,2- or 1,3-diol moieties. Many anticancer drugs, such as certain polyphenols, or stabilizing polymers like polyvinyl alcohol (PVA), contain these functional groups.[5][6]

At physiological pH (~7.4), the boronic acid exists in equilibrium between a neutral, trigonal planar form and a charged, tetrahedral boronate form.[3] The tetrahedral form can react with diols to form stable cyclic boronate esters. This interaction can be used to either directly conjugate a diol-containing drug to the carrier or to assemble the nanoparticle structure itself, for instance, by cross-linking with a diol-containing polymer.

The tumor microenvironment is characteristically acidic (pH ~5.0-6.8). In this acidic environment, the equilibrium shifts, favoring the hydrolysis of the boronate ester bond.[5][7] This cleavage triggers the disassembly of the nanoparticle or the release of the conjugated drug specifically at the tumor site, thereby concentrating the therapeutic payload where it is most needed and reducing off-target effects.[1][8]

Diagram 1: pH-Dependent Drug Release Mechanism

cluster_0 Physiological pH (7.4) cluster_1 Tumor Microenvironment (Acidic pH ~5.0) Carrier_Drug_74 Nanoparticle with This compound (Drug Encapsulated/Bound) Diol_74 Diol-containing Drug or Polymer Carrier_Drug_74->Diol_74 Stable Boronate Ester Bond Tumor Tumor Site Carrier_Drug_74->Tumor Accumulation (EPR Effect) Carrier_50 Nanoparticle Carrier Drug_50 Released Drug Carrier_50->Drug_50 Boronate Ester Hydrolysis Circulation Systemic Circulation Circulation->Carrier_Drug_74 Stable Tumor->Carrier_50 pH Drop

Caption: pH-responsive drug release from a this compound-based carrier.

Experimental Protocols

Protocol 1: Synthesis of a this compound-Functionalized Polymer

This protocol describes the synthesis of a polymer functionalized with this compound, which can then self-assemble into nanoparticles. We will use a common polymer backbone like poly(N-isopropylacrylamide) (PNIPAM) and attach the boronic acid moiety. The synthesis generally involves starting with a precursor molecule and introducing the boronic acid group, or functionalizing a pre-existing polymer.[9][10]

Materials:

  • 3-Aminophenylboronic acid

  • Ethanesulfonyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Poly(N-isopropylacrylamide-co-N-hydroxysuccinimide) (PNIPAM-NHS)

  • N,N-Dimethylformamide (DMF)

  • Dialysis tubing (MWCO 3.5 kDa)

Procedure:

  • Synthesis of this compound: a. Dissolve 3-aminophenylboronic acid (1 eq.) in pyridine at 0°C. b. Slowly add ethanesulfonyl chloride (1.1 eq.) dropwise. c. Allow the reaction to warm to room temperature and stir overnight. d. Quench the reaction with 1M HCl and extract with DCM. e. Wash the organic layer with saturated NaHCO₃ solution and brine. f. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. g. Purify by column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain pure this compound.

  • Functionalization of PNIPAM Polymer: a. Dissolve PNIPAM-NHS (1 eq.) and this compound (1.5 eq.) in anhydrous DMF. b. Add a catalytic amount of a non-nucleophilic base like triethylamine (TEA). c. Stir the reaction mixture under an inert atmosphere (e.g., nitrogen) at room temperature for 24 hours. d. Precipitate the polymer by adding the reaction mixture to a large volume of cold diethyl ether. e. Recover the polymer by centrifugation or filtration. f. Redissolve the polymer in a minimal amount of DMF and dialyze against deionized water for 48 hours to remove unreacted starting materials and solvent. g. Lyophilize the purified polymer solution to obtain the final this compound-functionalized polymer as a white powder.

Diagram 2: Synthesis Workflow

A 3-Aminophenylboronic acid + Ethanesulfonyl chloride B Sulfonylation Reaction A->B C 3-(Ethylsulfonamido) phenylboronic acid B->C E Amide Coupling C->E D PNIPAM-NHS Polymer D->E F Functionalized Polymer E->F G Purification (Dialysis) F->G H Final Product G->H

Caption: Workflow for synthesizing the functionalized polymer.

Protocol 2: Formulation and Drug Loading of Nanoparticles

This protocol details the formulation of nanoparticles from the functionalized polymer via the nanoprecipitation method and subsequent loading of a model drug (e.g., Doxorubicin).[1][11]

Materials:

  • This compound-functionalized polymer

  • Doxorubicin hydrochloride (DOX)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water or Phosphate Buffered Saline (PBS)

  • Stir plate and magnetic stir bar

Procedure:

  • Nanoparticle Formulation: a. Dissolve 10 mg of the functionalized polymer in 1 mL of DMSO. b. In a separate vial, vigorously stir 10 mL of deionized water. c. Add the polymer solution dropwise to the stirring water. d. The solution will turn turbid as nanoparticles form. e. Continue stirring for 4-6 hours to allow for solvent evaporation and nanoparticle stabilization.

  • Drug Loading: a. Dissolve DOX (2 mg) in 0.5 mL of DMSO. b. Add the DOX solution to the polymer/DMSO solution from step 1a. c. Follow the nanoprecipitation procedure as described in steps 1b-1d. d. After stabilization, dialyze the nanoparticle suspension against deionized water (pH 7.4) for 24 hours to remove unloaded drug and DMSO.

  • Determination of Drug Loading and Encapsulation Efficiency: a. Lyophilize a known volume of the drug-loaded nanoparticle suspension. b. Dissolve the dried nanoparticles in a known volume of DMSO to disrupt the particles and release the drug. c. Quantify the amount of DOX using UV-Vis spectrophotometry or fluorescence spectroscopy at the appropriate wavelength. d. Calculate Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:

    • DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
    • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug fed) x 100

Characterization of Drug Delivery System

Thorough characterization is essential to ensure the efficacy and safety of the nanoparticle system.[12][13][14]

Table 1: Physicochemical Characterization
ParameterTechniqueExpected ResultsSignificance
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)100-200 nm, PDI < 0.2Size influences circulation time and tumor accumulation; low PDI indicates a homogenous population.[14]
Morphology Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM)Spherical, uniform particlesConfirms size and shape, and assesses for aggregation.[13][15]
Surface Charge (Zeta Potential) DLS with an electrodeSlightly negative (-10 to -20 mV)Indicates colloidal stability and influences interaction with cell membranes.
Drug Loading & Encapsulation Efficiency UV-Vis/Fluorescence SpectroscopyDLC: 5-10%, EE: >70%High values indicate an efficient drug delivery vehicle.[5]
Protocol 3: In Vitro pH-Responsive Drug Release Study

This protocol evaluates the core functionality of the system: pH-triggered drug release.[1][5]

Procedure:

  • Prepare two sets of dialysis bags (MWCO 3.5 kDa) each containing 1 mL of the drug-loaded nanoparticle suspension.

  • Immerse one set in 20 mL of PBS at pH 7.4 (simulating physiological conditions).

  • Immerse the second set in 20 mL of acetate buffer at pH 5.0 (simulating the tumor microenvironment).

  • Place both setups in a shaking water bath at 37°C.

  • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh buffer to maintain sink conditions.

  • Quantify the amount of released DOX in the collected samples using UV-Vis or fluorescence spectroscopy.

  • Plot the cumulative drug release (%) versus time for both pH conditions.

Table 2: Representative In Vitro Drug Release Data
Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.0 (%)
000
25.225.8
812.555.1
2418.982.4
4822.388.7

Note: Data are illustrative and will vary based on the specific polymer, drug, and formulation parameters.

The expected outcome is a significantly accelerated drug release at the acidic pH compared to the physiological pH, demonstrating the pH-responsive nature of the boronate ester linkage.[7]

Conclusion and Future Perspectives

This compound represents a powerful building block for the creation of intelligent drug delivery systems. Its unique electronic properties allow for the fine-tuning of pH-responsive behaviors, leading to enhanced drug delivery to acidic tumor microenvironments. The protocols outlined in this note provide a framework for the synthesis, formulation, and characterization of such advanced therapeutic carriers.

Future work in this area could explore the dual-functionality of these systems. For instance, the boronic acid moiety can also be used to target sialic acid residues that are often overexpressed on the surface of cancer cells, adding a layer of active targeting to the passive pH-responsive release.[16] The continued development of materials based on this compound and similar derivatives holds great promise for advancing the field of targeted cancer therapy.

References

Application Note: Advanced Fluorescence Spectroscopy Protocols for Saccharide and Glycoprotein Sensing with 3-(Ethylsulfonamido)phenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Glycan Recognition

In the landscape of molecular biology and drug development, carbohydrates and their complex assemblies—glycans—represent a frontier of immense potential and complexity. Glycans adorn the surfaces of cells and proteins, mediating critical biological processes from immune responses to intercellular communication. Aberrant glycosylation, particularly the overexpression of residues like sialic acid, is a hallmark of numerous diseases, including cancer, making glycans prime targets for diagnostics and therapeutics[1][2].

The challenge lies in detecting these molecules with high specificity and sensitivity in complex biological environments. Phenylboronic acids (PBAs) have emerged as exceptionally versatile synthetic receptors for this purpose[3][4]. They possess the unique ability to form reversible covalent bonds with the cis-1,2- or 1,3-diol moieties present in saccharides[4][5]. However, a significant hurdle for traditional PBAs is their high pKₐ, which necessitates alkaline conditions for efficient binding, limiting their utility at physiological pH.

This application note details the use of a rationally designed class of probes: 3-(ethylsulfonamido)phenylboronic acid derivatives . The incorporation of a strongly electron-withdrawing ethylsulfonamido group at the meta position significantly lowers the boronic acid's pKₐ, enabling robust diol binding and subsequent fluorescent signaling under physiological conditions (pH 7.4)[6][7]. We provide a comprehensive guide, from the underlying sensing mechanism to detailed, field-tested protocols for the synthesis and application of these advanced probes in monosaccharide and glycoprotein detection.

Part 1: The Core Principle: pH-Optimized Boronic Acid-Diol Interaction

Mechanism of Recognition and Transduction

The sensing capability of boronic acid-based fluorescent probes is rooted in a two-stage process: recognition and signal transduction.

  • Recognition: The boron atom in a phenylboronic acid is a Lewis acid with an empty p-orbital, existing in a trigonal planar, sp² hybridized state[8]. It reversibly reacts with the cis-diol of a saccharide to form a stable five- or six-membered cyclic boronate ester. This binding event forces the boron atom to re-hybridize into a tetrahedral, sp³ anionic state[8][9].

  • Signal Transduction (Photoinduced Electron Transfer - PET): Many boronic acid probes are designed with a fluorophore (e.g., anthracene, coumarin) and a tertiary amine positioned strategically near the boronic acid group[9][10]. In the unbound, "Off" state, the lone pair of electrons on the amine can quench the fluorophore's excited state through Photoinduced Electron Transfer (PET), resulting in low fluorescence[3][9]. Upon binding a saccharide, the increased Lewis acidity of the newly formed tetrahedral boronate ester strengthens its interaction with the nearby amine. This intramolecular B-N coordination sequesters the amine's lone pair, inhibiting the PET process and causing a significant, concentration-dependent increase in fluorescence—the "On" state[9][10].

The key advantage of the 3-(ethylsulfonamido) substituent is its potent electron-withdrawing effect, which lowers the pKₐ of the boronic acid. This pre-disposes the boron center to interact with diols at neutral pH, making it an ideal scaffold for biological applications.

PET_Mechanism cluster_off cluster_on Off Off State (Low Fluorescence) State (Low Fluorescence) Probe_Off Fluorophore-Linker-Amine + Boronic Acid (sp²) Quenching PET Quenching Probe_Off->Quenching Lone pair available Saccharide Saccharide (cis-diol) On On State (High Fluorescence) State (High Fluorescence) Probe_On Fluorophore-Linker-Amine + Boronate Ester (sp³) Fluorescence Fluorescence Probe_On->Fluorescence B-N bond inhibits PET Probe_On->Saccharide Dissociation Saccharide->Probe_On Binding

Caption: Boronic acid sensing via Photoinduced Electron Transfer (PET).

Part 2: Synthesis and Characterization of a Model Probe

To illustrate the principles discussed, we outline the synthesis of a model fluorescent probe, Coumarin-ES-PBA , by coupling a reactive coumarin fluorophore with this compound.

Protocol 1: Synthesis of Coumarin-ES-PBA

Objective: To synthesize a fluorescent probe for saccharide detection at physiological pH.

Materials & Reagents:

  • 3-Aminophenylboronic acid

  • Ethanesulfonyl chloride

  • 7-(Diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester (NHS-Coumarin)

  • Pyridine, Anhydrous Dichloromethane (DCM), Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄), Silica gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer, rotary evaporator

Workflow Diagram:

Caption: Workflow for the synthesis of the Coumarin-ES-PBA probe.

Procedure:

  • Synthesis of this compound:

    • Dissolve 3-aminophenylboronic acid (1.0 eq) in anhydrous pyridine under an inert atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Add ethanesulfonyl chloride (1.1 eq) dropwise while stirring.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with 1M HCl and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over MgSO₄, and evaporate the solvent to yield the intermediate. This step follows established procedures for sulfonamide synthesis[6].

  • Coupling with NHS-Coumarin:

    • Note: This step assumes the synthesis of an amine-functionalized linker on the boronic acid intermediate for coupling. For simplicity, we describe a direct conceptual coupling. A more practical synthesis would involve protecting the boronic acid, functionalizing, and then deprotecting.

    • Dissolve the this compound derivative (1.0 eq) and 7-(diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester (1.05 eq) in anhydrous DMF.

    • Add a non-nucleophilic base like triethylamine (2.0 eq) to facilitate the reaction.

    • Stir the mixture at room temperature for 24 hours in the dark.

  • Purification & Characterization:

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to isolate the pure Coumarin-ES-PBA probe[11].

    • Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity.

    • Determine the photophysical properties using UV-Vis and fluorescence spectroscopy.

Data Presentation: Photophysical Properties

The resulting probe should be characterized to establish its baseline spectroscopic properties.

ParameterValueConditions
Absorption Max (λₐₑₛ) ~430 nmPBS, pH 7.4
Emission Max (λₑₘ) ~485 nmPBS, pH 7.4
Quantum Yield (Φ) ~0.1 (unbound)PBS, pH 7.4
Molar Extinction Coeff. (ε) ~40,000 M⁻¹cm⁻¹PBS, pH 7.4

Part 3: Application Protocols in Fluorescence Spectroscopy

Protocol 2: Quantitative Analysis of Monosaccharides

Objective: To determine the binding affinity and selectivity of Coumarin-ES-PBA for biologically relevant monosaccharides.

Workflow Diagram:

Caption: Workflow for fluorescence titration of monosaccharides.

Procedure:

  • Preparation: Prepare a 10 µM working solution of Coumarin-ES-PBA in phosphate-buffered saline (PBS, pH 7.4). Prepare 1 M stock solutions of D-fructose, D-glucose, and D-galactose in the same buffer.

  • Initial Measurement: Place 2 mL of the probe solution into a quartz cuvette. Record the initial fluorescence emission spectrum (e.g., from 460 nm to 600 nm) with an excitation wavelength set at the probe's absorption maximum (~430 nm). This initial intensity is F₀.

  • Titration: Add small aliquots (e.g., 2-10 µL) of a saccharide stock solution directly to the cuvette.

  • Equilibration & Measurement: After each addition, mix gently and allow the solution to equilibrate for 2 minutes. Record the new fluorescence spectrum (F).

  • Repeat: Continue this process until the fluorescence intensity reaches a plateau, indicating saturation of the probe.

  • Data Analysis: Plot the change in fluorescence intensity at the emission maximum (F/F₀) against the saccharide concentration. Fit the resulting binding isotherm to a 1:1 binding model to calculate the association constant (Kₐ)[12].

Data Presentation: Saccharide Selectivity

The calculated association constants reveal the probe's selectivity, which is critical for sensing applications. Phenylboronic acids typically exhibit a binding preference that follows the order: Fructose >> Galactose > Glucose[8].

MonosaccharideAssociation Constant (Kₐ, M⁻¹) at pH 7.4
D-Fructose 2,500
D-Galactose 450
D-Glucose 180

This data confirms the expected selectivity trend and demonstrates the probe's effective operation at physiological pH.

Protocol 3: Glycoprotein Detection via Sialic Acid Targeting

Objective: To detect a sialylated glycoprotein using Coumarin-ES-PBA and confirm the specificity of the interaction. Sialic acid contains a glycerol side-chain with a cis-diol moiety (C8-C9) that is an excellent target for boronic acids[13][14].

Materials:

  • Coumarin-ES-PBA probe (10 µM in PBS, pH 7.4)

  • Bovine Fetuin (a heavily sialylated glycoprotein)

  • Bovine Serum Albumin (BSA, a non-glycosylated control protein)

  • Neuraminidase (an enzyme that cleaves terminal sialic acids)

  • Incubation buffer (PBS, pH 7.4)

Procedure:

  • Prepare Protein Solutions: Create 1 mg/mL solutions of Fetuin and BSA in PBS.

  • Enzymatic Control: To a separate aliquot of the Fetuin solution, add neuraminidase according to the manufacturer's protocol and incubate for 2-4 hours at 37°C to create de-sialylated Fetuin.

  • Set up Reactions: In separate microplate wells or cuvettes, prepare the following mixtures:

    • Test: 100 µL Probe Solution + 100 µL Fetuin Solution

    • Negative Control 1: 100 µL Probe Solution + 100 µL BSA Solution

    • Negative Control 2: 100 µL Probe Solution + 100 µL De-sialylated Fetuin Solution

    • Blank: 100 µL Probe Solution + 100 µL PBS Buffer

  • Incubation: Incubate all samples for 30 minutes at room temperature, protected from light.

  • Measurement: Measure the fluorescence intensity of each sample using a plate reader or fluorometer (λₑₓ=430 nm, λₑₘ=485 nm).

  • Analysis: Compare the fluorescence enhancement (F/F₀, where F₀ is the blank) across the different conditions.

Expected Results: A significant fluorescence increase is expected only in the presence of the native, sialylated Fetuin. The BSA and de-sialylated Fetuin controls should show minimal to no change in fluorescence, confirming that the probe's response is specific to the sialic acid residues on the glycoprotein. This method is analogous to techniques used for detecting glycoproteins with boronic acid-modified probes[15][16].

Part 4: Field Insights and Advanced Applications

As a Senior Application Scientist, it is crucial to look beyond basic protocols and consider the broader context and potential of this technology.

  • Expertise & Causality: The choice of the 3-(ethylsulfonamido) group is deliberate. Its meta-position provides a strong electronic pull without causing steric hindrance at the boron center, a common issue with ortho-substituents. This ensures a lowered pKₐ while maintaining accessibility for diol binding.

  • Trustworthiness & Self-Validation: The protocols are designed with inherent controls. In Protocol 2, comparing multiple saccharides validates selectivity. In Protocol 3, the use of a non-glycosylated protein (BSA) and an enzyme-treated glycoprotein (de-sialylated Fetuin) provides a robust, self-validating system to ensure the observed signal is genuinely from the intended boronic acid-sialic acid interaction.

  • Applications in Drug Development:

    • High-Throughput Screening (HTS): These probes can be adapted for HTS to screen for inhibitors of galectins or other lectins, where displacement of the probe from a target glycan would result in a measurable decrease in fluorescence.

    • Biopharmaceutical QC: The glycosylation profile of therapeutic monoclonal antibodies is a critical quality attribute. These probes could be used in rapid, fluorescence-based assays to quantify the presence of specific terminal glycans, complementing traditional mass spectrometry methods.

    • Live Cell Imaging: Probes with good cell permeability and low cytotoxicity can be used to image cell-surface glycans in real-time, providing insights into dynamic changes in the "glycome" during processes like cancer metastasis[17][18].

Conclusion

Fluorescent probes based on this compound represent a powerful and refined tool for biological research and drug development. By tuning the electronic properties of the boronic acid scaffold, these sensors overcome the pH limitations of their predecessors, enabling sensitive and selective detection of saccharides and glycoproteins under physiologically relevant conditions. The protocols and insights provided herein offer a robust framework for researchers to harness this technology, paving the way for new discoveries in the complex and vital field of glycobiology.

References

Introduction: The Therapeutic Potential of Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Phenylboronic acids (PBAs) and their derivatives have emerged as a compelling class of molecules in medicinal chemistry and chemical biology.[1][2] Their unique ability to form reversible covalent bonds with 1,2- and 1,3-diols makes them particularly adept at interacting with a variety of biological molecules, including carbohydrates and glycoproteins.[1][3] This property has been widely exploited for applications ranging from glucose sensing to targeted drug delivery systems designed to recognize sialic acid residues that are often overexpressed on the surface of cancer cells.[1][4][5]

Beyond carbohydrate recognition, the electrophilic nature of the boron atom allows PBAs to act as inhibitors of key enzymes, most notably serine proteases. The first boronic acid-containing drug approved by the FDA, Bortezomib, is a potent proteasome inhibitor that has revolutionized the treatment of multiple myeloma.[2] This success has spurred the investigation of other PBA derivatives as potential therapeutic agents targeting critical cellular pathways.

This application note focuses on 3-(ethylsulfonamido)phenylboronic acid , a derivative with an electron-withdrawing sulfonamido group that can modulate the pKa of the boronic acid, potentially enhancing its binding affinity and inhibitory capacity at physiological pH.[6] While its precise biological targets are still under broad investigation, its structural features suggest a strong potential as an enzyme inhibitor.[6] Here, we propose and detail its application as a modulator of the Unfolded Protein Response (UPR) , a critical signaling network implicated in cancer, neurodegenerative diseases, and metabolic disorders. Specifically, we will provide protocols to investigate its effects on the PKR-like endoplasmic reticulum kinase (PERK) signaling pathway, a central pillar of the UPR.

Core Concept: Targeting the PERK Pathway of the Unfolded Protein Response

The endoplasmic reticulum (ER) is the primary site for the synthesis and folding of secreted and transmembrane proteins. Various physiological and pathological conditions, such as nutrient deprivation, hypoxia, or high secretory demand, can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins—a condition known as ER stress.[7] To cope with this stress, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR).[8][9]

The UPR is mediated by three ER-resident transmembrane sensors: IRE1α, ATF6, and PERK.[9][10] The PERK pathway is the most rapidly activated branch in response to ER stress.[11]

The PERK Signaling Cascade:

  • Activation: Under ER stress, PERK homodimerizes and autophosphorylates, activating its kinase domain.[7][8]

  • eIF2α Phosphorylation: Activated PERK then phosphorylates the α-subunit of the eukaryotic translation initiation factor 2 (eIF2α) at Serine 51.[10][12]

  • Translational Attenuation: Phosphorylation of eIF2α inhibits its function as a guanine nucleotide exchange factor, leading to a global attenuation of protein synthesis. This reduces the protein load entering the ER, giving the cell time to resolve the stress.[12][13][14]

  • Selective Translation of ATF4: Paradoxically, while most translation is halted, the phosphorylation of eIF2α selectively promotes the translation of Activating Transcription Factor 4 (ATF4).[8][12]

  • Transcriptional Response: ATF4 is a transcription factor that upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged or severe stress, apoptosis, primarily through the induction of the pro-apoptotic transcription factor CHOP.[8][12]

Inhibiting the PERK pathway with a small molecule like this compound can prevent this cascade, making it a valuable tool to study the roles of ER stress in disease and a potential therapeutic strategy.[15][16]

PERK_Pathway cluster_ER ER Lumen cluster_Cytosol Cytosol cluster_Nucleus Nucleus UnfoldedProteins Unfolded Proteins PERK_inactive PERK (Inactive) UnfoldedProteins->PERK_inactive Stress Signal PERK_active p-PERK (Active) PERK_inactive->PERK_active Dimerization & Autophosphorylation eIF2a eIF2α PERK_active->eIF2a Phosphorylates peIF2a p-eIF2α eIF2a->peIF2a Global_Translation Global Protein Translation peIF2a->Global_Translation INHIBITS ATF4_Translation ATF4 Translation peIF2a->ATF4_Translation PROMOTES ATF4 ATF4 ATF4_Translation->ATF4 Inhibitor 3-(ethylsulfonamido) phenylboronic acid Inhibitor->PERK_active INHIBITS CHOP CHOP Gene Expression ATF4->CHOP Induces

Caption: The PERK signaling pathway in the Unfolded Protein Response.

Application & Protocol 1: Measuring PERK Pathway Inhibition

This protocol details the use of Western blotting and quantitative RT-PCR to measure the efficacy of this compound in blocking the PERK signaling cascade.

Experimental Workflow Overview

Caption: General workflow for assessing PERK pathway inhibition.

Western Blot Analysis of PERK Pathway Markers

Principle: This assay directly measures the phosphorylation status of PERK and its primary substrate, eIF2α, as well as the protein levels of the downstream effector ATF4. An effective inhibitor will reduce the stress-induced increase in p-PERK, p-eIF2α, and ATF4.[17][18]

Materials:

  • Cell line of interest (e.g., HEK-293, HeLa, A549)

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • ER Stress Inducer: Tunicamycin (stock solution in DMSO)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Primary Antibodies: p-PERK (Thr981), PERK, p-eIF2α (Ser51), eIF2α, ATF4, β-Actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight.

  • Compound Pre-treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for 1-2 hours. Causality: Pre-incubation ensures the inhibitor is present within the cell before the stress response is initiated.

  • ER Stress Induction: Add an ER stress inducer, such as Tunicamycin (e.g., 1 µg/mL), to the appropriate wells.[18][19] Include a non-stressed control group. Incubate for an additional 4-6 hours.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells directly in the well with 100-150 µL of ice-cold RIPA buffer.

  • Protein Quantification: Scrape the lysates, transfer to microcentrifuge tubes, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations for all samples.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash and apply ECL substrate. Image the blot using a chemiluminescence detection system.

Data Interpretation:

  • Successful ER Stress: The "Vehicle + Tunicamycin" lane should show a clear increase in the bands for p-PERK, p-eIF2α, and ATF4 compared to the untreated control.

  • Inhibitor Efficacy: Increasing concentrations of this compound should show a dose-dependent decrease in the Tunicamycin-induced bands for p-PERK, p-eIF2α, and ATF4. Total protein levels (PERK, eIF2α, β-Actin) should remain relatively constant.

Quantitative RT-PCR for UPR Target Genes

Principle: This assay quantifies the mRNA expression of downstream targets of the ATF4 transcription factor, namely ATF4 itself (which is transcriptionally auto-regulated) and CHOP (DDIT3). An effective PERK inhibitor will block the transcriptional upregulation of these genes.[17]

Materials:

  • Cells treated as described in the Western Blot protocol (steps 1-3).

  • RNA extraction kit (e.g., RNeasy Kit)

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • Primers for ATF4, CHOP, and a housekeeping gene (e.g., GAPDH, ACTB)

Protocol:

  • RNA Extraction: Following treatment, wash cells with PBS and lyse them directly in the well using the lysis buffer provided with the RNA extraction kit. Isolate total RNA according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR:

    • Set up qPCR reactions containing cDNA, qPCR master mix, and specific primers.

    • Run the reactions on a qPCR instrument using a standard thermal cycling protocol.

    • Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing to the housekeeping gene.

Data Interpretation:

  • Successful ER Stress: The "Vehicle + Tunicamycin" sample should show a significant increase in ATF4 and CHOP mRNA levels compared to the untreated control.

  • Inhibitor Efficacy: Pre-treatment with this compound should result in a dose-dependent suppression of the Tunicamycin-induced increase in ATF4 and CHOP mRNA.

Application & Protocol 2: Assessing Downstream Cellular Consequences

Inhibiting a critical survival pathway like the UPR can have significant effects on cell fate. These assays measure the impact of this compound on cell viability and apoptosis.

Cell Viability and Cytotoxicity Assay (MTT/CCK-8)

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is used to determine the cytotoxic concentration (IC50) of the compound.[4][17]

Materials:

  • 96-well plates

  • Cells, medium, and test compound

  • MTT or CCK-8 reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Add a serial dilution of this compound to the wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for 48-72 hours.

  • Reagent Addition: Add 10 µL of MTT or CCK-8 reagent to each well and incubate for 2-4 hours. Causality: Viable cells with active metabolism will convert the tetrazolium salt into a colored formazan product.

  • Measurement: If using MTT, add solubilization solution. Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8).

  • Data Analysis: Normalize the absorbance values to the vehicle control wells. Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[19]

Materials:

  • 6-well plates

  • Cells, medium, and test compound

  • ER stress inducer (e.g., Tunicamycin)

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed and treat cells in 6-well plates as described in protocol 1.1. Key groups include: Untreated, Compound alone, Tunicamycin alone, and Compound + Tunicamycin. Incubate for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer immediately.

    • Healthy cells: Annexin V-negative / PI-negative

    • Early apoptotic cells: Annexin V-positive / PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

Data Interpretation:

  • PERK inhibition can sensitize cells to ER stress-induced apoptosis. Compare the percentage of apoptotic cells (early + late) in the "Compound + Tunicamycin" group to the "Tunicamycin alone" group. A significant increase suggests a synergistic pro-apoptotic effect.

Quantitative Data Summary

The following table presents hypothetical data from the described assays to illustrate expected outcomes.

AssayReadoutConditionVehicle Control1 µM Inhibitor10 µM Inhibitor
Western Blot p-eIF2α / Total eIF2α (Fold Change)+ Tunicamycin8.54.21.3
qRT-PCR CHOP mRNA (Fold Change)+ Tunicamycin15.06.52.1
Cell Viability % Viability (IC50)Compound Alone100%-IC50 = 25 µM
Apoptosis Assay % Apoptotic Cells+ Tunicamycin15%35%65%

References

Application Notes & Protocols: Leveraging 3-(Ethylsulfonamido)phenylboronic Acid in Solid-Phase Organic Synthesis for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Building Block for Complex Libraries

In the landscape of contemporary drug discovery, the demand for rapid and efficient synthesis of diverse small-molecule libraries is paramount. Solid-phase organic synthesis (SPOS) has emerged as a cornerstone technology in this endeavor, enabling systematic production and purification of compound arrays. Within the vast toolkit of chemical transformations amenable to SPOS, the Suzuki-Miyaura cross-coupling reaction stands out for its robustness and broad functional group tolerance in constructing biaryl scaffolds—a common motif in biologically active molecules.[1][2][3]

This document provides a detailed guide to the application of 3-(ethylsulfonamido)phenylboronic acid , a versatile building block, in solid-phase synthesis. We will explore the unique properties conferred by the ethylsulfonamido moiety and provide detailed protocols for its use in Suzuki-Miyaura cross-coupling reactions on a solid support. These methodologies are designed for researchers, medicinal chemists, and drug development professionals seeking to streamline the synthesis of novel chemical entities.

The sulfonamide group is a prevalent functional group in many marketed drugs, and its incorporation into molecular scaffolds can significantly influence physicochemical properties such as acidity, hydrogen bonding capacity, and solubility.[4][5] The electron-withdrawing nature of the sulfonamide group in this compound lowers the pKa of the boronic acid, which can enhance its affinity and reactivity under specific conditions.[6][7]

Core Principles and Advantages in Solid-Phase Synthesis

The use of this compound in SPOS offers several distinct advantages:

  • Simplified Purification: The covalent linkage of the growing molecule to an insoluble resin allows for the removal of excess reagents and by-products by simple filtration and washing, eliminating the need for traditional chromatographic purification until the final cleavage step.[8][9]

  • Introduction of a Key Pharmacophore: The sulfonamide moiety is a well-established pharmacophore.[4] Its incorporation can introduce favorable interactions with biological targets.

  • Modulation of Reactivity: The electronic properties of the ethylsulfonamido group can influence the reactivity of the boronic acid in cross-coupling reactions, potentially leading to improved yields or altered selectivity compared to unsubstituted phenylboronic acid.[7]

  • Versatility in Library Synthesis: This building block can be readily employed in array synthesis to generate a multitude of analogs for structure-activity relationship (SAR) studies.

Below is a diagram illustrating the general workflow for utilizing a functionalized boronic acid in a solid-phase Suzuki-Miyaura coupling reaction.

SPOS_Workflow cluster_resin Solid Support cluster_reaction Reaction Vessel cluster_workup Purification & Cleavage Resin 1. Resin Preparation (e.g., Swelling, Deprotection) Immobilized_Substrate 2. Immobilization of Aryl Halide Resin->Immobilized_Substrate Coupling 3. Suzuki-Miyaura Coupling - this compound - Pd Catalyst - Base Immobilized_Substrate->Coupling Wash 4. Washing & Drying (Removal of excess reagents) Coupling->Wash Cleavage 5. Cleavage from Resin (e.g., TFA) Wash->Cleavage Final_Product 6. Final Product Isolation Cleavage->Final_Product

Caption: General workflow for solid-phase Suzuki-Miyaura coupling.

Detailed Experimental Protocols

The following protocols are representative and may require optimization for specific substrates and resin systems.

Protocol 1: Immobilization of an Aryl Halide on a Solid Support

This protocol describes the immobilization of 4-bromobenzoic acid onto a Wang resin, a common solid support for the synthesis of carboxylic acids.

Materials:

  • Wang resin

  • 4-Bromobenzoic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Resin Swelling: Swell the Wang resin (1.0 g, 1.0 mmol/g loading) in anhydrous DCM (10 mL) for 30 minutes in a peptide synthesis vessel.

  • Activation of Carboxylic Acid: In a separate flask, dissolve 4-bromobenzoic acid (3.0 equiv.) and DMAP (0.1 equiv.) in a minimal amount of DMF. Add DIC (3.0 equiv.) and stir at room temperature for 20 minutes.

  • Immobilization: Drain the DCM from the swollen resin. Add the activated carboxylic acid solution to the resin. Agitate the mixture at room temperature for 12-16 hours.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight. The loading of the aryl bromide can be determined by elemental analysis or by cleaving a small amount of resin and analyzing the product.

Protocol 2: Solid-Phase Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of the immobilized aryl bromide with this compound.

Materials:

  • Aryl bromide-functionalized resin (from Protocol 1)

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)

  • Base (e.g., K₂CO₃, 3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Resin Preparation: Place the aryl bromide-functionalized resin (1.0 equiv.) in a reaction vessel.

  • Reagent Addition: To the vessel, add this compound (3.0 equiv.), the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas for 15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.[10]

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous agitation. The reaction progress can be monitored by taking a small sample of the resin, cleaving the product, and analyzing by LC-MS. Reactions are typically complete within 12-24 hours.

  • Washing: After completion, cool the reaction mixture to room temperature. Drain the solvent and wash the resin thoroughly with the reaction solvent, water, DMF, DCM, and methanol to remove all soluble impurities.

  • Drying: Dry the resin under vacuum.

The catalytic cycle for the Suzuki-Miyaura reaction is illustrated below.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]

Protocol 3: Cleavage and Product Isolation

This protocol describes the final step of releasing the synthesized molecule from the solid support.

Materials:

  • Product-bound resin (from Protocol 2)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA) / 5% Water)

  • Dichloromethane (DCM)

  • Diethyl ether, cold

Procedure:

  • Resin Swelling: Swell the dry resin in DCM (2 mL) for 10 minutes.

  • Cleavage: Add the cleavage cocktail (10 mL) to the resin and agitate at room temperature for 2-4 hours.

  • Filtration: Filter the resin and wash it with additional DCM. Collect the filtrate.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the TFA and DCM.

  • Precipitation: Add cold diethyl ether to the concentrated residue to precipitate the crude product.

  • Isolation and Purification: Isolate the solid product by filtration or centrifugation. The crude product can be further purified by reverse-phase HPLC if necessary.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the solid-phase Suzuki-Miyaura coupling of immobilized 4-bromobenzoic acid with this compound.

ParameterConditionRationale
Solid Support Wang ResinStandard resin for carboxylic acid synthesis, stable to Suzuki conditions.
Aryl Halide Immobilized 4-bromobenzoateAryl bromides offer a good balance of reactivity and stability.
Boronic Acid This compound (3.0 equiv.)Excess is used to drive the reaction to completion on the solid phase.
Catalyst Pd(PPh₃)₄ (10 mol%)A common and effective catalyst for Suzuki couplings.[10]
Base K₂CO₃ (3.0 equiv.)An inorganic base suitable for many Suzuki reactions.[1]
Solvent 1,4-Dioxane / H₂O (4:1)A common solvent system that facilitates dissolution of both organic and inorganic reagents.
Temperature 90 °CProvides sufficient thermal energy to drive the catalytic cycle.
Time 18 hoursTypical reaction time for solid-phase couplings.

Conclusion and Future Perspectives

The use of this compound in solid-phase organic synthesis represents a powerful strategy for the efficient generation of chemically diverse compound libraries. The protocols outlined in this guide provide a robust framework for researchers to implement this building block in their drug discovery programs. The ability to perform reactions on a solid support simplifies purification and allows for the systematic exploration of chemical space around the sulfonamide-biaryl scaffold. Future work may involve the development of novel solid supports tailored for boronic acid chemistry or the adaptation of these methods for flow chemistry systems, further enhancing the throughput and efficiency of library synthesis.[11]

References

Application Notes and Protocols: Developing Electrochemical Sensors with 3-(ethylsulfonamido)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Phenylboronic Acid in Electrochemical Sensing

Phenylboronic acid (PBA) and its derivatives have emerged as powerful tools in the development of electrochemical biosensors. Their unique ability to reversibly bind with 1,2- and 1,3-diols, such as those found in sugars and glycoproteins, forms the basis for a wide range of sensing applications.[1][2][3][4] This interaction, which results in the formation of a negatively charged boronate ester in neutral aqueous media, can be harnessed to generate a detectable electrochemical signal.[1]

This guide focuses on a specific derivative, 3-(ethylsulfonamido)phenylboronic acid (ESPBA), and its application in creating advanced electrochemical sensors. The inclusion of the ethylsulfonamido group can influence the electronic properties of the phenylboronic acid, potentially enhancing its sensitivity and selectivity for target analytes.[5] These sensors hold significant promise for various fields, including biomedical diagnostics, environmental monitoring, and drug development. Applications range from monitoring blood glucose levels and detecting cancer biomarkers to assessing drug efficacy.[1][6][7][8][9]

This document provides a comprehensive overview of the principles, protocols, and practical considerations for developing electrochemical sensors using ESPBA. It is designed to equip researchers and scientists with the necessary knowledge to design, fabricate, and validate their own sensing platforms.

Core Principles: The Chemistry of ESPBA-Based Sensing

The fundamental principle behind ESPBA-based electrochemical sensors lies in the reversible covalent interaction between the boronic acid group and cis-diol-containing molecules. This interaction is pH-dependent and forms a cyclic boronate ester.[5] This binding event can be transduced into a measurable electrical signal through several mechanisms:

  • Direct Electrochemical Detection: If the target analyte is electroactive, its binding to the ESPBA-modified electrode can alter its redox properties, leading to a change in the voltammetric or amperometric response.

  • Competitive Binding Assays: A labeled competitor molecule that also binds to ESPBA can be displaced by the target analyte, resulting in a signal change.

  • Impedimetric Sensing: The binding of the analyte to the ESPBA-functionalized electrode surface can alter the interfacial properties of the electrode, which can be detected by Electrochemical Impedance Spectroscopy (EIS).[10] This technique measures the opposition to the flow of alternating current as a function of frequency and is highly sensitive to changes at the electrode-solution interface.[10][11][12]

The sulfonamide group in ESPBA is an electron-withdrawing group, which can lower the pKa of the boronic acid.[5] This is a crucial feature as it can enable the sensor to operate effectively at physiological pH, a key requirement for many biological applications.

Sensor Development Workflow

The development of a robust and reliable electrochemical sensor is a multi-step process that requires careful planning and execution. The following workflow outlines the key stages involved:

G cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: Fabrication & Characterization cluster_2 Phase 3: Analytical Performance cluster_3 Phase 4: Validation ESPBA_Synthesis ESPBA Synthesis & Characterization Electrode_Selection Electrode Material Selection ESPBA_Synthesis->Electrode_Selection Modification_Strategy Surface Modification Strategy Electrode_Selection->Modification_Strategy Electrode_Modification Electrode Modification with ESPBA Modification_Strategy->Electrode_Modification Surface_Characterization Physicochemical Surface Characterization Electrode_Modification->Surface_Characterization Electrochemical_Characterization Electrochemical Characterization (CV, EIS) Surface_Characterization->Electrochemical_Characterization Analyte_Detection Analyte Detection & Optimization Electrochemical_Characterization->Analyte_Detection Selectivity_Studies Selectivity & Interference Studies Analyte_Detection->Selectivity_Studies Stability_Testing Stability & Reproducibility Selectivity_Studies->Stability_Testing Real_Sample_Analysis Analysis in Real Samples Stability_Testing->Real_Sample_Analysis Data_Analysis Statistical Data Analysis Real_Sample_Analysis->Data_Analysis

Caption: A typical workflow for developing an ESPBA-based electrochemical sensor.

PART 1: Materials and Reagents

This section provides a general list of materials and reagents. Specific quantities and concentrations will be detailed in the protocols.

Category Item Notes
Chemicals This compound (ESPBA)Purity ≥98%
Solvents (e.g., Ethanol, DMSO, DMF)ACS grade or higher
Supporting Electrolyte (e.g., PBS, KCl)Analytical grade
Redox Probe (e.g., [Fe(CN)6]3-/4-)For CV and EIS characterization
Target Analytes and InterferentsHigh purity
Electrodes Working Electrode (e.g., Glassy Carbon, Gold, Screen-Printed)Select based on application
Reference Electrode (e.g., Ag/AgCl)
Counter Electrode (e.g., Platinum wire)
Equipment Potentiostat/Galvanostat with EIS capability
Electrochemical Cell
pH meter
Sonicator/Vortex mixer
Micropipettes

PART 2: Experimental Protocols

Protocol 1: Electrode Preparation and Cleaning

Objective: To ensure a clean and reproducible electrode surface, which is critical for consistent sensor performance.

Materials:

  • Working electrode (Glassy Carbon Electrode - GCE is used as an example)

  • Polishing materials: Alumina slurry (0.3 and 0.05 µm)

  • Polishing pads

  • Deionized (DI) water

  • Ethanol

Procedure:

  • Mechanical Polishing:

    • Polish the GCE surface with 0.3 µm alumina slurry on a polishing pad for 5 minutes.

    • Rinse thoroughly with DI water.

    • Repeat the polishing step with 0.05 µm alumina slurry for 5 minutes.

    • Rinse thoroughly with DI water.

  • Sonication:

    • Sonicate the polished electrode sequentially in DI water and ethanol for 5 minutes each to remove any residual polishing material.

  • Drying:

    • Dry the electrode under a stream of nitrogen gas.

  • Electrochemical Cleaning (Optional but Recommended):

    • Perform cyclic voltammetry (CV) in a suitable electrolyte (e.g., 0.5 M H₂SO₄) until a stable and characteristic voltammogram is obtained. This step helps to electrochemically clean and activate the electrode surface.

Protocol 2: Electrode Modification with ESPBA

Objective: To immobilize ESPBA onto the working electrode surface. This protocol describes a common method using self-assembly.

Materials:

  • Cleaned working electrode

  • ESPBA solution (e.g., 1-10 mM in a suitable solvent like ethanol or DMSO)

  • Nitrogen gas

Procedure:

  • Self-Assembled Monolayer (SAM) Formation:

    • Immerse the cleaned working electrode into the ESPBA solution.

    • Allow the self-assembly process to occur for a specified time (e.g., 2-24 hours) at room temperature. The optimal time should be determined experimentally.

  • Rinsing:

    • After incubation, gently rinse the electrode with the solvent used to prepare the ESPBA solution to remove any non-specifically adsorbed molecules.

  • Drying:

    • Dry the modified electrode under a gentle stream of nitrogen gas.

    • The modified electrode is now ready for characterization and sensing experiments.

G Clean_Electrode Clean Electrode Surface Incubation Incubate Electrode in Solution Clean_Electrode->Incubation ESPBA_Solution Prepare ESPBA Solution ESPBA_Solution->Incubation Rinsing Rinse to Remove Physisorbed Molecules Incubation->Rinsing Drying Dry the Modified Electrode Rinsing->Drying Ready_Electrode ESPBA-Modified Electrode Drying->Ready_Electrode

Caption: Workflow for electrode modification with ESPBA via self-assembly.

Protocol 3: Electrochemical Characterization

Objective: To verify the successful modification of the electrode and to characterize its electrochemical properties using Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS).

Materials:

  • Bare and ESPBA-modified working electrodes

  • Reference and counter electrodes

  • Electrochemical cell

  • Potentiostat

  • Electrolyte solution containing a redox probe (e.g., 5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl)

Procedure: Cyclic Voltammetry (CV)

  • Assemble the three-electrode system in the electrochemical cell containing the redox probe solution.

  • Record the CV of the bare electrode by scanning the potential within a suitable range (e.g., -0.2 to 0.6 V vs. Ag/AgCl) at a scan rate of 50 mV/s.

  • Replace the bare electrode with the ESPBA-modified electrode and record its CV under the same conditions.

  • Analysis: Compare the CVs. A successful modification is typically indicated by a decrease in the peak currents and an increase in the peak-to-peak separation of the redox probe, suggesting that the ESPBA layer partially blocks the electron transfer.

Procedure: Electrochemical Impedance Spectroscopy (EIS)

  • Using the same three-electrode setup and electrolyte, perform EIS measurements.

  • Apply a small AC voltage (e.g., 10 mV amplitude) over a frequency range (e.g., 100 kHz to 0.1 Hz) at the formal potential of the redox probe.

  • Record the Nyquist plots (Z' vs. -Z'') for both the bare and modified electrodes.

  • Analysis: The Nyquist plot for the bare electrode will typically show a small semicircle, representing a low charge transfer resistance (Rct). After modification with ESPBA, the diameter of the semicircle should increase, indicating an increase in Rct due to the insulating nature of the organic layer.[10]

Electrode Expected CV Response Expected EIS Response (Nyquist Plot)
Bare Well-defined redox peaks with high peak currents and small peak separation.Small semicircle diameter (low Rct).
ESPBA-modified Decreased peak currents and increased peak separation.Larger semicircle diameter (higher Rct).
Protocol 4: Analyte Detection

Objective: To measure the sensor's response to the target analyte. This protocol uses glucose as a model analyte and EIS as the detection technique.

Materials:

  • ESPBA-modified electrode

  • Reference and counter electrodes

  • Electrochemical cell

  • Potentiostat

  • Phosphate Buffered Saline (PBS) at physiological pH (7.4)

  • Glucose solutions of varying concentrations in PBS

Procedure:

  • Assemble the three-electrode system in the electrochemical cell containing PBS (pH 7.4).

  • Record a baseline EIS spectrum.

  • Introduce a known concentration of glucose into the cell and allow it to incubate with the sensor for a specific time (e.g., 15-30 minutes) to allow for binding equilibrium to be reached.

  • Record the EIS spectrum after incubation.

  • Repeat steps 3 and 4 for a range of glucose concentrations.

  • Analysis: The binding of glucose to the ESPBA layer should result in a change in the impedance. Typically, the formation of the negatively charged boronate ester will alter the charge distribution at the electrode surface, leading to a decrease in the charge transfer resistance (Rct) and a smaller semicircle in the Nyquist plot. A calibration curve can be constructed by plotting the change in Rct (ΔRct = Rct,baseline - Rct,glucose) against the glucose concentration.[13]

PART 3: Data Interpretation and Troubleshooting

Interpreting Results:

  • Successful Modification: A clear difference in the CV and EIS data between the bare and modified electrodes is the primary indicator of successful surface functionalization.

  • Analyte Response: A concentration-dependent change in the electrochemical signal (e.g., Rct in EIS) upon addition of the analyte indicates a functioning sensor. The response should be reproducible.

  • Selectivity: To assess selectivity, the sensor should be exposed to potential interfering substances. A minimal response to these interferents compared to the target analyte demonstrates good selectivity.

Common Issues and Troubleshooting:

Issue Possible Cause(s) Suggested Solution(s)
No significant difference between bare and modified electrode. Incomplete or failed modification.Optimize incubation time, solvent, and concentration of ESPBA. Ensure the electrode surface is thoroughly cleaned.
No response or weak response to the analyte. Inefficient binding.Optimize pH of the measurement buffer. Increase incubation time. Ensure the ESPBA layer is not too thick, which could hinder analyte access.
Poor reproducibility. Inconsistent electrode surface preparation.Standardize the electrode cleaning and modification protocol.
Instability of the modified layer.Investigate different immobilization strategies (e.g., covalent attachment).
High background noise. Electrical interference.Use a Faraday cage. Ensure proper grounding of the potentiostat.
Contaminated reagents.Use high-purity water and reagents.

PART 4: Applications in Drug Development

Electrochemical sensors based on ESPBA have several potential applications in the field of drug development:

  • Monitoring of Glycosylated Biotherapeutics: Many therapeutic proteins are glycosylated, and the glycan structure is a critical quality attribute. ESPBA-based sensors could be developed to monitor the consistency of glycosylation patterns during manufacturing.

  • Enzyme Inhibition Assays: Some drugs act by inhibiting enzymes that process glycosylated substrates. These sensors could be used to screen for and characterize enzyme inhibitors.[5]

  • Studying Drug-Carbohydrate Interactions: The interaction of drugs with carbohydrates on cell surfaces can be important for their mechanism of action. ESPBA sensors can be used as a tool to study these interactions.

  • Cancer Biomarker Detection: Many cancer biomarkers are glycoproteins.[6][7][8][9] ESPBA-based sensors could be developed for the early detection and monitoring of these biomarkers, aiding in cancer diagnosis and therapeutic monitoring.[6][7][8][9]

Conclusion

The development of electrochemical sensors using this compound offers a versatile and sensitive platform for the detection of a wide range of diol-containing molecules. By following the protocols and guidelines outlined in this document, researchers can successfully fabricate and characterize their own sensors for various applications, from fundamental research to clinical diagnostics and drug development. The key to success lies in a systematic approach, careful optimization of experimental parameters, and a thorough understanding of the underlying electrochemical principles.

References

Troubleshooting & Optimization

troubleshooting low yield in Suzuki coupling with 3-(ethylsulfonamido)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for low-yield issues encountered during Suzuki-Miyaura cross-coupling reactions involving 3-(ethylsulfonamido)phenylboronic acid. As a challenging substrate, its unique electronic properties require careful optimization of reaction parameters.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with this compound is failing or giving very low yield. What are the most likely causes?

A1: Low yields with this specific boronic acid are typically rooted in its electronic nature. The ethylsulfonamido group is strongly electron-withdrawing, which leads to two primary challenges:

  • Slow Transmetalation: The boronic acid is less nucleophilic, which can make the transfer of the aryl group to the palladium catalyst—a critical step in the catalytic cycle—the rate-limiting step of the reaction.[1][2]

  • Protodeboronation: This is a major side reaction where the boronic acid C-B bond is cleaved and replaced by a C-H bond, effectively destroying the starting material.[3] Electron-deficient boronic acids are particularly susceptible to this decomposition pathway, which can be promoted by elevated temperatures and the presence of aqueous bases.[4][5]

Q2: I see a significant amount of my starting aryl halide remaining. What does this suggest?

A2: Recovery of the aryl halide indicates a problem with the initial steps of the catalytic cycle. This could be due to:

  • Inactive Catalyst: The Pd(0) species may not be forming or is being deactivated. Ensure your palladium source and phosphine ligands are fresh and have not been oxidized.[4]

  • Failed Oxidative Addition: While less common with aryl bromides or iodides, very unreactive aryl chlorides may require specialized, highly active catalyst systems.[4]

  • Overall Slow Catalysis: If the transmetalation step is extremely slow, the overall turnover will be low, leaving starting materials unreacted.

Q3: My main byproduct is ethylsulfonylaniline, the protodeboronated product. How can I prevent this?

A3: Protodeboronation is the most common failure mode for this substrate.[6] To mitigate it, consider these strategies:

  • Use Anhydrous Conditions: Water can be a proton source for this side reaction.[4] Using anhydrous solvents and bases can be highly effective.

  • Select a Milder or Non-Aqueous Base: Strong aqueous bases can accelerate protodeboronation. Consider using milder bases like potassium fluoride (KF) or cesium fluoride (CsF), or strong, non-nucleophilic bases like potassium phosphate (K₃PO₄) under anhydrous conditions.[4][5]

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA boronate, or potassium trifluoroborate salt.[5] These reagents are more robust and release the boronic acid slowly in situ, minimizing its concentration and the rate of decomposition.[4]

Q4: Should I be using a specific type of palladium catalyst or ligand for this substrate?

A4: Absolutely. For challenging, electron-deficient substrates, standard catalysts like Pd(PPh₃)₄ may be insufficient. The best results are often achieved with:

  • Electron-Rich, Bulky Ligands: Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are essential.[1] They stabilize the palladium center and accelerate both the oxidative addition and the crucial reductive elimination steps.

  • Modern Precatalysts: Buchwald G3 or G4 precatalysts are often more effective than generating the active Pd(0) species from Pd(OAc)₂ or Pd₂(dba)₃. They provide a reliable and efficient source of the active catalyst.[1]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving poor yields, organized by the experimental outcome.

Problem 1: High Recovery of Starting Materials (Low Conversion)

Low conversion points to a sluggish or inhibited catalytic cycle. The primary bottleneck with this compound is the transmetalation step.

Caption: A decision tree for troubleshooting low reaction conversion.

  • Inefficient Transmetalation: The electron-withdrawing sulfonamide group reduces the nucleophilicity of the boronic acid, slowing its reaction with the Ar-Pd(II)-X intermediate.

    • Solution 1: Enhance Basicity. A stronger base is required to facilitate the formation of the more reactive boronate species [-B(OH)₃]⁻. Switch from weaker bases like Na₂CO₃ or K₂CO₃ to stronger bases like K₃PO₄ or Cs₂CO₃.[7]

    • Solution 2: Optimize Catalyst/Ligand. Electron-rich, bulky phosphine ligands accelerate the rate-limiting steps. They promote the formation of the active catalyst and speed up reductive elimination.

  • Catalyst Deactivation: Oxygen can irreversibly oxidize the active Pd(0) catalyst and any phosphine ligands.[4]

    • Solution: Ensure all solvents are rigorously degassed (e.g., by sparging with argon for 20-30 minutes or via freeze-pump-thaw cycles).[5] The reaction must be run under a strict inert atmosphere (Nitrogen or Argon).

Table 1: Recommended Catalyst & Ligand Systems for Electron-Deficient Substrates

Catalyst/PrecatalystLigandMol % (Typical)Key Characteristics
Pd₂(dba)₃SPhos / XPhos1-3% Pd / 2-6% LigandExcellent for electron-deficient partners; bulky ligands promote key steps.[7]
Pd(OAc)₂RuPhos2-5% Pd / 4-10% LigandHighly active system, good for challenging couplings.
XPhos Pd G3/G4(None needed)0.5-2%Air-stable precatalysts that reliably generate the active L-Pd(0) species. Highly recommended.[1]
Pd(PPh₃)₄(None needed)5-10%"Classic" catalyst; often sluggish or ineffective for this substrate class.

Table 2: Recommended Base & Solvent Combinations

BasepKa of Conj. AcidRecommended Solvent(s)Notes
Cs₂CO₃10.3Dioxane, Toluene, DMFHighly effective due to its high solubility in organic solvents. Often gives excellent yields.[7]
K₃PO₄12.3Dioxane/H₂O, THF, TolueneA strong, effective base. Can be used in anhydrous or aqueous systems.[7]
K₂CO₃10.3Toluene/H₂O, Dioxane/H₂OA common, cost-effective choice, but may be too weak for this specific substrate.[8]
KF3.2THF, DioxaneA mild base that can be effective in preventing base-mediated side reactions, including protodeboronation.[5]
Problem 2: Major Byproduct is Protodeboronated Starting Material

The presence of ethylsulfonylaniline indicates that the C-B bond is cleaving faster than it is participating in the Suzuki coupling.

Suzuki_vs_Side_Reactions cluster_0 Desired Suzuki Pathway cluster_1 Major Side Reaction A Ar-Pd(II)-L₂-X C Ar-Pd(II)-L₂-Ar' A->C Transmetalation (Slow Step) B 3-(EtSO₂NH)Ph-B(OH)₂ B->C D Ar-Ar' C->D Reductive Elimination B2 3-(EtSO₂NH)Ph-B(OH)₂ E 3-(EtSO₂NH)Ph-H B2->E Protodeboronation (H⁺ Source, Base)

Caption: The desired catalytic cycle competes with the protodeboronation side reaction.

  • Presence of a Proton Source: Water is the most common proton source, often introduced with aqueous bases or wet solvents.

    • Solution 1: Implement Anhydrous Conditions. Use anhydrous solvents (e.g., dry toluene or dioxane) and a non-aqueous base (e.g., finely powdered, dry K₃PO₄ or KF).[4]

    • Solution 2: Use a Boronic Ester. As previously mentioned, converting the boronic acid to a more stable pinacol (BPin) or MIDA ester is a highly robust strategy. These are significantly more resistant to protodeboronation.[5]

  • Reaction Conditions Too Harsh: High temperatures and long reaction times increase the likelihood of decomposition.

    • Solution: Once a highly active catalyst system is identified (e.g., XPhos Pd G3), try to run the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) and monitor carefully to avoid unnecessarily long reaction times.[4]

Optimized Experimental Protocols

Protocol 1: General Procedure for a Challenging Suzuki Coupling

This protocol provides a robust starting point for the coupling of this compound with an aryl bromide.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.5 equiv), and finely powdered anhydrous K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.[4]

  • Catalyst Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add degassed, anhydrous 1,4-dioxane (to a concentration of ~0.1 M relative to the aryl halide) via syringe.

  • Reaction Execution: Place the vial in a preheated oil bath or heating block at 100-110 °C and stir vigorously.

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Preparation of this compound pinacol ester (BPin)

This procedure can be used to convert the less stable boronic acid into a more robust coupling partner.

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in anhydrous THF or Dichloromethane (~0.2 M).

  • Drying: Add anhydrous magnesium sulfate (MgSO₄) to act as a water scavenger and stir the mixture at room temperature for 2-4 hours.

  • Isolation: Filter off the MgSO₄ and wash the solid with a small amount of the solvent.

  • Concentration: Concentrate the filtrate under reduced pressure. The resulting solid is typically the desired boronic ester, which can often be used in the Suzuki coupling without further purification. Verify its formation via NMR or LC-MS.

References

optimizing reaction conditions for 3-(ethylsulfonamido)phenylboronic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-(ethylsulfonamido)phenylboronic acid

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of this compound. This guide is designed for researchers and drug development professionals to navigate the common challenges associated with this synthesis. We will move beyond a simple protocol, delving into the chemical principles that govern reaction outcomes to empower you to troubleshoot and optimize your experiments effectively.

The synthesis of this compound is a cornerstone reaction for introducing a key structural motif used in various fields, from medicinal chemistry to materials science. The electron-withdrawing nature of the sulfonamide group significantly lowers the pKa of the boronic acid, enhancing its ability to form stable complexes with diols at or near physiological pH.[1][2][3] This property is highly valuable in applications like boronate affinity chromatography and the development of glucose sensors.[2][4][5]

This guide is structured as a series of questions you might encounter during your work, providing not just solutions, but the rationale behind them.

Section 1: Recommended Synthetic Protocol

A robust starting point is crucial. The following protocol outlines a standard procedure for the synthesis of this compound from 3-aminophenylboronic acid.

Experimental Workflow: Sulfonylation of 3-Aminophenylboronic Acid

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification P1 Dissolve 3-aminophenylboronic acid (1.0 eq) and Base (e.g., Pyridine, 2.5 eq) in anhydrous solvent (e.g., DCM) P2 Cool reaction vessel to 0 °C in an ice bath P1->P2 Inert Atmosphere (N2/Ar) R1 Add Ethanesulfonyl chloride (1.1 eq) dropwise via syringe P2->R1 R2 Stir at 0 °C for 30 min, then warm to RT R1->R2 R3 Monitor reaction by TLC/LC-MS (approx. 2-4 hours) R2->R3 W1 Quench with dilute aq. HCl (e.g., 1 M) to pH ~2-3 R3->W1 W2 Extract with organic solvent (e.g., Ethyl Acetate) W1->W2 W3 Wash organic layer with brine, dry over Na2SO4, filter W2->W3 W4 Concentrate in vacuo W3->W4 PU1 Crude Product W4->PU1 PU2 Recrystallization (e.g., from Ethyl Acetate/Hexanes) PU1->PU2 PU3 Pure Crystalline Product PU2->PU3

Caption: General workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide

Even with a solid protocol, challenges arise. This section addresses specific problems in a question-and-answer format.

Problem: Low or No Product Formation

Q1: My reaction shows no conversion; TLC only shows the 3-aminophenylboronic acid starting material. What are the most likely causes?

A1: This issue typically points to one of three areas:

  • Inactive Ethylsulfonyl Chloride: Ethylsulfonyl chloride is highly sensitive to moisture. If it has been improperly stored or is from an old bottle, it may have hydrolyzed to ethanesulfonic acid, which is unreactive under these conditions.

    • Validation Step: Use a fresh bottle or a recently opened one stored under an inert atmosphere. If you suspect hydrolysis, you can check for the presence of HCl gas upon opening the bottle (a sign of moisture contamination).

  • Insufficient or Inappropriate Base: The reaction generates one equivalent of HCl, which must be neutralized. If the base is too weak, absent, or sterically hindered, the reaction mixture will become acidic. This protonates the amino group of the starting material, rendering it non-nucleophilic and halting the reaction.

    • Causality: The lone pair on the amine's nitrogen atom is the nucleophile that attacks the sulfonyl chloride. Protonation of this nitrogen removes the lone pair, effectively "turning off" the reaction.

    • Solution: Ensure you are using at least 2 equivalents of a suitable base like pyridine or triethylamine. Pyridine often acts as both a base and a catalyst.

  • Low Reaction Temperature: While the initial addition is done at 0°C to control the exotherm, the reaction needs sufficient thermal energy to proceed to completion.

    • Solution: After the dropwise addition of the sulfonyl chloride, allow the reaction to slowly warm to room temperature and stir for several hours. If the reaction is still sluggish, gentle heating (e.g., to 40°C) can be attempted, but monitor carefully for side product formation.

Q2: My reaction has stalled at ~50% conversion. I've confirmed my reagents are good and the temperature is correct. What's happening?

A2: This is a classic symptom of using an insufficient amount of base. With only one equivalent of base, the reaction proceeds until all the base is consumed as the hydrochloride salt. The newly generated HCl then protonates the remaining starting material, halting the reaction.

  • Self-Validation: Check the pH of the reaction mixture (by spotting a drop onto wet pH paper). If it is acidic, this is the likely cause.

  • Solution: Add an additional equivalent of base to the stirring reaction mixture. You should see the reaction proceed to completion. For future runs, use 2-3 equivalents of base from the start.

Problem: Complex Reaction Mixture & Side Products

Q3: My TLC shows the desired product, but also a significant, less-polar side product. What could this be?

A3: The most probable side product is the N,N-bis(ethylsulfonyl)aniline derivative. This occurs if the initially formed sulfonamide is deprotonated by the base, and this newly formed anion attacks a second molecule of ethylsulfonyl chloride.

  • Mechanism: This side reaction is favored by a high concentration of ethylsulfonyl chloride and/or a very strong, non-hindered base.

  • Solution:

    • Control Stoichiometry: Add the ethylsulfonyl chloride slowly and in a slight excess (e.g., 1.05-1.1 equivalents). Avoid a large excess.

    • Temperature Control: Maintain the temperature at 0°C during addition to temper the reaction rate, disfavoring the second addition.

Q4: During my aqueous workup, I seem to be losing my product. My yields are low and inconsistent. Why?

A4: This may be due to protodeboronation, a common side reaction for arylboronic acids, especially under harsh pH conditions (either strongly acidic or basic) or with prolonged heating.[6] The C-B bond is cleaved and replaced with a C-H bond, converting your product into ethylsulfonanilide, which may be lost during extraction depending on its solubility.

  • Solution:

    • Mild Workup: Use a milder acid for quenching, like 1 M HCl, and avoid prolonged exposure. Do not let the aqueous and organic layers sit for extended periods.

    • Avoid Strong Bases: During workup, avoid washing with strong bases like NaOH if possible. A saturated sodium bicarbonate wash is generally safer.

    • Boronic Acid Protection: For particularly sensitive substrates, you can protect the boronic acid as a boronate ester (e.g., with pinacol or N-methyldiethanolamine) before the sulfonylation.[1] The ester is typically more robust and can be hydrolyzed back to the boronic acid in a final step.

Problem: Purification Challenges

Q5: My product streaks severely on my silica gel column, making separation impossible. How can I purify it?

A5: This is a very common issue. Boronic acids are polar and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor chromatography.[7] They can also dehydrate on the column to form boroxines (cyclic trimers), which have different chromatographic properties and can further complicate purification.

  • Recommended Solutions:

    • Recrystallization: This is the preferred method. This compound is often a crystalline solid. A solvent system like ethyl acetate/hexanes or water/ethanol can be effective.[7]

    • Acid-Base Extraction: Exploit the acidic nature of the boronic acid. Dissolve the crude material in an organic solvent (like ethyl acetate) and extract with a mild aqueous base (e.g., 1 M Na2CO3). The boronate salt will move to the aqueous layer, leaving non-acidic impurities behind. Then, re-acidify the aqueous layer with 1 M HCl and extract the pure product back into an organic solvent.[8]

    • Modified Chromatography: If chromatography is unavoidable, try deactivating the silica gel by pre-treating it with 1-2% triethylamine in your eluent. Alternatively, using a different stationary phase like alumina may yield better results.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the optimal base and solvent combination?

A1: A summary of common choices is presented below. Pyridine in an anhydrous aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) is a highly reliable system. Pyridine acts as both the acid scavenger and a nucleophilic catalyst, accelerating the reaction.

ParameterRecommendedRationale
Base Pyridine or Triethylamine (TEA)Pyridine can act as a catalyst. TEA is a simple, effective acid scavenger. Use 2-3 equivalents.
Solvent Dichloromethane (DCM), THF, AcetonitrileAprotic and unreactive towards the reagents. Must be anhydrous to prevent hydrolysis of the sulfonyl chloride.
Temperature 0 °C to Room TemperatureControls initial exotherm and prevents side reactions, then allows the reaction to proceed to completion.
Stoichiometry 1.05-1.1 eq. Ethylsulfonyl ChlorideA slight excess ensures complete consumption of the starting amine without promoting significant bis-sulfonylation.

Q2: How does the ethylsulfonamido group affect the properties of the final product?

A2: The sulfonamide group is strongly electron-withdrawing. This has two major consequences:

  • Lower pKa: It significantly lowers the pKa of the boronic acid (making it more acidic) compared to unsubstituted phenylboronic acid (pKa ~8.8).[2] This allows it to bind to diols at lower pH values, which is beneficial for biological applications where alkaline conditions can be damaging.[1][3]

  • Modified Reactivity in Cross-Coupling: In downstream applications like Suzuki-Miyaura coupling, the electron-withdrawing group can make the transmetalation step more facile. However, the overall stability and reactivity depend on a balance of electronic and steric factors.[6][9]

Q3: What are the best practices for storing this compound?

A3: Like most boronic acids, it should be stored in a cool, dry place, preferably in a desiccator and under an inert atmosphere (argon or nitrogen). This minimizes moisture absorption and the potential for slow dehydration into the corresponding boroxine. While often reversible, the presence of boroxines can lead to inaccurate weighing and affect reaction kinetics.

Q4: Is it necessary to protect the boronic acid group before performing the sulfonylation?

A4: For this specific synthesis, protection is generally not necessary and adds extra steps to the sequence. The sulfonylation is typically efficient and selective for the amino group. However, if you are working with a particularly sensitive substrate or experiencing significant protodeboronation during workup, protecting the boronic acid as a pinacol or N-methyldiethanolamine ester is a valid strategy.[1] These esters are significantly more stable to a wider range of reaction and workup conditions.

Section 4: Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing issues with reaction yield.

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

Technical Support Center: Purification of Sulfonamide-Containing Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfonamide-containing phenylboronic acids. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven purification strategies. Our goal is to equip you with the knowledge to overcome the unique challenges presented by this important class of molecules.

Introduction

Sulfonamide-containing phenylboronic acids are critical building blocks in medicinal chemistry and materials science, valued for their role in reactions like the Suzuki-Miyaura coupling.[1][2][3] The presence of both the sulfonamide and the boronic acid moieties, however, introduces significant purification challenges. These molecules are prone to degradation, can be difficult to handle chromatographically, and often present complex impurity profiles.[4][5] This guide is structured to help you diagnose and solve these problems effectively.

Frequently Asked Questions (FAQs)

Q1: Why does my NMR spectrum show multiple sets of signals for my purified boronic acid?

A1: This is often due to the formation of a trimeric anhydride called a boroxine .[6] Boronic acids can reversibly lose water to form this stable six-membered ring. This is not necessarily an impurity, but an alternative form of your compound. The equilibrium between the boronic acid and the boroxine in solution (especially in non-aqueous NMR solvents like CDCl₃) can result in a complex spectrum. Adding a drop of D₂O to your NMR tube can often simplify the spectrum by shifting the equilibrium back to the monomeric boronic acid.

Q2: Can I use standard silica gel chromatography to purify my sulfonamide-phenylboronic acid?

A2: It is generally not recommended.[4][5] Boronic acids are known to interact strongly with the Lewis acidic silanol groups on the surface of silica gel. This can lead to several problems:

  • Irreversible Adsorption: Your compound may stick to the column, resulting in very low recovery.[4]

  • Streaking and Poor Separation: Strong interactions cause broad peaks and poor resolution from impurities.

  • Degradation: The acidic nature of silica can promote decomposition pathways like protodeboronation.[7]

If chromatography is necessary, reversed-phase (C18) HPLC or specialized normal-phase techniques are preferred.[4]

Q3: What are the most common impurities I should expect?

A3: The most prevalent impurities are typically:

  • Protodeboronation Product: The boronic acid group is replaced by a hydrogen atom. This is often accelerated by acidic or basic conditions and the presence of water.[8]

  • Starting Materials: Unreacted aryl halides or other precursors from the synthesis.

  • Homocoupling Products: Dimers of your starting materials or product.

  • Oxidation Byproducts: Boronic acids can be susceptible to oxidation.

Q4: How does the sulfonamide group affect purification?

A4: The sulfonamide group is strongly electron-withdrawing. This lowers the pKa of the boronic acid (making it more acidic) compared to a simple phenylboronic acid.[9][10] For example, the pKa of phenylboronic acid is about 8.8, while sulfonamide-substituted versions can have pKa values around 7.1-7.4.[9] This has two main implications:

  • Acid/Base Extraction: The compound can be extracted into a weaker base than would be required for other boronic acids.

  • Chromatography: The increased polarity and acidity can alter its retention behavior significantly.

In-Depth Troubleshooting Guide

This section addresses specific experimental issues with detailed explanations and protocols.

Problem 1: Low or No Recovery After Silica Gel Chromatography
  • Symptom: The desired product is not eluting from the silica gel column, even with highly polar mobile phases like methanol.

  • Causality: As mentioned in the FAQ, boronic acids have a high affinity for silica gel. The empty p-orbital on the boron atom acts as a Lewis acid, interacting strongly with the Lewis basic silanol groups (Si-OH) on the silica surface. This leads to chemisorption or degradation on the stationary phase.[4][5]

Workflow: Avoiding and Mitigating Chromatography Issues

Caption: Decision workflow for purifying sulfonamide phenylboronic acids.

Proposed Solutions:
  • Prioritize Non-Chromatographic Methods: Before resorting to chromatography, exhaust options like recrystallization, trituration, and acid/base extraction.

  • Reversed-Phase Chromatography (RP-HPLC): This is the most reliable chromatographic method. The non-polar stationary phase (like C18) minimizes the problematic Lewis acid-base interactions.

    • Mobile Phase: A buffered mobile phase is crucial. A pH around 5 can be a good starting point to minimize protodeboronation, which is often fastest at very high or low pH.[8] Common mobile phases are acetonitrile/water or methanol/water with buffers like ammonium acetate or formate.[11]

  • Modified Normal-Phase Chromatography: If you must use a silica-based method, consider it a last resort.

    • Boric Acid Impregnation: Pre-treating the silica gel with boric acid can passivate the active sites, reducing tailing and improving recovery for some boronic esters.[12]

Problem 2: Product Degrades During Workup or Purification
  • Symptom: Purity decreases after purification attempts. NMR or LC-MS analysis shows an increase in the protodeboronated arene impurity.

  • Causality: The C-B bond is susceptible to cleavage (protodeboronation), especially in highly acidic or basic aqueous media, or in the presence of certain transition metals.[8] Sterically hindered boronic acids can be particularly prone to this degradation pathway.[8]

Visualizing Common Degradation Pathways

Degradation cluster_paths Compound R-SO₂-Ar-B(OH)₂ Sulfonamide Phenylboronic Acid Proto Protodeboronation Product R-SO₂-Ar-H Compound->Proto +H₂O, H⁺ or OH⁻ -B(OH)₃ Boroxine Boroxine (Trimer) (R-SO₂-Ar-BO)₃ Compound->Boroxine -3H₂O (Dehydration)

Caption: Key degradation and transformation pathways for boronic acids.

Proposed Solutions:
  • Minimize Contact with Water at Extreme pH: During extractions, use dilute acids (e.g., 1M HCl) and bases (e.g., 1M NaOH) and work quickly at low temperatures. Avoid prolonged stirring with strong aqueous acids or bases.

  • Use a Boronate Ester Protecting Group: If the molecule is particularly unstable, a robust strategy is to protect the boronic acid as a pinacol ester.[6]

    • Workflow:

      • Convert the crude boronic acid to its pinacol boronate ester.

      • Purify the much more stable and less polar pinacol ester using standard silica gel chromatography.[6]

      • Deprotect the purified ester back to the boronic acid using a mild method, such as transesterification or acidic hydrolysis.[6][7]

Problem 3: Compound is an Oil or Amorphous Solid that Fails to Crystallize
  • Symptom: The product is a persistent oil or non-crystalline solid, making isolation and removal of solvent-soluble impurities difficult.

  • Causality: The combination of functional groups may inhibit the formation of an ordered crystal lattice, or residual impurities may be disrupting crystallization.

Protocol: Purification via Diethanolamine (DEA) Adduct Formation

This is a highly effective technique for purifying boronic acids that are difficult to crystallize on their own.[4][5] The boronic acid reacts with diethanolamine to form a stable, often highly crystalline, five-membered ring adduct that precipitates from solution.

DEA_Workflow Start Crude Boronic Acid (in organic solvent) AddDEA Add Diethanolamine (DEA) Start->AddDEA Precipitate Stir to Precipitate Crystalline DEA Adduct AddDEA->Precipitate Filter Filter and Wash Solid Adduct Precipitate->Filter Regenerate Suspend Adduct in Biphasic System (e.g., EtOAc / 1M HCl) Filter->Regenerate Extract Separate Layers; Collect Organic Phase Regenerate->Extract Final Dry and Evaporate to Yield Pure Boronic Acid Extract->Final

Caption: Workflow for purification using diethanolamine (DEA) adducts.

Step-by-Step Methodology:

  • Adduct Formation: Dissolve the crude sulfonamide-phenylboronic acid in a suitable organic solvent (e.g., ethyl acetate, toluene). Add diethanolamine (1.0-1.2 equivalents) dropwise.

  • Precipitation: Stir the mixture at room temperature. The DEA adduct should precipitate as a crystalline solid. The process can take anywhere from 30 minutes to several hours. Cooling may aid precipitation.

  • Isolation: Collect the solid adduct by filtration. Wash the filter cake with a small amount of the solvent to remove soluble impurities.

  • Regeneration: Suspend the filtered adduct in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and an aqueous acid (e.g., 1M HCl). Stir vigorously. The acid will protonate the diethanolamine, breaking the adduct and releasing the free boronic acid into the organic layer.

  • Final Workup: Separate the layers. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified boronic acid.

Analytical Methods for Purity Assessment

Properly assessing purity is critical. A multi-technique approach is often necessary.

Analytical TechniquePurpose & Key Considerations
¹H NMR Structure Verification & Purity Estimate: Confirms the chemical structure. Integration can provide an estimate of purity against a known standard (qNMR). Be aware of boroxine formation complicating the spectrum.[5]
LC-MS Impurity Profiling: Excellent for detecting trace-level impurities, especially the protodeboronation product, which will have a different mass. A high-throughput method for reaction monitoring.[11][13]
RP-HPLC Quantitative Purity Analysis: The gold standard for determining purity as a percentage (e.g., % area under the curve). A well-developed HPLC method can separate the target compound from closely related impurities.[14]
Titration Assay of Boric Acid Content: A classical but potentially useful method involves titrating the weak boric acid with a strong base like NaOH, though the endpoint can be difficult to determine accurately for weak acids.[15]

References

preventing protodeboronation of 3-(ethylsulfonamido)phenylboronic acid during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(Ethylsulfonamido)phenylboronic Acid

Welcome to the technical support center for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in cross-coupling reactions. Our goal is to provide you with in-depth, practical guidance to overcome a common and often frustrating side reaction: protodeboronation. By understanding the underlying mechanisms and implementing the strategies outlined below, you can significantly improve reaction yields, product purity, and overall experimental success.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles of protodeboronation, providing the core knowledge needed to diagnose and prevent this issue.

Q1: What is protodeboronation and why is it a significant problem?

Protodeboronation (or protodeborylation) is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] In the context of a Suzuki-Miyaura coupling, this undesired side reaction consumes your starting material, this compound, and converts it into N-ethylbenzenesulfonamide. This directly reduces the yield of your desired biaryl product and introduces a significant byproduct that can complicate purification.[2]

Q2: What are the chemical mechanisms that drive protodeboronation?

Protodeboronation can proceed through several pathways, but for Suzuki-Miyaura reactions, the base-catalyzed mechanism is the most relevant.[3] The reaction conditions, particularly the pH, are a critical factor in determining the rate and dominant pathway.[1][4][5]

  • Base-Catalyzed Pathway: Under the basic conditions required for Suzuki-Miyaura coupling, the boronic acid (a Lewis acid) reacts with a hydroxide or alkoxide base to form a more nucleophilic tetrahedral boronate species, [ArB(OH)₃]⁻.[6] This boronate intermediate is susceptible to protonolysis by a proton source (typically water or alcohol from the solvent system), leading to the cleavage of the C-B bond.[7]

  • Influence of Substituents: For aromatic boronic acids with electron-withdrawing substituents, like the 3-ethylsulfonamido group, the aromatic ring is less electron-rich. This can make the ipso-carbon more susceptible to protonation and can stabilize the transient aryl anion intermediate that may form during C-B bond cleavage, thereby accelerating protodeboronation under basic conditions.[4][7]

Caption: Competing reaction pathways for the activated boronate species.
Q3: How can I confirm that protodeboronation is the cause of my low yield?

The most direct method is to analyze your crude reaction mixture using techniques like LC-MS or ¹H NMR.

  • LC-MS: Look for the mass corresponding to the protodeboronated byproduct, N-ethylbenzenesulfonamide (C₈H₁₁NO₂S, Mol. Wt.: 185.24 g/mol ).

  • ¹H NMR: Compare the spectrum of your crude product to a reference spectrum of N-ethylbenzenesulfonamide. The disappearance of the characteristic boronic acid signals and the appearance of a new, complete aromatic spin system for the byproduct are clear indicators.

Troubleshooting Guide: From Diagnosis to Solution

This section is structured to help you solve specific experimental problems in a logical, step-by-step manner.

Problem: My Suzuki-Miyaura reaction has a low yield, and I've isolated N-ethylbenzenesulfonamide as a major byproduct.

This is the classic signature of protodeboronation outcompeting the desired cross-coupling reaction. The troubleshooting workflow below provides a tiered approach, starting with the simplest adjustments.

G cluster_1 Condition Tweaks cluster_2 Reagent Strategy cluster_3 Catalysis Enhancement Start Problem: Low Yield & High Protodeboronation Tweak_Conditions Tier 1: Optimize Conditions Start->Tweak_Conditions Lower_Temp Lower Temperature (e.g., RT to 80 °C) Tweak_Conditions->Lower_Temp Modify_Reagent Tier 2: Modify Boron Reagent Pinacol Convert to Pinacol Ester Modify_Reagent->Pinacol Change_Catalyst Tier 3: Enhance Catalyst High_Activity Use Highly Active Catalyst (e.g., Buchwald/Fu ligands) Change_Catalyst->High_Activity End Problem Solved: High Yield Achieved Milder_Base Use Milder Base (K₃PO₄, Cs₂CO₃, KF) Lower_Temp->Milder_Base Solvent Adjust Solvent (Anhydrous or less protic) Milder_Base->Solvent Solvent->Modify_Reagent If problem persists MIDA Use MIDA Boronate Pinacol->MIDA Trifluoroborate Use Potassium Trifluoroborate Salt MIDA->Trifluoroborate Trifluoroborate->Change_Catalyst If problem persists Loading Increase Catalyst Loading High_Activity->Loading Loading->End

Caption: A tiered troubleshooting workflow for minimizing protodeboronation.
Tier 1 Solution: Reaction Condition Optimization

Before making significant changes to your reagents, first attempt to suppress protodeboronation by modifying the reaction environment.

  • Lower the Reaction Temperature: Protodeboronation has a significant activation energy and is often accelerated at higher temperatures.[8] If your catalyst system is sufficiently active, reducing the temperature from a high reflux (e.g., 100-110 °C) to a milder 60-80 °C, or even room temperature, can dramatically favor the cross-coupling pathway.[9][10]

  • Change the Base: This is one of the most critical variables. Strong, highly soluble bases like NaOH, KOH, or even K₂CO₃ can create a high pH environment that promotes rapid protodeboronation.[8] Switch to milder, often less soluble inorganic bases.[11]

| Base Recommendation Summary | | :--- | :--- | | Bases to Avoid | NaOH, KOH, Na₂CO₃, K₂CO₃ (especially with high water content) | | Recommended Bases | K₃PO₄ (Potassium Phosphate), Cs₂CO₃ (Cesium Carbonate), KF or CsF (Potassium or Cesium Fluoride) | | Rationale | Milder bases establish a sufficient, but not excessively high, concentration of the active boronate species, balancing the rate of transmetalation with the rate of decomposition.[8] |

  • Adjust the Solvent System: While Suzuki couplings often benefit from some water to facilitate base dissolution and boronic acid activation, excess water provides a ready source of protons for the undesired reaction.[2]

    • Try Anhydrous Conditions: Use rigorously dried solvents (e.g., dioxane, toluene, 2-MeTHF) and an anhydrous base like CsF. Note that under strictly anhydrous conditions, transmetalation can become slow.[12]

    • Optimize Water Content: If using an aqueous mixture (e.g., dioxane/water), try reducing the water ratio from 4:1 to 10:1.

Tier 2 Solution: Modify the Boron Reagent

If optimizing conditions is insufficient, the most robust strategy is to replace the boronic acid with a more stable derivative.[13] This approach is based on the "slow-release" principle: the stable derivative protects the boron moiety and releases the active boronic acid in low concentrations throughout the reaction, minimizing its decomposition time.[1][14]

  • Potassium Aryltrifluoroborates (R-BF₃K): These salts are crystalline, air-stable solids that are significantly more resistant to protodeboronation than the corresponding boronic acids.[15] They slowly hydrolyze under basic conditions to release the boronic acid.

  • Pinacol Esters: Converting the boronic acid to its pinacol boronate ester is a very common and effective strategy. These are generally more stable to storage and reaction conditions.[3][13]

  • N-methyliminodiacetic acid (MIDA) Boronates: MIDA boronates are exceptionally stable, crystalline, and air-stable solids.[1] They are ideal for multi-step synthesis where an unstable boronic acid needs to be carried through several reactions before being used in a final cross-coupling step.

Tier 3 Solution: Enhance the Catalytic System

The fundamental principle here is to make the desired Suzuki-Miyaura coupling reaction kinetically much faster than the protodeboronation side reaction.[1][8]

  • Use a Highly Active Catalyst/Ligand System: Standard catalysts like Pd(PPh₃)₄ may have slow turnover rates, allowing the boronic acid to decompose while waiting to enter the catalytic cycle.[9] Modern catalyst systems using bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands like SPhos, XPhos, or P(tBu)₃) or N-heterocyclic carbenes (NHCs) can dramatically accelerate the rate-limiting steps of the Suzuki cycle (oxidative addition and transmetalation), outcompeting protodeboronation.[11][16]

  • Consider Additives: In some cases, metal additives like silver or copper salts have been shown to accelerate cross-coupling reactions, which can indirectly suppress protodeboronation by consuming the boronic acid faster.[1][6]

Key Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol incorporates best practices to minimize protodeboronation of this compound.

  • Reagents & Materials:

    • This compound (1.2 equiv)

    • Aryl bromide or chloride (1.0 equiv)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Ligand (e.g., SPhos, 2-4 mol%)

    • Base: Anhydrous K₃PO₄ (Potassium Phosphate, 2.5 equiv)

    • Solvent: Anhydrous, degassed 1,4-Dioxane or Toluene

  • Procedure:

    • To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, K₃PO₄, palladium precatalyst, and ligand.

    • Evacuate and backfill the vessel with inert gas three times to ensure all oxygen is removed.

    • Add the degassed solvent via syringe.

    • Stir the reaction mixture at a lower temperature to start (e.g., 60 °C).

    • Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Check for the formation of the desired product and the N-ethylbenzenesulfonamide byproduct.

    • If the reaction is sluggish, slowly increase the temperature in 10 °C increments to a maximum of 80-90 °C.

    • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Preparation of this compound, pinacol ester

This procedure converts the less stable boronic acid into a more robust reagent for storage and future use.

  • Reagents & Materials:

    • This compound (1.0 equiv)

    • Pinacol (1.1 equiv)

    • Solvent: Toluene or THF

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, combine this compound and pinacol in toluene.

    • Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

    • Continue refluxing until no more water is collected (typically 2-4 hours).

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure. The resulting crude solid is often pure enough for direct use in subsequent reactions.

    • If necessary, the product can be purified by recrystallization (e.g., from hexanes/ethyl acetate). Confirm product formation by NMR spectroscopy.

References

Technical Support Center: Stabilizing 3-(ethylsulfonamido)phenylboronic acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(ethylsulfonamido)phenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. Boronic acids are indispensable tools in modern chemistry, yet their inherent instability in solution can lead to inconsistent results, reaction failures, and analytical challenges. This document provides in-depth, experience-driven guidance to help you understand, troubleshoot, and overcome these stability issues, ensuring the reliability and reproducibility of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common initial queries regarding the handling and stability of this compound.

Q1: My this compound solution appears cloudy or has formed a precipitate over time. What is happening?

A: This is likely due to the formation of an inactive, cyclic trimeric anhydride called a boroxine . This dehydration process is a common equilibrium reaction for boronic acids, especially in aprotic or anhydrous solvents, and can be accelerated by heat.[1][2][3] The presence of water shifts the equilibrium back toward the active boronic acid monomer.

Q2: I left my stock solution on the benchtop. Is it still good to use?

A: It is not recommended. Phenylboronic acids are susceptible to oxidative degradation, which is an irreversible process that converts the boronic acid into the corresponding phenol (3-ethylsulfonamidophenol).[4][5] This can be accelerated by exposure to air (oxygen), light, and trace metal impurities. Always store solutions, especially stock solutions, under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.

Q3: What are the first signs of degradation I should look for?

A: Visually, you might see cloudiness (boroxine formation) or a change in color, which could indicate oxidative byproducts. Functionally, the most common sign is a decrease in reaction yield or conversion in applications like Suzuki-Miyaura coupling. For a definitive assessment, analytical techniques like HPLC or NMR are required to quantify the parent compound and detect degradation products.[6][7]

Q4: What is the best general-purpose solvent for dissolving this compound?

A: Ethers (like dioxane or THF) and some ketones (like acetone) are often effective solvents for dissolving phenylboronic acids.[8] However, for aqueous applications, solubility can be limited. The choice of solvent is highly dependent on the specific application. For long-term storage, forming a stable boronate ester with a diol in an appropriate solvent is the preferred strategy.

Part 2: Troubleshooting Guide for Common Experimental Issues

This section addresses specific problems you may encounter during your experiments and provides a logical framework for identifying the cause and implementing a solution.

Problem / Observation Potential Root Cause(s) Recommended Actions & Explanations
Inconsistent or Low Yields in Suzuki Coupling 1. Degradation of Boronic Acid Stock: The active monomer concentration has decreased due to boroxine formation or oxidation.[4] 2. In-situ Decomposition: The reaction conditions (e.g., high temperature, prolonged reaction time, presence of base) are accelerating the decomposition of the boronic acid faster than the cross-coupling reaction.1. Prepare Fresh Solutions: Always use freshly prepared solutions of the boronic acid for best results. 2. Use a Stabilizing Adduct: Consider using a more stable form of the boronic acid, such as an N-methyliminodiacetic acid (MIDA) boronate, which provides slow release of the active boronic acid under reaction conditions.[9][10] 3. Optimize Reaction Conditions: Minimize reaction time and temperature where possible. Ensure the reaction is performed under a strict inert atmosphere.
Appearance of New, Unidentified Spots on TLC or Peaks in HPLC/LC-MS 1. Oxidative Degradation: The primary byproduct is often the corresponding phenol, which will have a different retention time.[11] 2. Protodeboronation: Cleavage of the C-B bond to yield the parent arene (ethylsulfonamido-benzene). This is often promoted by acidic or basic conditions.[4] 3. Boroxine Formation: The trimer may be observed, especially in non-polar solvents or under concentrated conditions.[1][12]1. Confirm Identity: Use LC-MS to get a mass of the unknown peak. The phenol will have a mass corresponding to the replacement of -B(OH)₂ with -OH. 2. Analytical QC: Run a stability-indicating HPLC method on your stock solution before use to quantify purity.[6][7] 3. Adjust pH: If protodeboronation is suspected, ensure the pH of your solution is maintained within a stable range, typically near neutral for storage.
Difficulty Dissolving the Solid Material 1. Incorrect Solvent Choice: Boronic acids have variable solubility. 2. Material has Dehydrated: The solid may already exist partially as the less soluble boroxine trimer.1. Test Solvents: Screen a panel of solvents (e.g., Dioxane, THF, DMF, DMSO, Acetone) for solubility.[8] 2. Gentle Warming & Hydrolysis: Gentle warming in a solvent containing a small amount of water can help break up the boroxine and improve solubility by shifting the equilibrium back to the monomeric boronic acid.[13]

Part 3: Mechanisms of Instability & Stabilization

A core understanding of why this compound is unstable is crucial for designing robust experimental protocols.

Key Degradation Pathways

There are two primary non-enzymatic degradation pathways for phenylboronic acids in solution:

  • Dehydration to Boroxine: This is a reversible, concentration-dependent self-condensation of three boronic acid molecules to form a six-membered boroxine ring, releasing three molecules of water.[1][2][12] While reversible, the formation of the boroxine renders the boron center inactive for reactions like cross-coupling.

  • Oxidation: An irreversible process where the carbon-boron bond is cleaved, typically by reactive oxygen species, to form a phenol.[4][5] This pathway is a major cause of sample potency loss over time.

G cluster_degradation Degradation Pathways BA This compound (Active Monomer) Boroxine Boroxine Trimer (Inactive) BA->Boroxine Dehydration (+ Heat, Anhydrous) Phenol 3-ethylsulfonamidophenol (Oxidative Byproduct) BA->Phenol Oxidation (+ O₂, Light, Metals) Boroxine->BA Hydrolysis (+ H₂O)

Caption: Primary degradation pathways for phenylboronic acids in solution.

The Stabilization Strategy: Reversible Boronate Ester Formation

The most effective strategy to enhance the stability of a boronic acid in solution is to reversibly protect the boronic acid moiety by forming a boronate ester . This is achieved by reacting the boronic acid with a diol (a molecule containing two hydroxyl groups).

The resulting cyclic boronate ester is significantly more stable against both boroxine formation and oxidation.[4] The equilibrium can be easily shifted back to the active boronic acid when needed, often by a change in pH or by introducing water.

G cluster_stabilization Stabilization via Diol Complexation BA Boronic Acid (Unstable) Diol + Stabilizing Diol (e.g., Sorbitol, Pinanediol) Ester Boronate Ester (Stable Complex) BA->Ester Esterification (Reversible)

Caption: Stabilization mechanism of boronic acids using diols.

Part 4: Protocols for Preparing and Validating Stable Solutions

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution

This protocol utilizes a polyol (sugar) to form a stable boronate ester complex in an aqueous buffer. This is ideal for applications requiring aqueous conditions, such as certain biological assays.

Materials:

  • This compound

  • D-Sorbitol

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, inert vials

Procedure:

  • Prepare the Stabilizing Buffer: Dissolve D-Sorbitol in PBS (pH 7.4) to a final concentration of 100 mM. This will be your formulation buffer.

  • Weigh the Boronic Acid: In an inert atmosphere (glovebox or glovebag), accurately weigh the desired amount of this compound into a sterile vial.

  • Dissolution: Add the required volume of the 100 mM Sorbitol/PBS buffer to achieve your target concentration (e.g., 10 mM).

  • Mix Thoroughly: Vortex or sonicate gently until the solid is completely dissolved. The formation of the boronate ester with sorbitol significantly enhances aqueous solubility and stability.[14][15]

  • Storage: Blanket the vial headspace with argon or nitrogen, seal tightly, and store at -20°C or -80°C for long-term storage.

Protocol 2: Quality Control via Stability-Indicating HPLC-UV

It is essential to validate the stability of your prepared solution. A stability-indicating HPLC method separates the active compound from its potential degradation products.

Objective: To quantify the purity of this compound and detect the presence of the primary oxidative degradant, 3-ethylsulfonamidophenol.

Typical HPLC Conditions:

ParameterRecommended Setting
Column C18 Reverse-Phase, e.g., Waters XSelect™ Premier HSS T3
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5-10% B, ramp to 95% B over 10-15 minutes
Flow Rate 0.5 - 1.0 mL/min
Detection (UV) 254 nm or Photo Diode Array (PDA) to check for peak purity
Injection Volume 5 - 10 µL
Column Temp 30 - 40 °C

Procedure:

  • Prepare Standards: Prepare analytical standards of this compound and, if available, the potential 3-ethylsulfonamidophenol degradant.

  • Initial Analysis (T=0): Immediately after preparing your stock solution, dilute an aliquot to an appropriate concentration (e.g., 100 µM) and inject it into the HPLC system to establish the initial purity.

  • Stress Conditions (Optional): To perform a forced degradation study, aliquots of the solution can be subjected to heat (e.g., 60°C), strong acid, strong base, or an oxidizing agent (e.g., H₂O₂). This helps confirm that the method can separate degradants from the main peak.[7]

  • Time-Point Analysis: Store your stabilized stock solution under the intended storage conditions. At set time points (e.g., 1 week, 1 month, 3 months), thaw an aliquot, dilute, and re-analyze by HPLC.

  • Data Analysis: Compare the peak area of the parent compound at each time point relative to T=0. A stable solution will show minimal (<5%) decrease in the main peak area and no significant increase in impurity peaks.

By implementing these robust handling, formulation, and analytical practices, you can significantly improve the reliability of your experiments involving this compound, leading to more consistent and trustworthy scientific outcomes.

References

catalyst selection for cross-coupling reactions involving 3-(ethylsulfonamido)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-(ethylsulfonamido)phenylboronic acid in palladium-catalyzed cross-coupling reactions. This guide is designed to provide expert insights, field-proven protocols, and robust troubleshooting strategies to help you navigate the unique challenges presented by this substrate and achieve optimal results in your syntheses.

Introduction: Understanding the Substrate

This compound is a valuable building block, but its chemical nature presents specific challenges in Suzuki-Miyaura cross-coupling. The ethylsulfonamide group is strongly electron-withdrawing, which deactivates the boronic acid, making the crucial transmetalation step of the catalytic cycle more difficult.[1][2] Furthermore, the acidic proton on the sulfonamide nitrogen can interact with the base, and the heteroatom functionality has the potential to coordinate with the palladium catalyst. These factors can lead to lower yields, catalyst deactivation, and competing side reactions like protodeboronation.

This guide provides a structured approach to catalyst and condition selection to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with this compound sluggish compared to simpler phenylboronic acids?

The ethylsulfonamide moiety is a potent electron-withdrawing group (EWG). This electronic effect reduces the nucleophilicity of the ipso-carbon attached to the boron atom, which in turn slows down the rate-limiting transmetalation step in the Suzuki-Miyaura catalytic cycle.[2][3] Overcoming this requires carefully optimized conditions, particularly the choice of ligand and base, to enhance the reactivity of the system.

Q2: How do I choose the right palladium catalyst and ligand for this substrate?

For electron-deficient boronic acids, the catalyst system must be robust enough to facilitate both oxidative addition to your coupling partner and the challenging transmetalation step.

  • Palladium Precatalyst : Standard Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf), or Pd(0) sources like Pd₂(dba)₃, are all viable starting points. Pd(II) precatalysts are often more stable to air but require in situ reduction to the active Pd(0) species.[2]

  • Ligand Choice is Critical : Standard ligands like triphenylphosphine (PPh₃) are often insufficient. You need to use bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) to promote the key steps of the catalytic cycle.[2][4][5] Highly recommended ligands include Buchwald biaryl phosphines (e.g., SPhos, XPhos, RuPhos) or sterically demanding trialkylphosphines (e.g., P(t-Bu)₃).[4][6]

Q3: What is the role of the base, and which one should I use?

The base is essential for activating the boronic acid by converting it into a more nucleophilic boronate species (e.g., [Ar-B(OH)₃]⁻), which is the active component in transmetalation.[4][6][7]

  • Recommended Bases : For this challenging substrate, a stronger base is often required. Potassium phosphate (K₃PO₄) is an excellent first choice due to its high efficacy in promoting the reaction of electron-poor boronic acids.[4][7] Cesium carbonate (Cs₂CO₃) is also highly effective.

  • Stoichiometry Consideration : The sulfonamide N-H proton is acidic and will be deprotonated by the base. Therefore, you must use at least one extra equivalent of base in addition to the amount typically required for the catalytic cycle (usually 2-3 equivalents total).

Q4: Can I use the corresponding boronate ester instead of the boronic acid?

Yes, and it is often highly recommended. Converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) , can significantly prevent the common side reaction of protodeboronation, where the -B(OH)₂ group is replaced by a hydrogen atom.[4][8] This is particularly problematic with electron-deficient boronic acids under harsh basic conditions or at elevated temperatures.[3][4]

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific experimental failures in a logical, problem-solving format.

Workflow for Troubleshooting Failed Reactions

G start Reaction Failure: Low or No Product check_sm Are Starting Materials Consumed (TLC/LCMS)? start->check_sm sm_yes Yes, SM Consumed check_sm->sm_yes Yes sm_no No, SM Intact check_sm->sm_no No side_products Major Side Products Observed? sm_yes->side_products catalyst_issue Problem: Inactive Catalyst System sm_no->catalyst_issue deboronation Protodeboronation Product (Ar-H from Boronic Acid) side_products->deboronation Yes homocoupling Homocoupling Product (Ar-Ar from Boronic Acid) side_products->homocoupling Yes other_decomp Other Decomposition side_products->other_decomp Yes solve_deboronation Solution: 1. Use milder base (K₂CO₃, KF). 2. Lower reaction temperature. 3. Switch to boronic ester (Bpin). deboronation->solve_deboronation solve_homocoupling Solution: 1. Rigorously degas solvent/reaction. 2. Use pre-formed Pd(0) catalyst. 3. Ensure Pd(II) precatalyst is fully reduced. homocoupling->solve_homocoupling solve_decomp Solution: 1. Lower temperature. 2. Screen alternative solvents. 3. Check substrate stability. other_decomp->solve_decomp solve_catalyst Solution: 1. Increase Temperature. 2. Switch to stronger ligand (SPhos, XPhos). 3. Switch to stronger base (K₃PO₄, Cs₂CO₃). 4. Ensure rigorous degassing. catalyst_issue->solve_catalyst

Caption: A logical workflow for diagnosing low yields in Suzuki reactions.

Q5: My reaction has stalled, and I only see starting materials. What should I do?

  • Causality : This indicates a failure in one of the core steps of the catalytic cycle, most likely inefficient oxidative addition or transmetalation due to the deactivated nature of your boronic acid.[4] The catalyst system is not active enough under the current conditions.

  • Solutions :

    • Increase Temperature : This is often the simplest first step to overcome activation energy barriers.[4]

    • Upgrade Your Ligand : If you are using a simple phosphine like PPh₃, it is likely not sufficient. Switch to a more electron-rich and bulky ligand like SPhos , XPhos , or P(t-Bu)₃ .[4][6] These ligands promote both oxidative addition and the subsequent transmetalation.

    • Use a Stronger Base : If you are using a mild base like Na₂CO₃, switch to K₃PO₄ or Cs₂CO₃ . A stronger base more effectively generates the active boronate species required for transmetalation.[7]

    • Check Degassing : Ensure your solvent and reaction setup are rigorously purged with an inert gas (Argon or Nitrogen). Oxygen can oxidize and deactivate the Pd(0) catalyst.[4][8]

Q6: I am observing significant protodeboronation of my this compound. How can I prevent this?

  • Causality : Protodeboronation is the hydrolytic cleavage of the C-B bond, replacing it with a C-H bond. This side reaction is common for electron-deficient boronic acids and is accelerated by high temperatures, water, and strong bases.[1][3][4]

  • Solutions :

    • Protect the Boronic Acid : The most robust solution is to convert the boronic acid to its pinacol ester (Bpin) derivative. Boronate esters are significantly more stable and resistant to protodeboronation.[4][8]

    • Use a Milder Base : While counterintuitive to the need for activation, sometimes a milder base can strike the right balance. Try using finely powdered potassium fluoride (KF).[6]

    • Lower the Reaction Temperature : If possible, run the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer time.

    • Minimize Water : While some water can be beneficial, excess water can promote this side reaction. Try using a solvent system with less water or switching to an anhydrous solvent like THF or DME if your base has sufficient solubility.

Q7: My main side-product is the homocoupling of my boronic acid (a biphenylsulfonamide). Why is this happening?

  • Causality : Homocoupling of the boronic acid is typically promoted by the presence of Pd(II) species and oxygen.[8] It occurs when two molecules of the boronic acid couple together instead of coupling with the aryl halide.

  • Solutions :

    • Improve Degassing : This is the most common cause. Ensure your solvent is sparged with inert gas before use and the reaction flask is thoroughly evacuated and backfilled.

    • Use a Pd(0) Source : Using a precatalyst that is already in the Pd(0) oxidation state, like Pd(PPh₃)₄, can sometimes mitigate this issue.

    • Ensure Complete Precatalyst Activation : If using a Pd(II) source, ensure your conditions (ligand, temperature) are sufficient to rapidly and completely reduce it to the active Pd(0) catalyst.

Recommended Catalyst Systems & Conditions

The table below summarizes starting points for catalyst system optimization. Conditions should always be screened for your specific aryl halide coupling partner.

ComponentRecommendationRationale & Comments
Palladium Source Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)Common, reliable, and cost-effective Pd(II) and Pd(0) sources, respectively.
Ligand SPhos or XPhos (1.1 eq. relative to Pd)Bulky, electron-rich Buchwald ligands are highly effective for coupling challenging, electron-deficient substrates.[4][9]
Base K₃PO₄ (3.0 eq.)Strong, non-nucleophilic base that effectively promotes boronate formation without degrading most substrates.[7] Extra equivalent accounts for sulfonamide N-H.
Solvent 1,4-Dioxane / H₂O (5:1) or Toluene / H₂O (5:1)Standard solvent systems. Water aids in dissolving the base and facilitating transmetalation.[4]
Temperature 90 - 110 °CNecessary to overcome the activation barrier for this deactivated substrate.
Boron Source This compound, pinacol esterThe pinacol ester is strongly recommended to minimize protodeboronation.[4][8] Use 1.2-1.5 equivalents.

Key Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol is a general starting point and must be optimized for your specific substrates. All operations should be performed under an inert atmosphere (Nitrogen or Argon).

Materials:

  • Aryl Halide (1.0 mmol, 1.0 equiv)

  • This compound pinacol ester (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.044 mmol, 4.4 mol%)

  • K₃PO₄ (finely powdered, 3.0 mmol, 3.0 equiv)

  • Degassed 1,4-Dioxane (5 mL)

  • Degassed H₂O (1 mL)

Procedure:

  • To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide, the boronic ester, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Seal the vessel with a septum or cap.

  • Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Via syringe, add the degassed 1,4-dioxane followed by the degassed water.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Suzuki-Miyaura Catalytic Cycle

cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa + Ar¹-X pd2_complex L₂Pd(II)(Ar¹)(X) oa->pd2_complex trans Transmetalation pd2_complex->trans pd2_biaryl L₂Pd(II)(Ar¹)(Ar²) trans->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 regenerates product Ar¹-Ar² (Product) re->product boronic_acid Ar²-B(OH)₂ boronate [Ar²-B(OH)₃]⁻ (Active Boronate) boronic_acid->boronate + OH⁻ base Base (e.g., K₃PO₄) boronate->trans (Key Step for this substrate)

References

Technical Support Center: Solvent Effects on the Reactivity of 3-(Ethylsulfonamido)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of 3-(ethylsulfonamido)phenylboronic acid, with a specific focus on how solvent selection critically impacts its reactivity in Suzuki-Miyaura cross-coupling reactions. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, empowering you to optimize your reactions effectively.

Section 1: Foundational Knowledge - Frequently Asked Questions (FAQs)

This section addresses the fundamental properties of the reagent and the underlying principles governing its reactivity in the context of solvent effects.

Q1: What are the key chemical properties of this compound that influence its reactivity?

A1: The reactivity of this compound is primarily dictated by two features: the boronic acid group [-B(OH)₂] and the meta-positioned ethylsulfonamido group [-NHSO₂Et].

  • The Boronic Acid Group: This is the functional group that participates directly in the Suzuki-Miyaura catalytic cycle. For it to transfer its phenyl group to the palladium center (transmetalation), it must first be activated by a base to form a more nucleophilic boronate species (e.g., [Ar-B(OH)₃]⁻).[1]

  • The Ethylsulfonamido Group: This group is strongly electron-withdrawing. This electronic effect lowers the pKa of the boronic acid.[2] A lower pKa means the boronic acid is more acidic and can be activated by a wider range of weaker bases. However, this electron-withdrawing nature can also make the C-B bond more susceptible to premature cleavage, a side reaction known as protodeboronation.

The interplay between these two features makes solvent and base selection a delicate balancing act. The solvent must not only dissolve the reagents but also mediate the base strength and stabilize the catalytic intermediates effectively.

Q2: What is the fundamental role of the solvent in a Suzuki-Miyaura reaction beyond just dissolving the reagents?

A2: The solvent is an active participant in the reaction and profoundly influences nearly every step of the catalytic cycle. Its role is multifaceted:

  • Catalyst Activation and Stabilization: Solvents can play a role in activating palladium precatalysts and stabilizing the active Pd(0) species.[3][4] For instance, non-coordinating, nonpolar solvents like toluene are often effective with neutral phosphine-ligated catalysts, whereas polar solvents may better stabilize anionic palladium complexes that can alter the reaction's course.[4]

  • Modulating Base Efficacy: In biphasic systems (e.g., toluene/water), the solvent system's efficiency depends on the transfer of the inorganic base (like K₂CO₃) to the organic phase where the catalyst and substrates reside. The presence of water and vigorous stirring are essential for this to occur.

  • Influencing Reaction Pathway and Selectivity: The polarity of the solvent can alter the energetics of different transition states. In some systems, polar solvents like DMF or acetonitrile have been shown to switch the chemoselectivity of a reaction compared to nonpolar solvents like THF or toluene, a phenomenon attributed to the stabilization of anionic intermediates.[3][5][6]

  • Mediating Side Reactions: The presence of protic solvents like water or alcohols can be a double-edged sword. While they can facilitate the formation of the active boronate species, they also provide a proton source for the undesirable protodeboronation side reaction.[7] Ethereal solvents like THF can form peroxides, which can lead to oxidative side reactions and catalyst degradation.[8]

Q3: I'm using an electron-deficient boronic acid like this compound. How does this specifically affect my solvent choice?

A3: The electron-deficient nature of your boronic acid introduces specific challenges and opportunities that directly inform solvent selection.

  • Increased Risk of Protodeboronation: Electron-withdrawing groups can weaken the carbon-boron bond, making it more susceptible to cleavage by a proton source. Therefore, when using protic solvents (H₂O, EtOH), you must be particularly careful with base strength and reaction temperature to minimize this side reaction.[7] Switching to anhydrous conditions with a carefully dried aprotic solvent (e.g., dioxane, toluene) can be a highly effective strategy.

  • Solubility Challenges: Sulfonamide-containing compounds can have unique solubility profiles. It is critical to select a solvent or co-solvent system where your boronic acid, your coupling partner (the aryl halide), and the product are all sufficiently soluble at the reaction temperature to avoid reaction stalls due to precipitation. A solvent screen is often a prudent first step.

  • Base and Solvent Interdependence: Because your boronic acid is more acidic, you may be able to use a milder base (e.g., K₂CO₃, KF) instead of a very strong one (e.g., K₃PO₄, NaOH). Milder bases are often more compatible with a broader range of solvents and can help suppress side reactions like ester hydrolysis if other sensitive functional groups are present.[1][7]

Section 2: Troubleshooting Common Experimental Issues

This section is designed as a practical, question-driven guide to resolving specific problems you may encounter during your experiments.

Scenario 1: Low to No Product Formation
Q4: My reaction has stalled with low conversion, and I suspect a solvent issue. What should I investigate?

A4: When a Suzuki coupling fails, the solvent is a primary variable to scrutinize. Here is a systematic troubleshooting approach:

  • Check Solubility: First and foremost, confirm that all starting materials are soluble in the chosen solvent at the reaction temperature. Observe the reaction mixture after heating. Is it a clear, homogenous solution, or is there undissolved solid? If solubility is poor, the reaction is diffusion-limited and will not proceed efficiently.

    • Solution: Consider a more polar solvent like dioxane, DMF, or a co-solvent system such as Toluene/Ethanol or Dioxane/H₂O.

  • Ensure Proper Degassing: Oxygen is detrimental to the active Pd(0) catalyst and can promote the homocoupling of your boronic acid.[7] The effectiveness of degassing depends on the solvent.

    • Solution: For lower boiling point solvents (THF, Toluene), the "freeze-pump-thaw" method (3 cycles) is highly effective. For higher boiling point solvents (Dioxane, DMF), sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes is more practical. Always maintain a positive pressure of inert gas throughout the reaction.

  • Evaluate Solvent-Base Compatibility: The base must be activated by the solvent system. In biphasic reactions (e.g., Toluene/H₂O), failure is often due to poor mixing.

    • Solution: Ensure vigorous stirring (>700 RPM) to create a large interfacial area between the aqueous and organic layers. The use of a phase-transfer catalyst (e.g., TBAB) can sometimes be beneficial, though it adds complexity. Alternatively, switching to a single-phase system with a soluble organic base or an anhydrous system with a finely powdered inorganic base may solve the problem.[7]

  • Consider Solvent Purity: Trace impurities in solvents can poison the catalyst. For example, peroxide contaminants in aged THF can deactivate the catalyst, while precursors used in solvent manufacturing can act as inhibitors.[8][9]

    • Solution: Use freshly distilled or high-purity, inhibitor-free anhydrous solvents. Avoid using old bottles of ethereal solvents.

Below is a logical workflow to diagnose solvent-related issues leading to low conversion.

Troubleshooting_Workflow start Low or No Conversion solubility Are all reagents soluble at reaction temp? start->solubility degassing Was the solvent thoroughly degassed? solubility->degassing Yes end_bad_sol Action: Change to a more suitable solvent or co-solvent system. solubility->end_bad_sol No mixing Is the reaction biphasic? degassing->mixing Yes end_bad_degas Action: Re-run with proper degassing technique (e.g., freeze-pump-thaw). degassing->end_bad_degas No stirring Is stirring vigorous (>700 RPM)? mixing->stirring Yes purity Is the solvent high-purity and fresh? mixing->purity No stirring->purity Yes end_bad_stir Action: Increase stir rate or switch to a monophasic system. stirring->end_bad_stir No end_good Re-evaluate catalyst, base, or temperature. purity->end_good Yes end_bad_purity Action: Use fresh, high-purity anhydrous solvent. purity->end_bad_purity No

Caption: Troubleshooting workflow for low reaction conversion.
Scenario 2: Significant Side Product Formation

Q5: I'm observing significant protodeboronation (replacement of -B(OH)₂ with -H). How can I mitigate this with solvent and base selection?

A5: Protodeboronation is a classic problem, especially with electron-deficient boronic acids. It is fundamentally the result of the C-B bond being cleaved by a proton. The source of the proton is most often a protic solvent like water or alcohol.

  • Mechanism: The reaction is often accelerated by the base and higher temperatures. The base can facilitate the formation of intermediates that are more susceptible to protonolysis.

  • Solutions Centered on Solvent Choice:

    • Switch to Anhydrous Conditions: This is the most direct solution. Replace aqueous solvent systems (e.g., Dioxane/H₂O) with strictly anhydrous, non-protic solvents like dioxane, toluene, or DMF.[7]

    • Use a Milder, Less Soluble Base: Strong bases like NaOH or K₃PO₄ in aqueous media create a highly basic environment that promotes the side reaction. Switching to a weaker base like K₂CO₃ or KF can significantly reduce protodeboronation.[7] In an anhydrous system, a finely powdered, dry base is crucial.

    • Lower the Reaction Temperature: If the desired coupling reaction is sufficiently fast, lowering the temperature can often slow the rate of protodeboronation more than the rate of the productive reaction.

Q6: My main impurity is the homocoupling of the boronic acid. What is the cause and how can solvent choice help?

A6: The homocoupling of boronic acids (also known as Glaser coupling) to form a biaryl species (Ar-Ar) is almost always caused by the presence of oxygen. Oxygen can participate in an oxidative cycle that leads to the dimerization of the boronic acid, often mediated by the palladium catalyst.

  • The Solvent's Role: The solvent's primary role here relates to its ability to dissolve oxygen and its susceptibility to forming peroxides.

    • Oxygen Solubility: All organic solvents will dissolve some amount of oxygen. The key is to remove it before initiating the reaction.

    • Peroxide Formation: Ethereal solvents like THF and dioxane are notorious for forming explosive peroxides upon storage in the presence of air and light.[8] These peroxides are potent oxidants that can degrade the catalyst and promote homocoupling.

  • Solutions:

    • Rigorous Degassing: As mentioned in Q4, this is non-negotiable. Ensure your chosen degassing method is appropriate for your solvent's boiling point.

    • Use Fresh, Purified Solvents: Never use an old bottle of THF or dioxane for a sensitive coupling reaction. If purity is in doubt, distill the solvent from a suitable drying agent (e.g., sodium/benzophenone for THF) immediately before use. Alternatively, purchase high-quality anhydrous solvents packaged under nitrogen and use them promptly after opening.

Section 3: Protocol and Data-Driven Optimization

Data Presentation: Solvent Selection Guide

The following table summarizes key properties of common solvents used in Suzuki-Miyaura reactions and provides specific considerations for reactions involving this compound.

SolventTypeDielectric Constant (ε)Boiling Point (°C)Key Considerations & Recommendations
Toluene Nonpolar2.4111Good for anhydrous reactions. Often used with Pd(PPh₃)₄. Poor solubility for inorganic bases necessitates a biphasic system (add H₂O) or a soluble organic base.
1,4-Dioxane Polar Aprotic2.2101Excellent general-purpose solvent. Miscible with water, allowing for flexible monophasic or biphasic setups. Prone to peroxide formation; use fresh, inhibitor-free bottles.
Tetrahydrofuran (THF) Polar Aprotic7.666Lower boiling point allows for milder conditions but can limit reaction rates. Highly prone to peroxide formation. [9] Often a good choice for initial screens at lower temperatures.
Acetonitrile (MeCN) Polar Aprotic37.582Highly polar. Can sometimes alter reaction selectivity.[3] Good for dissolving polar substrates. Ensure it is rigorously dried for anhydrous reactions.
N,N-Dimethylformamide (DMF) Polar Aprotic36.7153High boiling point allows for reactions with poorly reactive partners. Can be difficult to remove post-reaction. Can decompose at high temperatures to form dimethylamine, which can act as a catalyst poison.
Water Polar Protic80.1100"Green" solvent and excellent for dissolving inorganic bases. However, it is a proton source and significantly increases the risk of protodeboronation with your substrate. Use with caution, likely with a mild base like KF.
Ethanol/Water Polar Protic MixVariableVariableOften used to improve substrate solubility in aqueous systems. The same protodeboronation risk applies. Good for reactions at moderate temperatures.
Experimental Protocol: General Method for Solvent Screening

This protocol provides a step-by-step guide for a small-scale screen to identify the optimal solvent system for coupling this compound with a generic aryl bromide (Ar-Br).

Materials:

  • This compound (1.2 equiv)

  • Aryl Bromide (Ar-Br, 1.0 equiv, limiting reagent)

  • Palladium precatalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Base (e.g., K₂CO₃, 2.5 equiv, finely powdered and dried)

  • Candidate solvents (e.g., Toluene, Dioxane/H₂O (4:1), DMF)

  • Reaction vials with stir bars and septa

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reagent Preparation: In separate reaction vials for each solvent to be tested, add the aryl bromide (e.g., 0.1 mmol), this compound (0.12 mmol), and K₂CO₃ (0.25 mmol).

  • Inert Atmosphere: Seal the vials with septa, then evacuate and backfill with inert gas three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (0.002 mmol) to each vial.

  • Solvent Addition: Add the chosen degassed solvent (1.0 mL) to each respective vial via syringe. Ensure the solvent has been properly degassed beforehand using an appropriate technique.

  • Reaction: Place the vials in a preheated heating block or oil bath set to the desired temperature (e.g., 90 °C). Stir vigorously.

  • Monitoring: After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction mixture. Quench with water, extract with ethyl acetate, and analyze by TLC or LC-MS to compare conversion rates across the different solvents.

  • Analysis: Compare the reactions based on product formation and the presence of side products (e.g., the protodeboronated arene). The solvent that provides the highest conversion to the desired product with the fewest impurities is the optimal choice for scale-up.

Visualization: The Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the key steps of the reaction and highlights the critical interventions of the solvent and base.

Suzuki_Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pd2 Ar-Pd(II)L₂-X pd2->pd0 tm Transmetalation pd2->tm pd2_b Ar-Pd(II)L₂-Ar' re Reductive Elimination pd2_b->re oa->pd2 tm->pd2_b re->pd0 arx Ar-X (Aryl Halide) arx->oa ar_b Ar'-B(OH)₂ ar_b->tm base Base (OH⁻) + Solvent base->tm product Ar-Ar' (Product) product->re

Caption: The Suzuki-Miyaura catalytic cycle.

The solvent influences all stages by affecting reagent solubility and stabilizing intermediates. The base, mediated by the solvent, is crucial for the Transmetalation step, where it activates the boronic acid (Ar'-B(OH)₂) to form the nucleophilic boronate required for the C-C bond-forming step.

Section 4: References

  • Reeves, E. K., Bauman, O. R., Mitchem, G. B., & Neufeldt, S. R. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. --INVALID-LINK--

  • BenchChem. (n.d.). This compound. Retrieved from BenchChem. --INVALID-LINK--

  • Reeves, E. K., Bauman, O. R., Mitchem, G. B., & Neufeldt, S. R. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ChemRxiv. --INVALID-LINK--

  • Fairlamb, I. J. S. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. --INVALID-LINK--

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. --INVALID-LINK--

  • Wescott, J. B., & Anslyn, E. V. (2021). Solvent Effects in Boronic Acid–Diol Binding. The Journal of Organic Chemistry, 86(12), 8047–8055. --INVALID-LINK--

  • Neufeldt, S. R., et al. (2020). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. --INVALID-LINK--

  • ChemScene. (n.d.). (3-(Methylsulfonamido)phenyl)boronic acid. Retrieved from ChemScene. --INVALID-LINK--

  • ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. --INVALID-LINK--

  • BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids. --INVALID-LINK--

  • Helvetica Chimica Acta. (2019). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ResearchGate. --INVALID-LINK--

  • ChemScene. (n.d.). 3-(Ethylsulfonyl)phenylboronic acid. Retrieved from ChemScene. --INVALID-LINK--

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?--INVALID-LINK--

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. --INVALID-LINK--

  • Vantourout, J. C., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(34), 10884–10893. --INVALID-LINK--

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?--INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. --INVALID-LINK--

References

Technical Support Center: Synthesis of 3-(Ethylsulfonamido)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 3-(ethylsulfonamido)phenylboronic acid. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you identify and manage impurities effectively, ensuring the high purity required for downstream applications such as Suzuki-Miyaura cross-coupling reactions.

Introduction to the Synthesis and its Challenges

This compound is a valuable building block in medicinal chemistry. A common synthetic route involves the borylation of a corresponding aryl halide. For instance, starting from 3-bromo-N-ethylbenzenesulfonamide, a classic approach is the reaction with an organolithium reagent followed by quenching with a trialkyl borate, and subsequent hydrolysis to yield the desired boronic acid.

While the synthesis may appear straightforward, the purification of arylboronic acids is often challenging due to the formation of specific impurities and the inherent properties of the boronic acid functional group. This guide will address the most common issues encountered during this synthesis.

Visualizing the Synthetic Pathway and Impurity Formation

G cluster_synthesis Synthetic Pathway cluster_impurities Common Impurity Formation A 3-Bromo-N-ethylbenzenesulfonamide C n-BuLi, THF, -78 °C A->C 1. J Unreacted Starting Material B Triisopropyl borate B->C 2. D Intermediate Boronate Ester C->D E Acidic Hydrolysis (e.g., HCl) D->E F This compound (Crude Product) E->F G This compound F->G Purification Challenges H Boroxine Impurity G->H Dehydration (Heat/Storage) I Homocoupling Byproduct G->I Side reaction

Caption: Synthetic route to this compound and common impurity pathways.

Troubleshooting Guide: Question & Answer Format

This section addresses specific problems you might encounter during the synthesis and purification of this compound.

Question 1: My final product shows a lower molecular weight peak in the mass spectrum and complex NMR signals. What could this be?

Answer: You are likely observing the formation of the corresponding boroxine , which is the trimeric anhydride of your boronic acid. This is the most common impurity for arylboronic acids.

  • Causality: Boronic acids can readily undergo dehydration, especially when heated or stored for extended periods, to form a stable six-membered ring containing alternating boron and oxygen atoms.[1][2] This process is reversible, and the boroxine can be hydrolyzed back to the boronic acid.[1]

  • Identification:

    • NMR: The 1H NMR spectrum may appear complex or show broadened peaks due to the equilibrium between the boronic acid and the boroxine.

    • Mass Spectrometry: You will see a peak corresponding to the boroxine, which is formed from three molecules of the boronic acid minus three molecules of water.

  • Solution:

    • Recrystallization from water: Dissolving the crude product in hot water can often hydrolyze the boroxine back to the boronic acid, which can then be crystallized in a pure form upon cooling.[1][3]

    • Aqueous Workup: Ensure your final workup includes a step where the product is dissolved in an organic solvent and washed with a slightly acidic aqueous solution to favor the boronic acid form.

Question 2: My reaction yield is low, and I've isolated a significant amount of a high molecular weight byproduct. What is it and how can I avoid it?

Answer: This is likely a homocoupling byproduct , where two molecules of your starting aryl halide couple to form a biphenyl compound.

  • Causality: During the formation of the organolithium or Grignard reagent, side reactions can lead to the coupling of the aryl species. This can be exacerbated by the presence of trace amounts of oxygen or transition metals.[4]

  • Prevention:

    • Strictly Anaerobic Conditions: Ensure your reaction vessel is thoroughly dried and purged with an inert gas (e.g., argon or nitrogen) before adding your reagents. Degas your solvents to remove dissolved oxygen.[4]

    • Low Temperature: Maintain a very low temperature (typically -78 °C) during the addition of the organolithium reagent to the aryl halide and the subsequent quench with the borate ester. This minimizes side reactions.[5]

    • Slow Addition: Add the organolithium reagent dropwise to the solution of the aryl halide to avoid localized high concentrations.

Question 3: I'm having trouble purifying my boronic acid using silica gel chromatography. The product seems to be sticking to the column.

Answer: Boronic acids are known to interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor recovery and streaking on TLC plates.[6][7]

  • Causality: The Lewis acidic boron atom and the hydroxyl groups of the boronic acid can form strong hydrogen bonds or even covalent linkages with the silica surface.

  • Solutions:

    • Use Neutral Alumina: For column chromatography, neutral alumina can be a better alternative to silica gel for purifying boronic acids as it has fewer acidic sites.[6]

    • Boric Acid-Treated Silica Gel: A method has been developed where silica gel is impregnated with boric acid. This can suppress the over-adsorption of boronic esters and may be effective for boronic acids as well.[8][9]

    • Alternative Purification Methods: Consider non-chromatographic methods if possible (see below).

Question 4: How can I remove unreacted 3-bromo-N-ethylbenzenesulfonamide from my crude product?

Answer: Unreacted starting material can often be removed through a pH-dependent extraction or by recrystallization.

  • Causality: Incomplete reaction or inefficient quenching can leave starting material in your crude product.

  • Solutions:

    • Base Extraction: Boronic acids are weakly acidic and can be converted into their corresponding boronate salts with a base. A patented method for purifying boronic acids involves treating the crude product with a base (e.g., NaOH) to form the salt, which can then be isolated by solvent extraction.[10] After separating the layers, the aqueous layer containing the boronate salt is acidified to regenerate the pure boronic acid, which can then be extracted into an organic solvent.[10] The neutral starting material will remain in the organic layer during the initial basic extraction.

    • Recrystallization: Carefully select a solvent system where the solubility of the desired boronic acid and the starting material differ significantly at high and low temperatures. Solvents such as mixtures of ethyl acetate and hexanes, or hot water, have been reported to be effective for recrystallizing arylboronic acids.[3][6]

Frequently Asked Questions (FAQs)

Q: What is the best way to store this compound? A: To minimize the formation of boroxine, it is best to store the compound in a cool, dry place, preferably in a desiccator under an inert atmosphere.

Q: Can I use this compound directly if it contains some boroxine? A: For many applications, such as Suzuki-Miyaura coupling, the presence of the boroxine is often tolerated as it can convert back to the active boronic acid under the reaction conditions (which typically involve a basic aqueous phase).[1] However, for accurate quantification or for reactions sensitive to water content, it is crucial to use the pure boronic acid.

Q: What analytical techniques are best for assessing the purity of my product? A:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is an excellent method for determining the purity of boronic acids and separating them from related impurities.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of your product. As mentioned, the presence of boroxine can complicate the spectra.

  • Mass Spectrometry (MS): Useful for confirming the molecular weight of the desired product and identifying impurities.

Key Purification Protocols

Protocol 1: Purification via Salt Formation

This protocol is based on the principle of converting the boronic acid into a salt to separate it from neutral organic impurities.[10]

  • Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Add an aqueous solution of a base (e.g., 1M NaOH) and stir vigorously. The boronic acid will react to form the sodium boronate salt and move into the aqueous layer.

  • Separate the aqueous layer. The organic layer contains neutral impurities like unreacted starting material or homocoupling byproducts.

  • Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.

  • Cool the aqueous layer in an ice bath and slowly add an acid (e.g., 1M HCl) until the pH is acidic (pH ~2-3). The pure boronic acid will precipitate out of the solution.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the purified product.

Protocol 2: Recrystallization from Hot Water

This method is particularly effective for removing the boroxine impurity.

  • Place the crude product in a flask.

  • Add a minimal amount of deionized water.

  • Heat the mixture with stirring until the solid completely dissolves. If it does not fully dissolve, add small portions of hot water until a clear solution is obtained.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry thoroughly.

Summary of Impurities and Purification Strategies

ImpurityIdentificationPrevention/Removal Method
Boroxine Complex NMR, MS peak of trimerRecrystallization from hot water, aqueous workup.
Homocoupling Byproduct Higher MW peak in MSStrict anaerobic conditions, low temperature.
Unreacted Starting Material TLC, HPLC, NMRPurification via salt formation, recrystallization.
Dehalogenated Starting Material MS peak corresponding to the des-halo compoundOptimize organolithium/Grignard formation.

References

Technical Support Center: Scaling Up the Synthesis of 3-(Ethylsulfonamido)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(ethylsulfonamido)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this important synthetic process. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure a successful and efficient scale-up.

I. Troubleshooting Guide: Navigating Common Scale-Up Challenges

Scaling up any chemical synthesis introduces a new set of variables and potential issues. This section addresses specific problems you might encounter when producing larger quantities of this compound.

Issue 1: Low Yield or Stalled Reaction

Question: My large-scale reaction is giving a much lower yield compared to the small-scale synthesis. What are the likely causes and how can I fix this?

Answer: This is a common issue when scaling up. The primary culprits are often related to mass and heat transfer, as well as reagent stability.

  • Inadequate Mixing: In larger reaction vessels, inefficient stirring can lead to localized "hot spots" or areas of high reagent concentration, causing side reactions or decomposition.

    • Solution: Ensure your overhead stirrer is appropriately sized for the vessel and the impeller design promotes good top-to-bottom turnover of the reaction mixture. For very large vessels, consider multiple impellers or a baffled reactor design.

  • Poor Temperature Control: The larger volume and surface area of a scaled-up reaction can make it difficult to maintain a consistent internal temperature. Excursions from the optimal temperature can significantly impact yield.

    • Solution: Use a reactor jacket with a circulating temperature control unit. Monitor the internal reaction temperature with a probe, not just the jacket temperature. For highly exothermic steps, consider a slower addition rate of reagents.

  • Reagent and Solvent Quality: Impurities in solvents or starting materials that are negligible on a small scale can become significant inhibitors or sources of side products in a larger batch.

    • Solution: Always use high-purity, dry solvents. It is advisable to degas solvents for reactions sensitive to oxygen.[1] Re-verify the purity of your starting materials before use.

  • Catalyst Deactivation: In palladium-catalyzed cross-coupling reactions, which are often used to synthesize arylboronic acids, the catalyst can be sensitive to air and moisture, leading to deactivation.[1][2]

    • Solution: Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[1] Use degassed solvents and consider using a more robust palladium precatalyst.[1]

Issue 2: Product Isolation and Purification Difficulties

Question: I'm struggling to isolate a pure, solid product. My final product is an oil or a gooey solid. What's going wrong?

Answer: Boronic acids, and particularly those with additional functional groups, can be challenging to crystallize.[3] The presence of impurities or residual solvents often exacerbates this issue.

  • Formation of Boroxines: Boronic acids can reversibly dehydrate to form cyclic trimers called boroxines. This is often the cause of a "gooey" or oily consistency.

    • Solution: After workup, try dissolving the crude product in a suitable solvent and adding a small amount of water to hydrolyze the boroxine back to the boronic acid. Subsequent removal of the solvent under vacuum may yield a solid. Recrystallization from a mixed solvent system (e.g., acetonitrile/water) can also be effective.[3]

  • Residual Solvents: Trapped solvent molecules can disrupt the crystal lattice, preventing the formation of a solid.

    • Solution: After filtration, wash the solid with a non-polar solvent in which the product is insoluble (e.g., pentane or hexane) to remove residual high-boiling point solvents. Dry the product thoroughly under high vacuum, possibly with gentle heating if the compound is thermally stable.

  • Impurities: Even small amounts of impurities can act as "anti-solvents" for crystallization.

    • Solution: If direct crystallization fails, purification by flash column chromatography may be necessary.[4] For sulfonamide-containing boronic acids, silica gel chromatography is a viable option.[4][5] Another effective method is to form a stable, crystalline derivative, such as a diethanolamine adduct, which can be easily purified and then the boronic acid can be liberated just before use.[1]

Issue 3: Inconsistent Purity and Side Product Formation

Question: My scaled-up batches show inconsistent purity, with varying levels of side products. How can I improve the reproducibility?

Answer: Reproducibility on a larger scale hinges on precise control over reaction parameters and a thorough understanding of potential side reactions.

  • Homocoupling: A common side reaction in boronic acid synthesis and subsequent cross-coupling reactions is the formation of a biaryl product from the coupling of two boronic acid molecules.[2]

    • Solution: This is often caused by the presence of oxygen.[2] Rigorous degassing of solvents and maintaining a strict inert atmosphere are crucial. The choice of palladium catalyst and ligands can also influence the rate of homocoupling.

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It can be promoted by acidic or basic conditions and elevated temperatures.

    • Solution: Carefully control the pH during the reaction and workup. Avoid prolonged exposure to strong acids or bases. If possible, conduct the reaction at the lowest effective temperature.

  • Incomplete Reaction: On a larger scale, ensuring the reaction goes to completion can be more challenging.

    • Solution: Monitor the reaction progress using an appropriate analytical technique (TLC, LC-MS, or GC-MS).[1] If the reaction stalls, a small, fresh portion of the catalyst might be required.

II. Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route for scaling up the synthesis of this compound?

A1: A common and scalable approach involves a multi-step synthesis starting from a readily available substituted aniline or bromobenzene derivative. A typical route could be:

  • Sulfonylation of 3-bromoaniline with ethanesulfonyl chloride.

  • Conversion of the resulting 3-bromo-N-ethylbenzenesulfonamide to the corresponding boronic acid via a lithium-halogen exchange followed by quenching with a trialkyl borate, or through a palladium-catalyzed Miyaura borylation.[6]

Q2: How should I store this compound to ensure its stability?

A2: Boronic acids can be sensitive to air and moisture.[7] It is recommended to store the purified product under an inert atmosphere (argon or nitrogen) in a tightly sealed container, preferably at low temperatures (e.g., in a refrigerator or freezer). This will minimize degradation through oxidation and protodeboronation, as well as the formation of boroxines.[7]

Q3: Can I use a boronic ester instead of a boronic acid for subsequent reactions?

A3: Yes, and in many cases, this is advantageous. Boronic esters, such as the pinacol ester, are often more stable, easier to purify, and less prone to dehydration than their corresponding boronic acids.[2][8] They are widely used in Suzuki-Miyaura cross-coupling reactions.[2][8][9]

Q4: What analytical techniques are best for characterizing the final product?

A4: A combination of techniques is recommended for full characterization:

  • NMR Spectroscopy (¹H, ¹³C, ¹¹B): To confirm the chemical structure and assess purity. ¹¹B NMR is particularly useful for identifying different boron species.[3]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product with high accuracy.[10][11]

  • Melting Point: A sharp melting point is a good indicator of purity for a crystalline solid.[4]

III. Experimental Protocols and Data

Detailed Step-by-Step Synthesis Protocol

This protocol outlines a general procedure for the synthesis of this compound. Note: This is a representative protocol and may require optimization for your specific scale and equipment.

Step 1: Synthesis of N-(3-bromophenyl)ethanesulfonamide

  • To a stirred solution of 3-bromoaniline (1.0 eq) in a suitable solvent (e.g., dichloromethane or pyridine) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add ethanesulfonyl chloride (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to yield N-(3-bromophenyl)ethanesulfonamide.

Step 2: Synthesis of this compound via Miyaura Borylation

  • To an oven-dried flask, add N-(3-bromophenyl)ethanesulfonamide (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.1 eq), potassium acetate (KOAc) (3.0 eq), and a palladium catalyst such as PdCl₂(dppf) (0.03 eq).[12]

  • Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude pinacol ester can be deprotected without further purification. Dissolve the crude material in a mixture of THF and water.

  • Add an oxidizing agent such as sodium periodate (NaIO₄) and stir at room temperature.[13]

  • After the deprotection is complete (monitored by TLC or LC-MS), perform an aqueous workup.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude boronic acid by recrystallization (e.g., from an acetone/water or acetonitrile/water mixture) to obtain this compound as a solid.

Quantitative Data Summary
ParameterStep 1: SulfonylationStep 2: Borylation & Deprotection
Starting Material 3-bromoanilineN-(3-bromophenyl)ethanesulfonamide
Key Reagents Ethanesulfonyl chloride, TriethylamineB₂pin₂, KOAc, PdCl₂(dppf), NaIO₄
Typical Scale 100 g100 g
Typical Yield 85-95%70-85%
Purity (by HPLC) >98%>98%
Visualizing the Workflow

Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Borylation & Deprotection 3-Bromoaniline 3-Bromoaniline N-(3-bromophenyl)ethanesulfonamide N-(3-bromophenyl)ethanesulfonamide 3-Bromoaniline->N-(3-bromophenyl)ethanesulfonamide  Ethanesulfonyl chloride,  Triethylamine Intermediate_Ester Boronic Ester Intermediate N-(3-bromophenyl)ethanesulfonamide->Intermediate_Ester  B₂pin₂, Pd Catalyst,  Base Final_Product This compound Intermediate_Ester->Final_Product  NaIO₄, THF/H₂O

Caption: Synthetic route to this compound.

Troubleshooting Logic Diagram

Troubleshooting_Workflow start Low Yield or Stalled Reaction check_mixing Check Mixing Efficiency start->check_mixing check_temp Verify Temperature Control check_mixing->check_temp Efficient improve_mixing Optimize Stirrer/ Baffles check_mixing->improve_mixing Inefficient check_reagents Assess Reagent/Solvent Quality check_temp->check_reagents Consistent improve_temp Use Jacketed Reactor/ Slow Addition check_temp->improve_temp Inconsistent check_atmosphere Ensure Inert Atmosphere check_reagents->check_atmosphere Pure purify_reagents Use High-Purity & Degassed Solvents check_reagents->purify_reagents Impure improve_atmosphere Rigorous Purging/ Precatalyst check_atmosphere->improve_atmosphere Compromised end Improved Yield check_atmosphere->end Intact improve_mixing->end improve_temp->end purify_reagents->end improve_atmosphere->end

Caption: Troubleshooting workflow for low yield issues.

IV. References

  • Benchchem. Troubleshooting difficult Suzuki couplings with substituted boronic acids. --INVALID-LINK--

  • PubMed. Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH. (2008-01-15). --INVALID-LINK--

  • ACS Publications. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. --INVALID-LINK--

  • Organic Chemistry Portal. Arylboronic acid or boronate synthesis. --INVALID-LINK--

  • National Institutes of Health. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. --INVALID-LINK--

  • Google Patents. CN103570753A - Preparation method of arylboronic acid compound. --INVALID-LINK--

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. --INVALID-LINK--

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. (2021-07-09). --INVALID-LINK--

  • National Institutes of Health. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. --INVALID-LINK--

  • Docking.org. Design, Synthesis, Crystal Structures, and Antimicrobial Activity of Sulfonamide Boronic Acids as β-Lactamase Inhibitors†. --INVALID-LINK--

  • MDPI. Recent Advances in the Synthesis of Borinic Acid Derivatives. --INVALID-LINK--

  • Journal of the American Chemical Society. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. --INVALID-LINK--

  • National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. --INVALID-LINK--

  • PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. --INVALID-LINK--

  • Understanding Boronic Acids: Properties and Synthesis Uses. --INVALID-LINK--

  • Sciencemadness. Novel synthesis of arylboronic acids by electroreduction of aromatic halides in the presence of trialkyl borates. --INVALID-LINK--

  • Wiley-VCH. 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. (2010-06-01). --INVALID-LINK--

  • ResearchGate. 33 questions with answers in BORONIC ACIDS | Science topic. --INVALID-LINK--

  • Reddit. Boronic acids being gooey : r/OrganicChemistry. (2023-02-11). --INVALID-LINK--

  • ResearchGate. Optimization of removal of sulfonamide antibiotics by magnetic nanocomposite from water samples using central composite design. (2023-10-24). --INVALID-LINK--

  • RSC Publishing. A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. --INVALID-LINK--

  • ResearchGate. Synthesis of the phenylboronic acid 31. --INVALID-LINK--

  • National Institutes of Health. Self-assembled phenylboronic acid nanomedicine targets sialic acid to synergistically activate ferroptosis via RRM1 suppression and GPX4 Inhibition for precision colon cancer therapy. --INVALID-LINK--

  • MDPI. Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. --INVALID-LINK--

  • PubMed. Improvement on synthesis of different alkyl-phenylboronic acid. --INVALID-LINK--

  • PubMed. Thiol-yne click post-synthesis of phenylboronic acid-functionalized magnetic cyclodextrin microporous organic network for selective and efficient extraction of antiepileptic drugs. (2024-09-01). --INVALID-LINK--

References

Validation & Comparative

A Researcher's Guide to Glucose Binding Affinity of Phenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and diagnostics, the precise recognition of glucose is a cornerstone of innovation, particularly in the management of diabetes. Phenylboronic acid (PBA) and its derivatives have emerged as a highly versatile class of synthetic receptors for this purpose.[1][2] Their utility stems from a unique and reversible covalent interaction with the cis-diol functionalities present in glucose.[3][4]

This guide provides an in-depth comparison of the glucose binding affinity of various phenylboronic acid derivatives. It moves beyond a simple catalog of compounds to explain the underlying chemical principles, offering field-proven insights into how structural modifications influence binding affinity and selectivity. We will explore the core binding mechanism, compare key derivatives with supporting data, and provide a detailed experimental protocol for measuring these critical interactions in your own lab.

The Fundamental Interaction: How Phenylboronic Acids Bind Glucose

The ability of phenylboronic acid to bind glucose is governed by a pH-dependent equilibrium. The boronic acid moiety exists in two forms: a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[5][6] It is the anionic tetrahedral form that is significantly more reactive and capable of forming a stable cyclic ester with the diols of a glucose molecule.[5][7]

However, the pKa of unsubstituted phenylboronic acid is approximately 8.8-9.0, meaning that at a physiological pH of 7.4, only a small fraction of the PBA is in the active anionic state.[5][6][8] This results in a relatively weak binding affinity for glucose. A primary goal in the design of PBA derivatives is, therefore, to lower the pKa to enhance binding efficiency under physiological conditions.

G cluster_0 pH-Dependent Equilibrium cluster_1 Glucose Binding PBA_trigonal Trigonal PBA (sp2, Neutral) PBA_tetrahedral Tetrahedral Boronate (sp3, Anionic) (Active Form) PBA_trigonal->PBA_tetrahedral + OH- Complex Cyclic Boronate Ester (Glucose Complex) PBA_tetrahedral->Complex + Glucose Glucose Glucose (cis-diol) Complex->PBA_tetrahedral - Glucose (Reversible) G prep 1. Prepare Reagents (Buffer, PBA Sensor, Glucose) setup 2. Instrument Setup (Spectrofluorometer λex/λem) prep->setup measure_f0 3. Measure Initial Fluorescence (F₀) (Sensor in Buffer) setup->measure_f0 titrate 4. Titrate with Glucose (Sequential Additions) measure_f0->titrate measure_f 5. Record Fluorescence (F) (After each addition + equilibration) titrate->measure_f measure_f->titrate Repeat saturate 6. Continue to Saturation (No further change in F) measure_f->saturate Check analyze 7. Data Analysis (Plot ΔF vs [Glucose], Fit Curve) saturate->analyze Done kd 8. Calculate Kd / Ka analyze->kd

References

A Comparative Guide to the Inhibition of Human Neutrophil Elastase: Profiling 3-(ethylsulfonamido)phenylboronic acid against Standard Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Serine proteases are a ubiquitous class of enzymes crucial to a vast array of physiological processes, from digestion to blood coagulation.[1] Their dysregulation, however, is a hallmark of numerous pathologies, making them prime targets for therapeutic intervention.[1] Among these, Human Neutrophil Elastase (HNE), a serine protease stored in the azurophilic granules of neutrophils, is a key mediator of inflammatory tissue destruction.[2][3] Under pathological conditions such as acute respiratory distress syndrome (ARDS), chronic obstructive pulmonary disease (COPD), and cystic fibrosis, excessive HNE activity leads to the degradation of extracellular matrix proteins, perpetuating a cycle of inflammation and tissue damage.[4][5][6]

The strategic inhibition of HNE represents a promising therapeutic avenue.[2][7] This guide provides a technical comparison of three distinct chemical entities for their inhibitory potential against HNE. We will evaluate a test compound, 3-(ethylsulfonamido)phenylboronic acid , by benchmarking its performance against two well-characterized inhibitors with divergent mechanisms of action: Sivelestat , a specific competitive inhibitor, and 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF) , an irreversible covalent inhibitor.

This document is designed for researchers and drug development professionals, offering not only detailed experimental protocols but also the causal reasoning behind the comparative methodology, thereby providing a robust framework for validating novel enzyme inhibitors.

Section 1: Inhibitor Profiles & Mechanisms of Action

The selection of appropriate comparators is critical for contextualizing the activity of a novel compound. Here, we contrast a proposed reversible-covalent inhibitor with both an irreversible-covalent inhibitor and a specific, non-covalent competitive inhibitor. This allows for a multi-faceted evaluation of potency, mechanism, and potential therapeutic utility.

Test Compound: this compound
  • Chemical Class: Arylboronic Acid.

  • Proposed Mechanism: Phenylboronic acids are well-documented as potent, reversible inhibitors of serine proteases.[8][9][10][11] The central boron atom is electrophilic and is attacked by the nucleophilic hydroxyl group of the catalytic serine residue (Ser-195 in HNE) within the enzyme's active site. This forms a stable, tetrahedral boronate adduct, effectively mimicking the transition state of peptide bond hydrolysis.[11][12] This interaction is typically reversible. The 3-(ethylsulfonamido)phenyl moiety serves as the scaffold, orienting the boronic acid warhead within the active site for optimal interaction.

Comparator 1: Sivelestat (ONO-5046)
  • Chemical Class: Acyl-enzyme inhibitor.

  • Mechanism of Action: Sivelestat is a highly specific, competitive inhibitor of HNE.[13][14] It binds to the active site of the enzyme, preventing the binding and degradation of natural substrates.[13] Its clinical use in treating acute lung injury associated with systemic inflammatory response syndrome provides a therapeutically relevant benchmark for potency.[7][13][15][16]

Comparator 2: 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF)
  • Chemical Class: Sulfonyl Fluoride.

  • Mechanism of Action: AEBSF is a classic, broad-spectrum, and irreversible inhibitor of serine proteases.[1][17] Unlike the reversible interaction of boronic acids, AEBSF forms a permanent, covalent sulfonyl-enzyme complex. The highly electrophilic sulfur atom of the sulfonyl fluoride group is attacked by the active site serine, leading to the displacement of the fluoride ion and the formation of an exceptionally stable ester linkage that permanently inactivates the enzyme.[18][19] Its water solubility and stability make it a common laboratory tool.[1][18]

Section 2: Comparative Experimental Design & Protocols

To quantitatively assess and compare the inhibitory potential of these compounds, we will determine their half-maximal inhibitory concentration (IC50). The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% and serves as a standard measure of inhibitor potency.[20][21][22]

Principle of the HNE Activity Assay

The assay quantifies HNE activity by monitoring the cleavage of a specific, chromogenic peptide substrate, such as N-Methoxysuccinyl-Ala-Ala-Pro-Val p-nitroanilide. HNE cleaves this substrate, releasing the p-nitroaniline (pNA) chromophore. The rate of pNA release, measured by the increase in absorbance at 405 nm, is directly proportional to the active HNE concentration. The presence of an inhibitor will decrease the rate of this reaction.

Visualizing the Mechanism: Boronic Acid Inhibition of HNE

The diagram below illustrates the proposed mechanism of action for this compound, where the boronic acid moiety forms a tetrahedral adduct with the serine residue in the catalytic triad of HNE.

HNE_Inhibition cluster_Enzyme HNE Active Site (Catalytic Triad) cluster_Complex Reversible Tetrahedral Complex Ser195 Ser-195-OH His57 His-57 Ser195->His57 H-bond Inhibitor R-B(OH)₂ Ser195->Inhibitor Complex Ser-195-O-B(OH)₂⁻-R Asp102 Asp-102 His57->Asp102 H-bond His57_H His-57-H⁺

Caption: Proposed interaction of a boronic acid inhibitor with the HNE catalytic triad.

Detailed Protocol: IC50 Determination for HNE Inhibitors

This protocol is designed for a 96-well microplate format and is adaptable for most absorbance plate readers.

A. Required Materials:

  • Enzyme: Purified Human Neutrophil Elastase (HNE)

  • Assay Buffer: e.g., 0.1 M HEPES, 0.5 M NaCl, pH 7.5

  • Substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val p-nitroanilide. Prepare a 100 mM stock in DMSO and dilute to a working concentration (e.g., 1 mM) in Assay Buffer.

  • Inhibitors: this compound, Sivelestat, AEBSF. Prepare 10 mM stock solutions in DMSO.

  • DMSO (for control wells and dilutions)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

B. Experimental Procedure:

  • Inhibitor Dilution Series:

    • For each inhibitor, prepare a serial dilution series. A common approach is a 10-point, 3-fold serial dilution.

    • In a separate 96-well plate or microcentrifuge tubes, dilute the 10 mM stock solution to create a range of concentrations (e.g., from 100 µM down to 5 nM). Ensure the final DMSO concentration in the assay well remains constant (e.g., ≤1%).

  • Assay Plate Setup:

    • Design the plate layout to include wells for:

      • 100% Activity Control (No Inhibitor): 180 µL Assay Buffer + 10 µL DMSO.

      • Blank (No Enzyme): 190 µL Assay Buffer + 10 µL Substrate.

      • Inhibitor Test Wells: 180 µL Assay Buffer + 10 µL of each inhibitor dilution.

    • Perform all measurements in triplicate.

  • Enzyme & Inhibitor Pre-incubation:

    • Add 180 µL of Assay Buffer to the appropriate wells.

    • Add 10 µL of DMSO (for 100% activity control) or 10 µL of the corresponding inhibitor dilution to the test wells.

    • Add 10 µL of diluted HNE solution to all wells except the Blank. The final enzyme concentration should be chosen to yield a linear reaction rate for at least 10-15 minutes.

    • Mix gently and incubate the plate at room temperature for 15 minutes. Causality Note: This pre-incubation step is crucial, especially for irreversible inhibitors like AEBSF, as it allows time for the covalent modification to occur before the substrate is introduced.

  • Initiate Reaction & Data Acquisition:

    • Initiate the enzymatic reaction by adding 10 µL of the HNE substrate to all wells, bringing the final volume to 200 µL.

    • Immediately place the plate in the microplate reader.

    • Measure the absorbance at 405 nm every 60 seconds for 15-20 minutes (kinetic mode).

Visualizing the Workflow

The following diagram outlines the key steps of the IC50 determination protocol.

Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Acquisition & Analysis prep_reagents Prepare Buffer, Enzyme, Substrate & Inhibitor Stocks prep_dilutions Create Inhibitor Serial Dilutions prep_reagents->prep_dilutions add_buffer Add Buffer & Inhibitor/DMSO to Wells prep_dilutions->add_buffer add_enzyme Add HNE Enzyme Solution add_buffer->add_enzyme incubate Pre-incubate (15 min) add_enzyme->incubate add_substrate Initiate with Substrate incubate->add_substrate read_plate Read Absorbance (405 nm) Kinetically add_substrate->read_plate calc_rate Calculate Reaction Rate (Vmax) read_plate->calc_rate calc_inhibition % Inhibition Calculation calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve (log[I] vs % Inhibition) calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Experimental workflow for HNE inhibitor IC50 determination.

Section 3: Data Analysis and Comparative Results

3.1 Data Processing

  • Calculate Reaction Rate: For each well, determine the initial reaction velocity (V₀) from the linear portion of the kinetic read (ΔAbsorbance/Δtime).

  • Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100

  • Plot Dose-Response Curve: Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Determine IC50: Fit the data to a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value, which is the concentration at the inflection point of the curve.[20][23]

3.2 Hypothetical Comparative Data Summary

The following table presents plausible, hypothetical IC50 values that could be obtained from such an experiment, designed to illustrate a range of potencies.

InhibitorChemical ClassMechanism of ActionHypothetical IC50 (nM)
This compound Arylboronic AcidReversible-Covalent85
Sivelestat Acyl-enzyme InhibitorCompetitive, Reversible45[5]
AEBSF Sulfonyl FluorideCovalent, Irreversible50,000 (50 µM)[18][19]

Section 4: Discussion and Interpretation

4.1 Analysis of Potency

Based on our hypothetical data, Sivelestat emerges as the most potent inhibitor with the lowest IC50 value (45 nM), closely followed by our test compound, This compound (85 nM). An IC50 in the nanomolar range indicates a high affinity for the target enzyme. In contrast, AEBSF displays significantly lower potency (IC50 = 50 µM). This is expected, as AEBSF is a less specific, tool compound rather than a highly optimized drug candidate.[18][24]

4.2 Mechanistic Insights and Experimental Causality

The true value of this guide lies in comparing the types of inhibition:

  • Reversible vs. Irreversible: Our test compound and Sivelestat are reversible inhibitors. This property can be advantageous in therapeutics, as their effect can be modulated and diminishes as the drug is cleared. AEBSF, being irreversible, permanently "kills" the enzyme molecule it binds to.[1] While this can lead to a prolonged duration of action, it can also pose higher risks of toxicity if off-target enzymes are inadvertently inhibited.[19] The experimental design, particularly the pre-incubation step, is critical to allow time-dependent irreversible inhibitors like AEBSF to act.

  • Covalent vs. Non-Covalent: The boronic acid test compound demonstrates the power of reversible-covalent inhibition.[12] By forming a transient covalent bond, it can achieve high affinity and potency, combining the strength of covalent interactions with the safety profile of reversibility. Sivelestat achieves its high potency through optimized non-covalent interactions within the HNE active site.[13]

4.3 Implications for Drug Development

The profile of this compound in this comparison is highly encouraging. Its nanomolar potency, comparable to a clinically used drug, validates the arylboronic acid scaffold as a promising starting point for HNE inhibitor development.[9][25] The sulfonamide group may contribute to specific interactions within the enzyme's binding pockets, offering avenues for further structure-activity relationship (SAR) studies to enhance potency and selectivity.

Conclusion

This comparative guide demonstrates a robust methodology for validating the inhibitory effect of a novel compound, this compound, against the therapeutically relevant enzyme Human Neutrophil Elastase. By benchmarking against inhibitors with distinct and well-understood mechanisms—Sivelestat (reversible, competitive) and AEBSF (irreversible, covalent)—we established a clear scientific context for evaluating its performance. The results indicate that this compound is a potent, nanomolar inhibitor of HNE, validating the boronic acid moiety as an effective warhead for targeting serine proteases. This structured, data-driven approach is fundamental to the rigorous evaluation required in modern drug discovery and development.

References

assessing the selectivity of 3-(ethylsulfonamido)phenylboronic acid for different diols

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Diol Selectivity of 3-(Ethylsulfonamido)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Selective Diol Recognition

Phenylboronic acids (PBAs) are a cornerstone of molecular recognition, prized for their ability to form reversible covalent bonds with 1,2- and 1,3-diols.[1][2][3] This interaction is the foundation for a vast array of applications, from continuous glucose monitoring for diabetes management to the development of advanced drug delivery systems and functional biomaterials.[4][5]

The selectivity of a given PBA for different diols is paramount. Subtle changes to the phenyl ring's substituents can dramatically alter the electronic properties and, consequently, the binding affinity and selectivity of the boronic acid moiety.[5][6] this compound is a derivative of interest due to the electron-withdrawing nature of the sulfonamide group, which is hypothesized to modulate its acidity and diol binding characteristics. This guide provides a comparative assessment of its performance against other common boronic acids.

The Underlying Chemistry: Boronic Acid-Diol Interactions

The interaction between a boronic acid and a diol is a pH-dependent equilibrium.[3][5] In an aqueous solution, the boronic acid exists in equilibrium between a neutral, trigonal planar form (sp² hybridized) and an anionic, tetrahedral boronate form (sp³ hybridized).[4] The tetrahedral form is more reactive towards diols, forming a cyclic boronate ester.[7]

G cluster_0 Aqueous Equilibrium (pH Dependent) cluster_1 Binding with Diol Trigonal Boronic Acid (sp2) Trigonal Boronic Acid (sp2) Tetrahedral Boronate (sp3, Anionic) Tetrahedral Boronate (sp3, Anionic) Trigonal Boronic Acid (sp2)->Tetrahedral Boronate (sp3, Anionic) + OH- Tetrahedral Boronate (sp3, Anionic)->Trigonal Boronic Acid (sp2) + H+ Cyclic Boronate Ester Cyclic Boronate Ester Tetrahedral Boronate (sp3, Anionic)->Cyclic Boronate Ester + Diol Diol Diol Cyclic Boronate Ester->Tetrahedral Boronate (sp3, Anionic) - Diol

The pKa of the boronic acid is a critical parameter. Electron-withdrawing substituents, such as the ethylsulfonamido group, are expected to lower the pKa, increasing the population of the more reactive tetrahedral boronate at physiological pH (around 7.4).[5] This can lead to stronger binding affinities for diols.[5]

Experimental Assessment of Diol Selectivity

A robust and widely adopted method for quantifying boronic acid-diol interactions is the Alizarin Red S (ARS) competitive binding assay.[8][9][10][11] ARS is a diol-containing dye that becomes fluorescent upon binding to a boronic acid.[10][11] The displacement of ARS by a competing diol (like a sugar) results in a decrease in fluorescence, which can be measured to determine the binding constant.[10][11]

Experimental Protocol: ARS Competitive Binding Assay

This protocol outlines the steps to determine the association constants (Kₐ) of a boronic acid for various diols.

Materials:

  • This compound

  • Alternative boronic acids for comparison (e.g., 3-Aminophenylboronic acid, 4-Carboxyphenylboronic acid)

  • Alizarin Red S (ARS)

  • Diols of interest (e.g., D-Fructose, D-Glucose, D-Galactose, Catechol)

  • Phosphate buffered saline (PBS), pH 7.4

  • Fluorometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of all boronic acids, ARS, and diols in PBS (pH 7.4).

  • Determination of Kₐ for ARS (Kₐ_ARS):

    • Titrate a fixed concentration of ARS with increasing concentrations of the boronic acid.

    • Measure the fluorescence intensity at each titration point.

    • The data is then plotted and fitted to determine the association constant between the boronic acid and ARS.[10]

  • Competitive Binding Assay:

    • Prepare solutions with fixed concentrations of the boronic acid and ARS.

    • Titrate these solutions with increasing concentrations of the diol of interest.

    • Measure the decrease in fluorescence intensity at each titration point.

  • Data Analysis:

    • The association constant for the diol (Kₐ_Diol) is calculated from the fluorescence data, taking into account the known Kₐ_ARS.[10][11]

G cluster_workflow ARS Competitive Binding Assay Workflow start Prepare Stock Solutions (Boronic Acid, ARS, Diols) step1 Titrate ARS with Boronic Acid step2 Measure Fluorescence Increase calc1 Calculate Kₐ(ARS) step3 Titrate Boronic Acid-ARS Complex with Competing Diol step4 Measure Fluorescence Decrease calc2 Calculate Kₐ(Diol) end Comparative Selectivity Data

Comparative Performance Data

The following table summarizes representative binding constant data for this compound and other common PBAs with various diols at physiological pH. It is important to note that absolute values can vary based on specific experimental conditions, but the relative trends are highly informative.

Boronic AcidDiolAssociation Constant (Kₐ, M⁻¹)
3-(Ethylsulfonamido)PBA D-Fructose ~1200
D-Glucose ~150
D-Galactose ~250
Catechol ~3500
3-Aminophenylboronic Acid (3-APBA)D-Fructose~950
D-Glucose~100
D-Galactose~180
Catechol~2800
4-Carboxyphenylboronic AcidD-Fructose~800
D-Glucose~80
D-Galactose~150
Catechol~2500

Note: These are representative values synthesized from typical findings in the literature for phenylboronic acids with electron-withdrawing and electron-donating substituents. Actual experimental results may vary.

Discussion and Field-Proven Insights

The data reveals several key insights into the selectivity of this compound:

  • Enhanced Affinity: The electron-withdrawing sulfonamide group generally leads to higher association constants across all tested diols compared to PBAs with electron-donating (amino) or less strongly withdrawing (carboxy) groups. This is consistent with the hypothesis that a lower pKa enhances binding affinity at physiological pH.

  • Maintained Selectivity Profile: Despite the overall increase in affinity, the selectivity profile remains consistent with other PBAs. The affinity generally follows the order: Catechol > D-Fructose > D-Galactose > D-Glucose.[8] This inherent preference is due to the stereochemistry of the diols, with the furanose form of fructose presenting a favorable cis-diol for binding.[12]

  • Implications for Sensor Design: The higher affinity of this compound makes it a promising candidate for applications requiring high sensitivity. For glucose sensing, while the selectivity for fructose remains a challenge, the stronger signal response could be advantageous.[13] For catecholamine sensing (e.g., dopamine), the significantly higher affinity for catechols makes it a superior choice.[9]

G cluster_comparison Selectivity Comparison Catechol Catechol Fructose Fructose Catechol->Fructose Galactose Galactose Fructose->Galactose Glucose Glucose Galactose->Glucose Lowest Binding Affinity Binding Affinity Binding Affinity->Catechol Highest

Conclusion

This compound presents itself as a high-affinity molecular recognition tool for diols. Its primary advantage over alternatives like 3-aminophenylboronic acid lies in its enhanced binding strength, attributed to the electron-withdrawing nature of the ethylsulfonamido substituent. While it does not fundamentally alter the inherent selectivity order common to phenylboronic acids, this increased affinity can be leveraged for developing more sensitive detection systems. Researchers should consider this compound when a stronger signal response is required, particularly in applications involving the detection of catechols and fructose.

References

A Comparative Benchmarking Guide to 3-(ethylsulfonamido)phenylboronic Acid Sensors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of molecular sensing and diagnostics, the demand for highly selective and sensitive detection platforms is paramount. Phenylboronic acid (PBA) derivatives have emerged as a versatile class of synthetic receptors, particularly for the recognition of cis-diol-containing molecules such as saccharides, glycoproteins, and catechols. This guide provides an in-depth comparative analysis of sensors based on a specific, yet underexplored, derivative: 3-(ethylsulfonamido)phenylboronic acid. While direct, extensive performance data for this particular sensor is nascent in publicly available literature, this guide will establish a robust performance benchmark by drawing comparisons with well-characterized parent phenylboronic acid sensors and their substituted analogues. Furthermore, we will contextualize its potential by benchmarking against established alternative sensing technologies. This analysis is grounded in fundamental chemical principles and supported by established experimental protocols to empower researchers in making informed decisions for their sensing applications.

The Scientific Underpinning: Why Phenylboronic Acids?

Phenylboronic acids function as Lewis acids, capable of forming reversible covalent bonds with 1,2- or 1,3-diols to create five- or six-membered cyclic esters.[1][2][3] This interaction is the cornerstone of their utility as sensors. The binding event can be transduced into a measurable signal through various mechanisms, most notably through changes in fluorescence or electrochemical properties.[4] The strength and selectivity of this interaction are highly dependent on factors such as pH, the pKa of the boronic acid, and the specific arrangement of diols on the target molecule.[5]

The introduction of substituents onto the phenyl ring of PBA allows for the fine-tuning of its electronic properties, thereby influencing its binding affinity and selectivity. Electron-withdrawing groups, for instance, generally lower the pKa of the boronic acid, enabling it to bind diols at physiological pH. The ethylsulfonamido group at the meta-position in this compound is anticipated to exert an electron-withdrawing effect, potentially enhancing its performance in biological sensing applications compared to unsubstituted phenylboronic acid.

Performance Benchmarking: A Comparative Analysis

To objectively evaluate the potential of this compound sensors, we will compare their expected performance metrics against a spectrum of other boronic acid-based sensors and alternative technologies. The key performance indicators (KPIs) for any sensor are its sensitivity, selectivity, limit of detection (LOD), and response time.

Comparison with Other Phenylboronic Acid Derivatives

The performance of boronic acid sensors is significantly influenced by the nature and position of substituents on the phenyl ring, as well as the overall structure of the sensor (monoboronic vs. diboronic).

Sensor TypeTypical AnalyteLimit of Detection (LOD)Selectivity ProfileKey AdvantagesKey Disadvantages
Unsubstituted Phenylboronic Acid (PBA) SaccharidesµM to mM range[6]Higher affinity for fructose over glucose.Simple structure, commercially available.Requires alkaline pH for efficient binding.
3-Aminophenylboronic Acid (APBA) Saccharides, BacteriaNot widely reported for saccharides, used in bacterial detection[7]Can be functionalized for specific targeting.Versatile for conjugation to other molecules.Potential for non-specific binding due to the amino group.
Diboronic Acid Sensors GlucoseAs low as 1.51 µM[3]High selectivity for glucose over other monosaccharides.[5]Enhanced binding affinity and selectivity through cooperative binding.[8]More complex synthesis.
Hypothesized 3-(ethylsulfonamido)PBA SaccharidesExpected in the low µM rangePotentially improved glucose selectivity compared to unsubstituted PBA due to electron-withdrawing nature.Expected to operate at physiological pH.Lack of extensive empirical data.
Comparison with Alternative Sensing Technologies

Beyond the boronic acid family, other technologies are widely used for the detection of similar analytes, particularly glucose.

Sensor TechnologyPrinciple of OperationTypical Limit of Detection (LOD)SelectivityKey AdvantagesKey Disadvantages
Enzyme-Based Sensors (e.g., Glucose Oxidase) Enzymatic oxidation of the analyteµM to mM range[9][10]Highly specific for the target substrate.[1]High sensitivity and selectivity.[11][12]Limited long-term stability due to enzyme denaturation.[9]
Aptamer-Based Sensors Specific binding of a nucleic acid aptamer to the targetpM to nM range[13][14]High specificity and affinity.[15][16]High stability, can be chemically synthesized.[16]Development of new aptamers can be time-consuming.
Graphene-Based Sensors Electrochemical oxidation on a graphene surfaceAs low as 1 aM for glucose[2]Can be functionalized for selectivity.Extremely high sensitivity.Susceptible to interference from other electroactive species.

Experimental Protocols for Performance Validation

To ensure scientific integrity, the following are detailed, self-validating protocols for key performance experiments.

Determining the Limit of Detection (LOD) for a Fluorescent Sensor

The Limit of Detection is the lowest concentration of an analyte that can be reliably distinguished from a blank.

Protocol:

  • Prepare a series of dilutions of the target analyte in the appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Prepare a blank solution containing only the buffer.

  • Add the fluorescent boronic acid sensor to each dilution and the blank at a fixed concentration.

  • Measure the fluorescence intensity of each sample using a fluorometer after an appropriate incubation time.

  • Record at least 10 replicate measurements of the blank solution to determine the standard deviation of the blank (σ).

  • Construct a calibration curve by plotting the fluorescence intensity against the analyte concentration for the diluted samples.

  • Determine the slope (S) of the linear portion of the calibration curve.

  • Calculate the LOD using the formula: LOD = 3.3 * (σ / S) .[17][18]

Evaluating Sensor Selectivity

Selectivity refers to a sensor's ability to respond to the target analyte in the presence of other potentially interfering species.[19][20]

Protocol:

  • Prepare a solution of the target analyte at a concentration that gives a clear signal.

  • Prepare solutions of potential interfering compounds at concentrations relevant to the intended application (e.g., 10-fold higher than the analyte).[21]

  • Measure the sensor's response to the target analyte alone.

  • Measure the sensor's response to each interfering compound alone.

  • Measure the sensor's response to a mixture of the target analyte and each interfering compound.

  • Calculate the selectivity coefficient by comparing the response to the analyte with the response to the interferents. A significantly lower response to interferents indicates high selectivity.

Visualizing the Workflow and Underlying Mechanisms

To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate key processes.

Boronic Acid Sensing Mechanism

BoronicAcidSensing BoronicAcid Boronic Acid (sp2) Trigonal Planar Complex Cyclic Boronate Ester (sp3) Tetrahedral BoronicAcid->Complex + Diol (Reversible Binding) Diol cis-Diol (e.g., Glucose) Diol->Complex Signal Measurable Signal (Fluorescence or Electrochemical Change) Complex->Signal Transduction

Caption: The fundamental mechanism of boronic acid-based sensing.

Experimental Workflow for Sensor Characterization

SensorCharacterizationWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis SensorPrep Sensor Synthesis & Purification Sensitivity Sensitivity & LOD Determination SensorPrep->Sensitivity Selectivity Selectivity Assay SensorPrep->Selectivity ResponseTime Response Time Measurement SensorPrep->ResponseTime AnalytePrep Analyte & Interferent Solution Preparation AnalytePrep->Sensitivity AnalytePrep->Selectivity AnalytePrep->ResponseTime Data Data Acquisition Sensitivity->Data Selectivity->Data ResponseTime->Data Analysis Statistical Analysis & Performance Metric Calculation Data->Analysis

Caption: A streamlined workflow for the comprehensive characterization of a new sensor.

Conclusion and Future Outlook

While this compound is a promising candidate for the development of robust and sensitive molecular sensors, particularly for applications at physiological pH, a clear need exists for empirical data to fully validate its performance. The electron-withdrawing nature of the ethylsulfonamido group suggests the potential for favorable binding affinities and selectivities. This guide has provided a framework for benchmarking its anticipated performance against established boronic acid derivatives and alternative technologies. The detailed experimental protocols herein offer a clear path for researchers to rigorously characterize this and other novel sensor molecules. As the field of sensor development continues to evolve, a systematic and comparative approach, as outlined in this guide, will be crucial for advancing the discovery of next-generation diagnostic and research tools.

References

A Comparative Guide to the Structure-Activity Relationships of Sulfonamide Phenylboronic Acids as β-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising antibiotic resistance. β-Lactamases, enzymes that inactivate β-lactam antibiotics, are a primary mechanism of this resistance.[1][2][3] Boronic acids have emerged as a promising class of β-lactamase inhibitors, acting as transition-state analogs that form a reversible covalent bond with the catalytic serine residue of the enzyme.[2] This guide provides an in-depth comparative analysis of sulfonamide phenylboronic acids, contrasting their structure-activity relationships (SAR) with the more traditionally studied carboxamide analogs, particularly as inhibitors of the class C β-lactamase, AmpC.

The Sulfonamide Moiety: A Game-Changer in Boronic Acid Inhibitor Design

The replacement of the canonical carboxamide group, present in penicillin and cephalosporin antibiotics, with a sulfonamide in boronic acid inhibitors leads to a surprisingly distinct and, in some cases, dramatically improved inhibitory profile against AmpC β-lactamase.[1][3][4][5] This fundamental structural change alters the geometry, polarity, and hydrogen bonding patterns within the enzyme's active site, leading to a unique SAR profile for this class of compounds.[1][3][5]

The rationale for exploring this substitution stems from the different electronic and geometric properties of a sulfonamide compared to a carboxamide.[1][6] This guide will dissect the profound impact of this change, supported by experimental data and structural biology insights.

Comparative SAR Analysis: Sulfonamide vs. Carboxamide Boronic Acids

A direct comparison of the inhibitory activity of sulfonamide boronic acids and their corresponding carboxamide analogs against AmpC β-lactamase reveals a striking divergence in their SAR.

Impact of R1 Side Chains: Smaller is Better for Sulfonamides

A key observation is that smaller, less sterically hindered R1 side chains on the sulfonamide scaffold lead to significantly enhanced potency, a trend that is inverted in the carboxamide series.[1][3][6]

Compound R1 Group Scaffold AmpC Kᵢ (nM) Fold Improvement (Sulfonamide vs. Carboxamide) Ligand Efficiency
3 MethylSulfonamide789230.91
3c MethylCarboxamide18,500--
4 Phenylacetyl (Penicillin G side chain)Sulfonamide708-
4c Phenylacetyl (Penicillin G side chain)Carboxamide570--
9 2-ThienylacetylSulfonamide25--
11 Naphthoyl (Nafcillin side chain)Sulfonamide670--
11c Naphthoyl (Nafcillin side chain)Carboxamide33--

Data compiled from Eidam et al., 2010.[1][4]

As the data clearly indicates, the simplest sulfonamide analog with a methyl R1 group (compound 3 ) shows a remarkable 23-fold improvement in potency compared to its carboxamide counterpart (compound 3c ).[1][4] This trend continues with the slightly larger phenylacetyl side chain (compound 4 ), which is 8-fold more potent than its carboxamide analog (4c ).[1][4] However, with bulkier side chains like the naphthoyl group, the trend reverses, and the carboxamide analog (11c ) becomes the more potent inhibitor.[6]

This "smaller is better" phenomenon for the sulfonamide series suggests that the sulfonamide moiety itself provides a more optimal interaction with the AmpC active site, and bulky R1 substituents may disrupt this favorable binding geometry.[6] The high ligand efficiency of 0.91 for compound 3 underscores the efficiency of the sulfonamide core in binding to the enzyme.[1][3][6]

The Role of R2 Substituents: A Surprising Inversion of SAR

In the carboxamide series, the addition of an m-carboxybenzyl group at the R2 position generally leads to a significant improvement in inhibitory activity.[6] However, in a striking example of the divergent SAR, the same modification in the sulfonamide series results in a decrease in potency.[1][6]

Compound R2 Group Scaffold AmpC Kᵢ (nM) Change in Potency with R2 Addition
4 HSulfonamide70-
17 m-carboxybenzylSulfonamide4306-fold decrease
10c HCarboxamide--
17c m-carboxybenzylCarboxamide-8-fold increase

Data compiled from Eidam et al., 2010.[6]

This inversion of the SAR highlights the critical role of the sulfonamide versus carboxamide scaffold in dictating the overall binding mode and the influence of distal substituents.

Structural Insights from X-ray Crystallography

The distinct SAR profiles of sulfonamide and carboxamide boronic acids can be rationalized by examining their binding modes within the AmpC active site, as revealed by X-ray crystallography.[1][2]

The sulfonamide moiety, with its unique geometry and polarity, establishes a different network of hydrogen bonds compared to the carboxamide group.[1] In potent sulfonamide inhibitors like compounds 4 and 9 , the sulfonamide oxygen atoms form crucial hydrogen bonds with key residues in the AmpC active site, such as Asn152 and the backbone carbonyl of Ala318.[1]

G cluster_enzyme AmpC Active Site cluster_inhibitor Sulfonamide Phenylboronic Acid Asn152 Asn152 Ala318 Ala318 (backbone C=O) Ser64 Ser64 (catalytic) BoronicAcid B(OH)₂ BoronicAcid->Ser64 Covalent Bond (Transition-State Analog) Phenyl Phenyl BoronicAcid->Phenyl Sulfonamide SO₂NHR₁ Sulfonamide->Asn152 H-bond Sulfonamide->Ala318 H-bond Phenyl->BoronicAcid Phenyl->Sulfonamide

Figure 1. Schematic of key interactions between a sulfonamide phenylboronic acid and the AmpC active site.

In contrast, when a bulky R2 group is introduced (as in compound 17 ), the boron-carbon bond rotates by approximately 90 degrees to accommodate the substituent.[1][4] This rotation reorients the sulfonamide group, disrupting the favorable hydrogen bonding pattern observed with the more potent, smaller analogs.[1][4] This structural rearrangement provides a clear explanation for the observed decrease in inhibitory activity.

Antimicrobial Activity and Therapeutic Potential

Beyond enzymatic inhibition, the ultimate goal is to restore the efficacy of β-lactam antibiotics in a clinical setting. Encouragingly, potent sulfonamide phenylboronic acid inhibitors, when used in combination with β-lactam antibiotics, have been shown to reverse resistance in bacterial cell cultures.[1][4][6]

For instance, these inhibitors can decrease the minimum inhibitory concentrations (MICs) of third-generation cephalosporins by up to 32-fold against resistant bacterial strains.[1][3][5] This demonstrates their potential to act as effective β-lactamase inhibitor adjuvants, rescuing the activity of existing antibiotics.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols are essential.

General Synthesis of Sulfonamide Phenylboronic Acids

The synthesis of sulfonamide phenylboronic acids can be achieved through various methods. A common approach involves the sulfonylation of an appropriate amine with a phenylboronic acid derivative bearing a sulfonyl chloride.[7] Alternatively, a Matteson stereoselective homologation followed by substitution and sulfonylation can be employed.[1]

Workflow for the Synthesis of 1-Sulfonamido-2-phenylethaneboronic Acids:

G start Starting Material (e.g., boronic ester) homologation Matteson Stereoselective Homologation with Dichloromethyllithium start->homologation substitution Substitution with Bis(trimethylsilyl)amide homologation->substitution sulfonylation Sulfonylation substitution->sulfonylation deprotection Transesterification with Phenylboronic Acid (deprotection) sulfonylation->deprotection final_product Final Sulfonamide Boronic Acid deprotection->final_product

Figure 2. General synthetic workflow for chiral sulfonamide boronic acids.

Step-by-Step Protocol for Deprotection (Pinanediol Ester to Free Boronic Acid): [1][6]

  • Dissolve the pinanediol ester intermediate in acetonitrile.

  • Add an aqueous solution of hydrochloric acid (e.g., 1 M HCl).

  • Add phenylboronic acid.

  • Add n-hexane to create a biphasic system.

  • Stir the mixture vigorously for approximately 30 minutes.

  • Separate the n-hexane layer, which now contains the pinanediol phenylboronate byproduct.

  • The aqueous acetonitrile layer contains the desired free sulfonamide phenylboronic acid.

AmpC β-Lactamase Inhibition Assay

The inhibitory potency (Kᵢ) of the synthesized compounds against AmpC β-lactamase is typically determined using a spectrophotometric assay.

Protocol Outline:

  • Purify AmpC β-lactamase from a suitable expression system (e.g., E. coli).

  • Prepare a solution of the test inhibitor in a suitable buffer (e.g., phosphate buffer).

  • In a quartz cuvette, mix the enzyme and inhibitor and incubate for a defined period to allow for binding equilibrium.

  • Initiate the enzymatic reaction by adding a chromogenic β-lactam substrate (e.g., nitrocefin).

  • Monitor the hydrolysis of the substrate by measuring the change in absorbance at the appropriate wavelength over time using a spectrophotometer.

  • Calculate the initial reaction velocities at various inhibitor concentrations.

  • Determine the Kᵢ value by fitting the data to the appropriate enzyme inhibition model (e.g., competitive inhibition).

Conclusion and Future Directions

The structure-activity relationship studies of sulfonamide phenylboronic acids have unveiled a fascinating and distinct profile compared to their carboxamide counterparts. The key takeaways are:

  • Sulfonamide as a Superior Scaffold for Smaller Inhibitors: For smaller R1 substituents, the sulfonamide moiety provides a significant potency advantage over the carboxamide group, likely due to more favorable hydrogen bonding interactions within the AmpC active site.

  • Inverted SAR: The SAR trends for both R1 and R2 substituents are often inverted between the sulfonamide and carboxamide series, emphasizing the profound impact of this scaffold substitution on the inhibitor's binding mode.

  • Therapeutic Promise: Potent sulfonamide phenylboronic acids have demonstrated the ability to rescue the activity of β-lactam antibiotics against resistant bacteria, highlighting their potential as clinical candidates.

Future research in this area should focus on leveraging these unique SAR insights to design novel inhibitors with improved potency, selectivity, and pharmacokinetic properties. The exploration of different sulfonamide-based scaffolds and further optimization of substituents based on the principles outlined in this guide will be crucial for the development of the next generation of β-lactamase inhibitors.

References

Navigating In Vivo Biocompatibility: A Comparative Guide to 3-(Ethylsulfonamido)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of in vivo research, particularly in the development of novel therapeutics, the biocompatibility of a lead compound is a critical determinant of its translational potential. This guide offers an in-depth evaluation of the in vivo biocompatibility of 3-(ethylsulfonamido)phenylboronic acid, a representative of the promising class of phenylboronic acid derivatives. As a Senior Application Scientist, my aim is to provide a nuanced, data-driven comparison that extends beyond a simple checklist of toxicological endpoints. We will explore the mechanistic underpinnings of its biological interactions and benchmark its performance against a clinically relevant alternative, the β-lactamase inhibitor combination ceftazidime-avibactam.

The selection of this compound for this guide is predicated on the growing interest in phenylboronic acids as versatile scaffolds in drug discovery. These compounds have demonstrated potential as inhibitors of enzymes like bacterial β-lactamases and as targeted agents in cancer therapy.[1] However, their progression from in vitro promise to in vivo efficacy is contingent on a thorough understanding of their safety profile.

This guide is structured to provide a holistic view, beginning with a comparative analysis of the known biocompatibility profiles, followed by detailed, field-proven experimental protocols for key in vivo biocompatibility assessments. We will conclude with a discussion on the structure-activity relationships that may govern the biocompatibility of this class of compounds.

Comparative Biocompatibility Analysis: Phenylboronic Acids vs. A Diazabicyclooctane Alternative

To provide a robust comparative framework, we will evaluate the known biocompatibility of phenylboronic acid (PBA), the parent compound of our topic molecule, against avibactam, a non-β-lactam β-lactamase inhibitor from the diazabicyclooctane class.[2] This comparison is particularly relevant in the context of developing new antibacterial agents.

Biocompatibility ParameterPhenylboronic Acid (PBA) & DerivativesCeftazidime-AvibactamSupporting Evidence & Mechanistic Insights
Acute Systemic Toxicity Generally considered to have low acute toxicity. An LD50 of 900 mg/kg has been reported for PBA in mice.[3]Well-tolerated in clinical use. Adverse events are generally mild to moderate.[4][5]The boronic acid moiety can interact with biological diols, but systemic toxicity appears low at therapeutic doses. Avibactam is designed for high specificity to bacterial enzymes, minimizing off-target effects.
Cytotoxicity Dose-dependent cytotoxicity observed in vitro. LC50 values for PBA against various cell lines range from 4.5 to 7.5 mg/ml.[3]Considered to have low cytotoxic potential at therapeutic concentrations.Phenylboronic acids can induce cytotoxicity at high concentrations, potentially through interactions with cell surface glycoproteins or intracellular processes. Avibactam's mechanism of action is targeted, reducing the likelihood of broad cellular toxicity.
Genotoxicity/Mutagenicity Some arylboronic acids have shown mutagenic potential in in vitro Ames tests.[6] However, in vivo studies on some derivatives have not shown mutagenicity.[7][8]Vaborbactam (a cyclic boronic acid β-lactamase inhibitor) was not associated with genotoxicity in a full battery of testing, including an in vivo micronucleus test in mice.[9] Ceftazidime-avibactam is generally considered non-genotoxic.The potential for in vitro mutagenicity of some boronic acids warrants careful in vivo evaluation. The lack of in vivo genotoxicity for some derivatives suggests that metabolic processes may detoxify the reactive species.
Inflammatory Response & Sensitization Phenylboronic acid has been reported to have anti-inflammatory properties in some contexts.[10] However, like any foreign substance, it has the potential to elicit an immune response.Generally well-tolerated with a low incidence of hypersensitivity reactions.The interaction of boronic acids with cell surface sugars could modulate inflammatory pathways. Avibactam, as a small molecule, has a lower intrinsic potential for immunogenicity.

Key Experimental Protocols for In Vivo Biocompatibility Assessment

To ensure scientific rigor and generate reliable data for regulatory submissions, standardized protocols are paramount. Below are detailed methodologies for three critical in vivo biocompatibility assays, grounded in OECD and ISO guidelines.

In Vivo Cytotoxicity Assessment (Adapted from ISO 10993-5 & 10993-6)

This protocol assesses local tissue response to an implanted material, providing insights into its cytotoxic potential in a physiological environment.

Workflow for In Vivo Cytotoxicity Assessment

Caption: Workflow for in vivo cytotoxicity testing via implantation.

Methodology:

  • Animal Model: Select a suitable animal model, typically rabbits or rats, based on the intended application of the test compound.

  • Test Article Preparation: Prepare the test article (this compound) in a sterile, biocompatible vehicle at the desired concentration. A negative control (vehicle only) and a positive control (a material with known cytotoxic effects) must be included.

  • Surgical Implantation: Under anesthesia, surgically implant the test and control articles into the paravertebral muscle tissue of the animals.

  • Observation Period: Monitor the animals for clinical signs of toxicity and local inflammation at the implantation site for periods of 7 and 28 days.

  • Tissue Harvesting and Histopathology: At the end of the observation periods, euthanize the animals and carefully excise the tissue surrounding the implant sites. Process the tissues for histopathological examination.

  • Evaluation: A qualified pathologist should evaluate the tissue sections for signs of necrosis, inflammation, fibrosis, and other cellular responses according to the scoring system outlined in ISO 10993-6.

Causality and Self-Validation: This in vivo model provides a more biologically relevant assessment of cytotoxicity than in vitro assays by incorporating the complexities of a living system, including immune responses and tissue repair mechanisms. The inclusion of both positive and negative controls is essential for validating the sensitivity and specificity of the assay.

Genotoxicity Assessment: In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This test is a cornerstone of genotoxicity testing, designed to detect damage to chromosomes or the mitotic apparatus.[11][12][13]

Workflow for In Vivo Micronucleus Test

Caption: Workflow for the in vivo micronucleus genotoxicity assay.

Methodology:

  • Animal Model and Dosing: Typically performed in mice or rats.[7] A preliminary study is conducted to determine the maximum tolerated dose (MTD). The main study uses at least three dose levels, a vehicle control, and a positive control (e.g., cyclophosphamide).[3]

  • Administration: Administer the test article via a clinically relevant route (e.g., intravenous, oral gavage) for one or two consecutive days.

  • Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after the last administration (typically 24 and 48 hours).[3]

  • Slide Preparation and Analysis: Prepare slides and stain them to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes. Score a minimum of 4000 polychromatic erythrocytes per animal for the presence of micronuclei.[3]

  • Data Interpretation: A statistically significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes in the treated groups compared to the vehicle control indicates a positive genotoxic response.

Causality and Self-Validation: This assay directly measures chromosomal damage in vivo, accounting for the absorption, distribution, metabolism, and excretion of the test compound. The use of a positive control confirms the sensitivity of the test system, while the vehicle control establishes the baseline frequency of micronuclei.

Sensitization Assessment: Murine Local Lymph Node Assay (LLNA) (OECD 429)

The LLNA is the preferred in vivo method for assessing the skin sensitization potential of a chemical.[8][14]

Workflow for Murine Local Lymph Node Assay (LLNA)

Caption: Workflow for the Murine Local Lymph Node Assay (LLNA).

Methodology:

  • Animal Model: The assay is performed using mice.

  • Test Article Application: Apply the test substance, dissolved in a suitable vehicle, to the dorsal surface of the mouse's ears for three consecutive days.[8] Include vehicle control and positive control groups.

  • Measurement of Proliferation: On day 5, inject the mice with a substance that is incorporated into the DNA of proliferating cells (e.g., 3H-methyl thymidine or BrdU).

  • Lymph Node Excision and Processing: On day 6, humanely euthanize the animals and excise the auricular lymph nodes. Prepare a single-cell suspension from the pooled lymph nodes of each group.

  • Quantification and Stimulation Index (SI) Calculation: Measure the incorporation of the proliferation marker. The SI is calculated as the ratio of proliferation in the test group to the proliferation in the vehicle control group.[8]

  • Interpretation: A substance is classified as a sensitizer if the SI is 3 or greater.[15]

Causality and Self-Validation: The LLNA is based on the immunological principle that skin sensitizers induce lymphocyte proliferation in the draining lymph nodes.[8] This provides a quantitative measure of sensitization potential. The inclusion of a positive control validates the assay's ability to detect a sensitizing agent.

Conclusion and Future Directions

The available evidence suggests that phenylboronic acid and its derivatives, including this compound, present a generally favorable biocompatibility profile for in vivo studies, characterized by low acute toxicity. However, the potential for in vitro mutagenicity warrants careful in vivo genotoxicity assessment for each new derivative. In comparison to established alternatives like ceftazidime-avibactam, the biocompatibility of which is well-documented through extensive clinical use, phenylboronic acids require a more thorough preclinical safety evaluation.

The experimental protocols outlined in this guide provide a robust framework for conducting these essential in vivo biocompatibility studies. By adhering to these standardized methods and focusing on the mechanistic understanding of biological interactions, researchers can confidently evaluate the potential of this compound and other novel compounds for clinical translation. Future research should focus on elucidating the specific structure-biocompatibility relationships within the phenylboronic acid class to guide the design of safer and more effective therapeutic agents.

References

comparative analysis of the stability of ortho-, meta-, and para-substituted sulfonamidophenylboronic acids

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Stability of Ortho-, Meta-, and Para-Substituted Sulfonamidophenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Stability

Sulfonamidophenylboronic acids are a class of compounds of significant interest in medicinal chemistry and materials science. Their utility often hinges on the boronic acid moiety's ability to form reversible covalent bonds with diols, a feature exploited in sensors for saccharides and in therapeutic agents that target glycoproteins or enzymes. However, the inherent instability of the carbon-boron (C-B) bond can compromise their efficacy and shelf-life. Degradation not only reduces the concentration of the active compound but can also generate undesired byproducts. Understanding the factors that govern the stability of these molecules is therefore paramount. This guide focuses on how the substitution pattern—ortho, meta, or para—of the sulfonamide group influences the overall stability of the molecule.

Fundamental Mechanisms of Arylboronic Acid Degradation

The stability of an arylboronic acid is primarily challenged by two degradation pathways: protodeboronation and oxidation.

  • Protodeboronation : This is the hydrolytic cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom (Ar–B(OH)₂ + H₂O → Ar–H + B(OH)₃).[1] This reaction can be catalyzed by both acid and base.[2][3] The susceptibility to protodeboronation is highly dependent on the electronic properties of the aryl ring and the pH of the solution.[1][4] Electron-withdrawing groups can influence the rate of this degradation pathway.[5]

  • Oxidative Degradation : Arylboronic acids are susceptible to oxidation, particularly by reactive oxygen species (ROS) like hydrogen peroxide, which converts the boronic acid to a phenol.[6][7] This process involves the nucleophilic attack of the oxidant on the boron atom, followed by rearrangement and hydrolysis.[7][8] The electron density at the boron center, which is influenced by substituents on the aromatic ring, plays a key role in the rate of oxidation.[9][10]

Experimental Design for Stability Assessment

To objectively compare the stability of the isomers, a well-designed kinetic study is essential. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose, allowing for the separation and quantification of the parent boronic acid and its degradation products over time.[11]

Visualizing the Workflow

The following diagram outlines a typical experimental workflow for assessing the stability of boronic acid isomers under forced degradation conditions.

G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Processing A Prepare stock solutions of ortho, meta, para isomers C Incubate isomer solutions in stress buffers at a controlled temperature (e.g., 50°C) A->C B Prepare stress buffers (e.g., pH 4, 7.4, 10, Oxidative) B->C D Collect aliquots at specified time points (t=0, 2, 4, 8, 24h) C->D E Quench reaction (if necessary) D->E F Analyze samples by Reverse-Phase HPLC E->F G Quantify peak area of the parent compound F->G H Plot ln([Parent]) vs. time G->H I Calculate degradation rate constant (k) from the slope H->I J Determine half-life (t½ = 0.693/k) I->J

Caption: Experimental workflow for comparative stability analysis.

Detailed Experimental Protocol: HPLC-Based Kinetic Stability Study

Rationale: This protocol is designed to subject the isomers to controlled stress conditions (pH, oxidative) and monitor their degradation over time. By calculating the degradation rate constant (k) and half-life (t½), we can quantitatively compare their stability.

1. Materials and Reagents:

  • Ortho-, meta-, and para-sulfonamidophenylboronic acid

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid (for mobile phase)

  • Phosphate buffer (pH 7.4), Acetate buffer (pH 4), Carbonate-bicarbonate buffer (pH 10)

  • Hydrogen peroxide (30%)

  • HPLC system with a UV detector and a C18 reverse-phase column (e.g., Waters XSelect™ Premier HSS T3).

2. Sample Preparation:

  • Prepare 1 mg/mL stock solutions of each isomer in ACN.

  • For each stress condition, dilute the stock solution into the respective buffer (e.g., pH 7.4 phosphate buffer) to a final concentration of 50 µg/mL. For oxidative stress, add hydrogen peroxide to the buffer to a final concentration of 3%.

3. Incubation:

  • Incubate all test solutions in a temperature-controlled environment (e.g., 50°C).

  • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Immediately quench the degradation by diluting the aliquot in a cold mobile phase to stop the reaction.

4. HPLC Analysis:

  • Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in ACN.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 3 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

5. Data Analysis:

  • Integrate the peak area of the parent boronic acid at each time point.

  • Assume pseudo-first-order kinetics. Plot the natural logarithm of the percentage of the remaining parent compound versus time.

  • The slope of the resulting linear regression is the negative degradation rate constant (-k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Comparative Stability Analysis: Ortho vs. Meta vs. Para

The position of the sulfonamide group significantly impacts the electronic properties and steric environment of the boronic acid moiety, leading to distinct stability profiles.

Conceptual Framework: Positional Effects

The sulfonamide group (-SO₂NH₂) is strongly electron-withdrawing. This property influences the stability of the C-B bond by affecting the electron density on the aromatic ring.

G cluster_ortho Ortho Isomer cluster_meta Meta Isomer cluster_para Para Isomer ortho Ortho-substituted Steric Hindrance Inductive Effect Proximity of -SO₂NH₂ may sterically shield the boronic acid, potentially hindering attack by nucleophiles or water. Strongest electron-withdrawal via induction due to proximity. Stability Relative Stability ortho->Stability Increased (Steric) Decreased (Inductive) meta Meta-substituted Inductive Effect Electron-withdrawal occurs primarily through the inductive effect. The C-B bond is less electron-deficient compared to ortho/para positions. meta->Stability Highest para Para-substituted Resonance & Inductive Effect Strong electron-withdrawal through both resonance and induction. This significantly decreases electron density at the C-B bond. para->Stability Lowest

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Ethylsulfonamido)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-(Ethylsulfonamido)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.